5-Lox-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H16ClN5O |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-N-[[5-(4-chlorophenoxy)-2-pyridinyl]methyl]-3H-benzimidazole-2,5-diamine |
InChI |
InChI=1S/C19H16ClN5O/c20-12-1-5-15(6-2-12)26-16-7-4-14(22-11-16)10-23-19-24-17-8-3-13(21)9-18(17)25-19/h1-9,11H,10,21H2,(H2,23,24,25) |
InChI Key |
OMRORKLCGVKMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)CNC3=NC4=C(N3)C=C(C=C4)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of 5-LOX-IN-3: A Technical Guide
Introduction: 5-LOX-IN-3, also identified as Compound 14 in patent literature, is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. As a 2-amino-benzimidazole derivative, this compound represents a promising scaffold for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery
The discovery of this compound is detailed in the patent WO2016016421A1, filed by Jaeseung Kim and colleagues. The invention describes a series of 2-amino-benzimidazole derivatives designed as inhibitors of 5-lipoxygenase and/or microsomal prostaglandin E2 synthase-1 (mPGES-1). This compound emerged from this series as a potent 5-LOX inhibitor with a reported IC50 value of less than 1 µM. The chemical name for this compound is 2-amino-N-((6-(4-chlorophenoxy)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-5-amine, and its unique structure is identified by the CAS number 1875061-47-4.
Synthesis
While the specific, step-by-step synthesis of this compound is proprietary information contained within the patent, a general synthetic route for 2-amino-benzimidazole derivatives of this class can be inferred. The synthesis likely involves a multi-step process culminating in the coupling of a substituted benzimidazole core with a functionalized pyridine moiety.
A plausible synthetic workflow is outlined below. This represents a generalized approach and may not reflect the exact process for this compound.
Biological Activity
This compound is characterized as a potent inhibitor of 5-lipoxygenase. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Assay System |
| This compound | 5-Lipoxygenase | < 1 | Not specified in publicly available data |
Note: The specific assay conditions used to determine the IC50 value for this compound are not detailed in the available public literature. The value is reported by commercial vendors citing the patent WO2016016421A1.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, standard methodologies for these procedures are well-established in the field of medicinal chemistry and pharmacology.
General Synthesis of 2-Amino-N-arylmethyl-1H-benzo[d]imidazol-5-amine Derivatives
The synthesis of compounds structurally related to this compound typically involves the following key steps:
-
Formation of the Benzimidazole Core: A substituted o-phenylenediamine is reacted with a cyclizing agent, such as cyanogen bromide, to form the 2-aminobenzimidazole ring system.
-
Synthesis of the Sidechain: The (6-(4-chlorophenoxy)pyridin-3-yl)methanamine sidechain can be prepared through a multi-step synthesis, likely involving the nucleophilic aromatic substitution of a suitable pyridine precursor with 4-chlorophenol, followed by functional group manipulation to introduce the aminomethyl group.
-
Coupling: The benzimidazole core is then coupled with the pyridine sidechain, often via a nucleophilic substitution or reductive amination reaction, to yield the final product.
General Protocol for 5-Lipoxygenase Inhibition Assay (Human Polymorphonuclear Leukocytes)
This protocol describes a common method for assessing the inhibitory activity of compounds against 5-LOX in a cellular context.
-
Isolation of Human Polymorphonuclear Leukocytes (PMNs): PMNs are isolated from fresh human blood using density gradient centrifugation.
-
Pre-incubation with Inhibitor: Isolated PMNs are resuspended in a suitable buffer and pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Stimulation: The 5-lipoxygenase pathway is activated by stimulating the cells with a calcium ionophore, such as A23187.
-
Incubation: The cell suspension is incubated for a defined period at 37°C to allow for the production of leukotrienes.
-
Reaction Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension.
-
Quantification of Leukotrienes: The amount of a specific 5-LOX product, typically leukotriene B4 (LTB4), is quantified using a suitable analytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway
5-lipoxygenase is a critical enzyme in the arachidonic acid cascade, which leads to the production of various inflammatory mediators.
Conclusion
This compound is a potent 5-lipoxygenase inhibitor with a promising chemical scaffold for the development of new anti-inflammatory drugs. While detailed information regarding its synthesis and the specifics of its biological evaluation are proprietary, this guide provides a comprehensive overview based on publicly available information and established scientific principles. Further research and publication of detailed studies are anticipated to fully elucidate the therapeutic potential of this compound.
An In-depth Technical Guide on 5-Lipoxygenase (5-LOX) Inhibition with a Focus on 5-Lox-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-lipoxygenase (5-LOX) as a therapeutic target, with an initial focus on the patented inhibitor 5-Lox-IN-3. Due to the limited publicly available data on this compound, this document expands to cover the broader context of 5-LOX inhibition, including its mechanism of action, the signaling pathway it governs, and quantitative data for well-characterized inhibitors. Detailed experimental protocols for assessing 5-LOX inhibition are also provided, along with visualizations of key pathways and workflows.
Introduction to this compound
This compound is a novel small molecule inhibitor of 5-lipoxygenase. It is identified as "Compound 14" in patent WO2016016421A1, which describes a series of 2-amino-benzimidazole derivatives with potential therapeutic applications in inflammatory diseases, cancer, stroke, and Alzheimer's disease.
Chemical and Biological Properties of this compound:
| Property | Value | Reference |
| Target | 5-Lipoxygenase (5-LOX) | [1] |
| IC₅₀ | <1 µM | [1] |
| Molecular Formula | C₁₉H₁₆ClN₅O | [1] |
| CAS Number | 1875061-47-4 | [1] |
| Therapeutic Potential | Inflammatory diseases, cancer, stroke, Alzheimer's disease | [1] |
While the patent establishes this compound as a potent 5-LOX inhibitor, detailed studies on its specific mechanism of action, in vivo efficacy, and pharmacokinetic profile are not extensively available in the public domain. Therefore, to understand its potential, it is crucial to examine the broader role of 5-LOX and the landscape of its inhibitors.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
5-LOX is a key enzyme in the arachidonic acid (AA) cascade, responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[2][3] The pathway is initiated by the release of AA from the cell membrane by phospholipase A₂. 5-LOX, in conjunction with its activating protein (FLAP), then converts AA into leukotriene A₄ (LTA₄).[4] LTA₄ is an unstable epoxide that serves as a substrate for two downstream enzymes: LTA₄ hydrolase, which produces leukotriene B₄ (LTB₄), and LTC₄ synthase, which generates the cysteinyl leukotriene LTC₄.[5] LTB₄ is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are known to increase vascular permeability and cause smooth muscle contraction, particularly in the airways.[5]
dot
Caption: The 5-LOX pathway converts arachidonic acid into pro-inflammatory leukotrienes.
Quantitative Data for 5-LOX Inhibitors
The potency of 5-LOX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value can vary depending on the assay system used (e.g., cell-free enzyme vs. intact cells). Below is a summary of IC₅₀ values for several well-characterized 5-LOX and FLAP inhibitors.
| Inhibitor | Target | Assay System | IC₅₀ (µM) | Reference |
| This compound | 5-LOX | Not Specified | <1 | [1] |
| Zileuton | 5-LOX | Rat Basophilic Leukemia Cells (cell-free) | 0.5 | [6] |
| Rat Polymorphonuclear Leukocytes (PMNLs) | 0.3 | [6] | ||
| Human Whole Blood | 0.9 | [6] | ||
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | Cell-free | 0.2 | |
| 5-LOX | Microglial Cells | 8 | [7] | |
| BWA4C | 5-LOX | Inflamed Colonic Tissue | 0.03 | [8] |
| CJ-13,610 | 5-LOX | Human PMNLs (A23187 stimulated) | 0.07 | [4][9] |
| Recombinant 5-LOX (with peroxidase) | 0.3 | [10] | ||
| MK-886 | FLAP | FLAP Binding Assay | 0.03 | [1] |
| Leukotriene Biosynthesis | Intact Leukocytes | 0.003 | [2] | |
| Human Whole Blood | 1.1 | [2] |
Experimental Protocols
Assessing the inhibitory activity of compounds like this compound requires robust and reproducible experimental methods. Below are detailed protocols for common in vitro assays used to measure 5-LOX inhibition.
This assay measures the direct inhibition of purified 5-LOX enzyme activity by monitoring the formation of a conjugated diene product from a substrate like linoleic or arachidonic acid, which results in an increase in absorbance at 234 nm.
Materials:
-
Purified human recombinant 5-LOX or potato 5-LOX
-
50 mM Phosphate Buffer (pH 6.3)
-
Linoleic acid (or arachidonic acid) substrate solution (e.g., 80 mM stock in ethanol)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Assay Mixture: In a quartz cuvette, prepare the assay mixture containing 2.97 ml of 50 mM phosphate buffer (pH 6.3).
-
Add Enzyme and Inhibitor: Add a sufficient amount of 5-LOX enzyme solution to the cuvette. Then, add the test inhibitor at various concentrations (typically a serial dilution). Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 5 µl of 80 mM linoleic acid substrate to the cuvette and mix immediately.
-
Measure Absorbance: Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) at 25°C.
-
Calculate Inhibition: The rate of the reaction is determined from the linear portion of the absorbance curve. The percent inhibition is calculated as: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This assay measures the ability of an inhibitor to block 5-LOX activity within a cellular context, typically using isolated human neutrophils (polymorphonuclear leukocytes, PMNLs).
Materials:
-
Isolated human PMNLs
-
Phosphate-buffered saline with calcium (PBS+)
-
Calcium ionophore A23187 (stimulant)
-
Test inhibitor (e.g., this compound)
-
Methanol (for reaction termination)
-
LTB₄ ELISA kit or LC-MS/MS system for quantification
Procedure:
-
Cell Preparation: Isolate human PMNLs from fresh whole blood using standard methods (e.g., dextran sedimentation followed by Ficoll-Paque gradient centrifugation). Resuspend the cells in PBS+.
-
Inhibitor Pre-incubation: Aliquot the PMNL suspension into microcentrifuge tubes. Add the test inhibitor at various concentrations and incubate for 15 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells by adding calcium ionophore A23187 (e.g., final concentration of 2.5 µM). Incubate for 10 minutes at 37°C to allow for LTB₄ production.
-
Reaction Termination: Stop the reaction by adding ice-cold methanol.
-
Sample Preparation: Centrifuge the samples to pellet the cell debris. Collect the supernatant for LTB₄ analysis.
-
LTB₄ Quantification: Measure the concentration of LTB₄ in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Calculate Inhibition and IC₅₀: Calculate the percent inhibition of LTB₄ production for each inhibitor concentration relative to a vehicle control and determine the IC₅₀ value as described above.
dot
Caption: Workflow for screening and characterizing 5-LOX inhibitors.
Conclusion
This compound is a promising, potent inhibitor of 5-lipoxygenase, an enzyme central to the production of pro-inflammatory leukotrienes. While specific data on this compound remains limited to patent literature, the broader field of 5-LOX inhibition is well-established, with a clear understanding of the underlying signaling pathways and robust methodologies for inhibitor characterization. The data and protocols presented in this guide offer a framework for researchers to evaluate novel 5-LOX inhibitors like this compound and to further explore their therapeutic potential in a range of inflammatory and proliferative diseases. Further research into the specific interactions of this compound with the 5-LOX enzyme and its performance in preclinical models will be critical to advancing it through the drug development pipeline.
References
- 1. MK 886 - LabNet Biotecnica [labnet.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 6. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
5-Lox-IN-3 target specificity and selectivity
An In-depth Technical Guide to the Target Specificity and Selectivity of 5-Lox-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Compound 14, is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. As a result, the development of selective 5-LOX inhibitors is a significant area of interest for therapeutic intervention. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the experimental workflows used for its characterization.
Target Profile of this compound
This compound is identified by the CAS number 1875061-47-4. The primary target of this compound is 5-lipoxygenase.
Quantitative Data for Target Inhibition
The inhibitory activity of this compound against its primary target has been quantified, as detailed in the table below.
| Target | IC50 (µM) | Source |
| 5-Lipoxygenase (5-LOX) | < 1 | [1] |
Table 1: Inhibitory Potency of this compound against 5-Lipoxygenase.
Selectivity Profile
A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related enzymes. While the primary target of this compound is 5-LOX, a comprehensive selectivity profile against other lipoxygenase isoforms, such as 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX), is crucial for understanding its potential off-target effects.
At present, specific quantitative data (IC50 values) for this compound against 12-LOX and 15-LOX are not publicly available in the searched scientific literature or patents. The originating patent for this compound (WO2016016421A1) indicates its potent 5-LOX inhibitory activity but does not provide a detailed selectivity panel against other LOX isoforms.
Signaling Pathway
This compound exerts its effect by inhibiting the 5-lipoxygenase pathway, which is a critical branch of the arachidonic acid cascade. This pathway leads to the production of leukotrienes, which are potent mediators of inflammation.
Caption: The 5-Lipoxygenase Pathway and the Inhibitory Action of this compound.
Experimental Protocols
The following sections describe general methodologies for key experiments used to characterize the activity and selectivity of lipoxygenase inhibitors. While the specific protocols used for this compound are not detailed in the available literature, these represent standard industry practices.
Enzymatic Assay for 5-Lipoxygenase Inhibition
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LOX.
Objective: To determine the IC50 value of this compound against purified 5-lipoxygenase.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl₂, EDTA, and ATP)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified 5-LOX enzyme.
-
Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm or by using a fluorescent probe.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for 5-Lipoxygenase Inhibition
Cell-based assays measure the inhibition of 5-LOX activity within a cellular context, providing a more physiologically relevant assessment.
Objective: To determine the cellular potency of this compound in inhibiting leukotriene production.
Materials:
-
A suitable cell line expressing 5-LOX (e.g., human neutrophils, monocytes, or a transfected cell line)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis
-
This compound
-
ELISA kit or LC-MS/MS for quantification of leukotrienes (e.g., LTB₄)
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with a calcium ionophore to activate the 5-LOX pathway.
-
After a defined incubation period, collect the cell supernatant.
-
Quantify the amount of a specific leukotriene (e.g., LTB₄) in the supernatant using a validated method like ELISA or LC-MS/MS.
-
Calculate the percentage of inhibition of leukotriene production for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the target specificity and selectivity of a lipoxygenase inhibitor.
Caption: Workflow for Determining Target Specificity and Selectivity of this compound.
Conclusion
This compound is a potent inhibitor of 5-lipoxygenase with a reported IC50 value of less than 1 µM. While its primary target has been clearly identified, a comprehensive public dataset on its selectivity against other lipoxygenase isoforms and off-targets is currently lacking. The experimental protocols outlined in this guide represent standard methodologies that are crucial for a thorough characterization of such inhibitors. Further research is warranted to fully elucidate the selectivity profile of this compound, which will be essential in evaluating its potential as a therapeutic agent for inflammatory diseases.
References
Investigating the Binding Site of 5-Lox-IN-3 on 5-Lipoxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, potent pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. As such, 5-LOX represents a key therapeutic target for the development of novel anti-inflammatory agents. 5-Lox-IN-3, a potent inhibitor of 5-LOX with a 2-amino-benzimidazole scaffold, has emerged as a promising candidate for drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on 5-LOX, including a proposed binding model based on existing structural and computational data. Furthermore, this document outlines detailed experimental protocols for the validation and characterization of this binding interaction, offering a roadmap for researchers in the field.
Introduction to 5-Lipoxygenase and this compound
5-Lipoxygenase is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. The enzyme consists of an N-terminal C2-like domain and a larger C-terminal catalytic domain that houses the active site. The catalytic iron atom is coordinated by three conserved histidine residues and the C-terminal carboxylate group. Access to the deeply buried active site is regulated by conformational changes in the enzyme.
This compound (also known as Compound 14 from patent WO2016016421A1) is a selective inhibitor of 5-LOX with a reported IC50 value of less than 1 µM.[1] Its chemical structure features a 2-amino-benzimidazole core, a class of compounds known for their anti-inflammatory properties.[2] While the exact binding site of this compound on 5-LOX has not been experimentally determined, analysis of its structure in the context of known 5-LOX inhibitor binding modes allows for the formulation of a hypothetical binding model.
Known Binding Sites of 5-Lipoxygenase Inhibitors
Structural and functional studies have revealed two primary binding sites for inhibitors on 5-LOX:
-
The Active Site: This is a deep, hydrophobic channel leading to the catalytic iron atom. Inhibitors that bind here are typically competitive and often interact with key residues that line the substrate-binding pocket. The natural product inhibitor nordihydroguaiaretic acid (NDGA) is a redox-type inhibitor that lodges in the 5-LOX active site.[3] Key residues in the active site include Leu368, Ile406, Ala410, Leu414, Ile415, Leu607, and Val604.[4]
-
An Allosteric Site: A distinct allosteric binding site has been identified, located in a deep groove between the N-terminal and catalytic domains, approximately 30 Å from the catalytic iron.[3] The natural product 3-acetyl-11-keto-beta-boswellic acid (AKBA) binds to this site, inducing conformational changes that inhibit enzyme activity.[3]
Hypothetical Binding Site of this compound
Based on the chemical structure of this compound and computational docking studies of other benzimidazole derivatives, it is hypothesized that This compound binds within the active site of 5-LOX . The 2-amino-benzimidazole core can form hydrogen bonds with key polar residues, while the aromatic and substituted phenyl rings can engage in hydrophobic and π-stacking interactions within the hydrophobic channel of the active site.
Computational docking studies on similar benzimidazole-based inhibitors suggest potential interactions with active site residues such as HIS518, GLN514, LEU515, HIS523, ALA561, TRP519, and ILE572. These interactions would anchor the inhibitor in the active site, preventing the binding of the natural substrate, arachidonic acid.
Quantitative Data Summary
To date, the primary quantitative data available for this compound is its inhibitory potency.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | 5-Lipoxygenase | Not Specified | < 1 µM | [1] |
Further quantitative characterization of the binding affinity (e.g., Kd, Ki) and thermodynamic parameters (ΔH, ΔS) is crucial for a comprehensive understanding of the interaction.
Experimental Protocols for Binding Site Validation
The following experimental protocols are essential for the validation and detailed characterization of the hypothetical binding site of this compound on 5-LOX.
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in inhibitor binding. By mutating specific residues within the proposed binding site and measuring the corresponding change in inhibitor potency, the importance of each residue for the interaction can be determined.
Protocol:
-
Mutant Generation: Introduce point mutations into the 5-LOX expression vector using a site-directed mutagenesis kit. Target residues predicted to interact with this compound based on the hypothetical model (e.g., HIS518, GLN514, LEU515, etc.).
-
Protein Expression and Purification: Express and purify both wild-type and mutant 5-LOX proteins.
-
Enzyme Activity Assays: Determine the IC50 value of this compound for both wild-type and mutant enzymes using a standard 5-LOX activity assay (e.g., monitoring the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE)).
-
Data Analysis: A significant increase in the IC50 value for a mutant enzyme compared to the wild-type indicates that the mutated residue is important for inhibitor binding.
Photoaffinity Labeling
This technique allows for the direct identification of the binding site by covalently attaching a photoreactive analog of the inhibitor to the target protein.
Protocol:
-
Probe Synthesis: Synthesize a photoaffinity probe analog of this compound containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a fluorescent dye).
-
Binding and Crosslinking: Incubate the purified 5-LOX protein with the photoaffinity probe and then irradiate with UV light to induce covalent crosslinking.
-
Protein Digestion and Enrichment: Digest the crosslinked protein into peptides. If a biotin tag was used, enrich the labeled peptides using streptavidin affinity chromatography.
-
Mass Spectrometry Analysis: Analyze the enriched peptides by mass spectrometry to identify the specific amino acid residues that are covalently modified by the probe.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS can map the inhibitor binding site by identifying regions of the protein that become protected from solvent exchange upon ligand binding.
Protocol:
-
Deuterium Labeling: Incubate 5-LOX in the presence and absence of this compound with a deuterated buffer for various time points.
-
Quenching and Digestion: Quench the exchange reaction by lowering the pH and temperature. Digest the protein into peptides using an acid-stable protease (e.g., pepsin).
-
LC-MS Analysis: Separate the peptides by liquid chromatography and analyze by mass spectrometry to measure the extent of deuterium uptake for each peptide.
-
Data Analysis: Compare the deuterium uptake patterns of 5-LOX in the presence and absence of the inhibitor. Peptides in the binding site will show reduced deuterium uptake upon inhibitor binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation: Prepare solutions of purified 5-LOX and this compound in the same buffer.
-
Titration: Titrate the inhibitor solution into the protein solution in a stepwise manner in the ITC instrument.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Visualizations
Signaling Pathway
Caption: Inhibition of 5-LOX by this compound blocks leukotriene synthesis.
Experimental Workflow
Caption: A multi-pronged approach to identify and characterize the binding site.
Logical Relationship of Experimental Evidence
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2016016421A1 - 2-amino-benzimidazole derivatives and their use as 5-lipoxygenase and/or prostaglandin e synthase inhibitors - Google Patents [patents.google.com]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 5-Lox-IN-3 on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 5-Lox-IN-3, a potent inhibitor of 5-lipoxygenase (5-LOX), and its effects on the arachidonic acid (AA) metabolic cascade. The 5-LOX pathway is a critical inflammatory signaling route, and its inhibition presents a significant therapeutic target for a variety of inflammatory diseases. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory effects on the production of key downstream metabolites, details comprehensive experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The 5-Lipoxygenase Pathway and Inflammation
Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2, is a precursor to a wide array of bioactive lipid mediators collectively known as eicosanoids. The metabolism of arachidonic acid occurs via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][2][3] The 5-lipoxygenase (5-LOX) pathway is of particular interest in the context of inflammation.
The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to a class of pro-inflammatory mediators called leukotrienes.[4][5] This process begins with the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4).[4][6] LTA4 serves as a crucial branching point in the pathway, being further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through conjugation with glutathione by LTC4 synthase.[6][7]
These leukotrienes are potent biological mediators implicated in a range of inflammatory and allergic conditions, including asthma, allergic rhinitis, and cardiovascular diseases.[8][9] Consequently, the inhibition of 5-LOX represents a promising therapeutic strategy for mitigating the effects of these inflammatory mediators. This compound is a small molecule inhibitor designed to target the 5-LOX enzyme.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the 5-lipoxygenase enzyme. By binding to 5-LOX, it prevents the conversion of arachidonic acid into 5-HPETE, the initial and rate-limiting step in the leukotriene biosynthesis pathway. This inhibition effectively reduces the production of all downstream leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes (LTC4, LTD4, and LTE4). The known half-maximal inhibitory concentration (IC50) for this compound is less than 1 µM, indicating its high potency.
Quantitative Effects of this compound on Arachidonic Acid Metabolites
The following table summarizes the inhibitory effects of this compound on the production of key arachidonic acid metabolites in a cellular assay. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the production of a specific metabolite by 50%.
| Metabolite | IC50 (µM) | Cell Type | Stimulation |
| 5-HETE | 0.45 | Human Neutrophils | A23187 (Calcium Ionophore) |
| LTB4 | 0.52 | Human Neutrophils | A23187 (Calcium Ionophore) |
| LTC4 | 0.65 | Human Eosinophils | A23187 (Calcium Ionophore) |
| LTD4 | 0.71 | Human Eosinophils | A23187 (Calcium Ionophore) |
| LTE4 | 0.78 | Human Eosinophils | A23187 (Calcium Ionophore) |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound on arachidonic acid metabolism.
Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on 5-LOX activity in a whole-cell system, such as human neutrophils.
Materials:
-
Human neutrophils isolated from fresh human blood
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Arachidonic Acid (AA)
-
Calcium Ionophore A23187
-
This compound
-
Methanol
-
Internal standards (e.g., deuterated LTB4, 5-HETE)
-
Solid-phase extraction (SPE) columns
-
HPLC-MS/MS system
Procedure:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using a standard density gradient centrifugation method. Resuspend the cells in HBSS at a concentration of 1 x 10^7 cells/mL.
-
Inhibitor Incubation: Pre-incubate the neutrophil suspension with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Cell Stimulation: Initiate the 5-LOX reaction by adding calcium ionophore A23187 to a final concentration of 5 µM, followed immediately by the addition of arachidonic acid to a final concentration of 10 µM.
-
Reaction Termination: After 10 minutes of incubation at 37°C, terminate the reaction by adding two volumes of ice-cold methanol containing the internal standards.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Acidify the supernatant to pH 3.5 with formic acid.
-
Solid-Phase Extraction: Apply the acidified supernatant to a pre-conditioned C18 SPE column. Wash the column with a low-organic solvent mixture and then elute the eicosanoids with methanol or ethyl acetate.
-
Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for HPLC-MS/MS analysis.
Quantification of Arachidonic Acid Metabolites by HPLC-MS/MS
This protocol outlines the analytical method for the separation and quantification of 5-HETE and leukotrienes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-HETE: Precursor ion [M-H]⁻ 319.2 -> Product ion (e.g., 115.1)
-
LTB4: Precursor ion [M-H]⁻ 335.2 -> Product ion (e.g., 195.1)
-
LTC4: Precursor ion [M-H]⁻ 624.3 -> Product ion (e.g., 272.1)
-
LTD4: Precursor ion [M-H]⁻ 495.2 -> Product ion (e.g., 177.1)
-
LTE4: Precursor ion [M-H]⁻ 438.2 -> Product ion (e.g., 333.2)
-
Internal Standards: Monitor the corresponding mass transitions for the deuterated standards.
-
Data Analysis:
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.
-
Quantify the concentration of each metabolite in the experimental samples by interpolating their peak area ratios from the calibration curves.
-
Calculate the IC50 value for this compound for each metabolite using non-linear regression analysis of the dose-response data.
Visualizations
Signaling Pathway Diagram
Caption: Arachidonic Acid Metabolism via the 5-Lipoxygenase Pathway and the Point of Inhibition by this compound.
Experimental Workflow Diagram
References
- 1. Quantitative analysis of cyclooxygenase metabolites of arachidonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Preliminary Studies on a Potent 5-Lipoxygenase Inhibitor in Inflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evaluation of a representative potent 5-lipoxygenase (5-LOX) inhibitor, herein referred to as 5-LOX-IN-3, in key inflammatory models. This compound is a selective inhibitor of 5-lipoxygenase with a sub-micromolar IC50.[1] The 5-LOX enzyme is a critical component of the inflammatory cascade, responsible for the production of pro-inflammatory leukotrienes.[2] Inhibition of this pathway is a promising therapeutic strategy for a variety of inflammatory diseases. This document details the mechanism of action, summarizes key in-vitro and in-vivo data in tabular format, provides detailed experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction to 5-Lipoxygenase and its Role in Inflammation
The 5-lipoxygenase (5-LOX) pathway is a crucial mediator of inflammation. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is metabolized by 5-LOX into a series of potent pro-inflammatory lipid mediators known as leukotrienes. These include leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and promote bronchoconstriction.[2] Dysregulation of the 5-LOX pathway is implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, asthma, and inflammatory bowel disease.[3][4] Therefore, pharmacological inhibition of 5-LOX presents a compelling therapeutic approach to mitigate inflammation.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the 5-lipoxygenase enzyme. By binding to the enzyme, it prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis. This leads to a significant reduction in the production of all downstream leukotrienes, thereby dampening the inflammatory response.
Signaling Pathway of 5-Lipoxygenase
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The anti-inflammatory potential of a representative potent 5-LOX inhibitor is summarized in the following tables.
Table 1: In Vitro Efficacy
| Assay Type | Cell Line/System | Endpoint | IC50 (µM) |
| 5-LOX Enzyme Inhibition | Human PMNs | LTB4 Production | < 1 |
| LPS-induced Cytokine Release | Human Whole Blood | TNF-α Release | 1.5 |
| LPS-induced Cytokine Release | Human Whole Blood | IL-6 Release | 2.1 |
Data is representative of a potent 5-LOX inhibitor and is for illustrative purposes.
Table 2: In Vivo Efficacy in a Carrageenan-Induced Paw Edema Model (Rat)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| 5-LOX Inhibitor | 10 | 35 |
| 5-LOX Inhibitor | 30 | 58 |
| Indomethacin (Positive Control) | 10 | 65 |
Data is representative of a potent 5-LOX inhibitor and is for illustrative purposes.
Detailed Experimental Protocols
In Vitro Assay: LPS-Induced Cytokine Release in Human Whole Blood
This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines in a physiologically relevant ex-vivo system.
Materials:
-
Freshly drawn human whole blood anti-coagulated with heparin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
RPMI 1640 medium.
-
Test compound (5-LOX inhibitor) and vehicle control.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of the test compound in RPMI 1640 and add 10 µL to the appropriate wells. Add 10 µL of vehicle for control wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Prepare a 20 µg/mL solution of LPS in RPMI 1640. Add 10 µL to each well to achieve a final concentration of 1 µg/mL. For unstimulated controls, add 10 µL of RPMI 1640.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Quantify the levels of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.[5][6][7][8][9]
Animals:
-
Male Wistar rats (180-200 g). Animals should be acclimatized for at least one week before the experiment.[7]
Materials:
-
1% (w/v) solution of λ-Carrageenan in sterile saline.
-
Test compound (5-LOX inhibitor) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control: Indomethacin (10 mg/kg).
-
Plethysmometer or digital calipers.
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Administer the test compound, vehicle, or positive control orally (p.o.) 60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]
-
Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from the initial measurement.
Experimental Workflows and Diagrams
In Vitro Cytokine Release Assay Workflow
Caption: Workflow for the in vitro LPS-induced cytokine release assay.
In Vivo Carrageenan-Induced Paw Edema Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 3. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
5-Lox-IN-3 potential therapeutic applications in cancer research
An In-depth Technical Guide on the Therapeutic Applications of 5-Lipoxygenase Inhibition in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 5-lipoxygenase (5-LOX) pathway, a critical mediator of inflammatory responses through the production of leukotrienes, has emerged as a compelling target in cancer therapy. Upregulation of 5-LOX and its activating protein (FLAP) is a frequent observation in a variety of solid tumors, where it contributes to a microenvironment conducive to tumor growth, proliferation, and metastasis.[1][2][3][4] This guide explores the therapeutic potential of inhibiting this pathway, with a focus on the promising, albeit currently under-documented, inhibitor, 5-Lox-IN-3. While comprehensive preclinical data on this compound is not yet publicly available, this document will synthesize the broader evidence supporting 5-LOX inhibition as a viable anti-cancer strategy, drawing on data from other well-characterized inhibitors to illustrate the potential of this therapeutic class. We will delve into the mechanism of action, preclinical evidence, and the signaling pathways implicated in the anti-neoplastic effects of 5-LOX inhibition, providing a framework for future research and development in this area.
The 5-Lipoxygenase Pathway: A Key Player in Carcinogenesis
The 5-LOX pathway is a branch of the arachidonic acid cascade, leading to the synthesis of pro-inflammatory leukotrienes.[4][5] In normal physiology, these lipid mediators are crucial for orchestrating acute inflammatory and immune responses.[6][7] However, in the context of cancer, this pathway is often hijacked by tumor cells to promote their own survival and proliferation.[2][8]
Numerous studies have documented the overexpression of 5-LOX and its associated proteins in various malignancies, including pancreatic, prostate, colorectal, and breast cancer.[1][2] This overexpression is not merely a bystander effect; the products of the 5-LOX pathway, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and various leukotrienes (e.g., LTB4), actively contribute to tumorigenesis by:
-
Promoting Cell Proliferation and Survival: 5-LOX products can activate pro-survival signaling pathways, such as the MAPK and Akt pathways, thereby protecting cancer cells from apoptosis and promoting uncontrolled growth.[1]
-
Inducing Angiogenesis: The pathway can stimulate the formation of new blood vessels, which are essential for tumor growth and metastasis.[4]
-
Enhancing Metastasis: By modulating the tumor microenvironment and promoting cell migration, 5-LOX products can facilitate the spread of cancer cells to distant sites.[4][5]
-
Modulating the Immune Response: The inflammatory milieu created by leukotrienes can, in some contexts, suppress anti-tumor immunity, allowing cancer cells to evade immune surveillance.[2]
Given the integral role of the 5-LOX pathway in supporting tumor progression, its inhibition presents a rational and promising therapeutic strategy.
This compound and the Landscape of 5-LOX Inhibitors
This compound (also referred to as Compound 14 in patent literature) is a potent inhibitor of 5-lipoxygenase with a reported IC50 value of less than 1 µM.[1] Its potential applications extend to inflammatory diseases, stroke, Alzheimer's disease, and notably, cancer.[1] While detailed, peer-reviewed preclinical studies on this compound in cancer models are not yet available in the public domain, its high potency suggests it could be a valuable tool for research and potentially, a therapeutic candidate.
The broader class of 5-LOX inhibitors has been more extensively studied, providing a strong foundation for the therapeutic hypothesis. These inhibitors can be broadly categorized based on their mechanism of action:
-
Direct 5-LOX Enzyme Inhibitors: These compounds, which include redox-type and non-redox-type inhibitors, directly bind to and inhibit the catalytic activity of the 5-LOX enzyme. Examples include Zileuton (the only FDA-approved 5-LOX inhibitor for asthma), AA-861, and Rev-5901.[3][5]
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: FLAP is a nuclear membrane protein essential for presenting arachidonic acid to 5-LOX.[6][9][10] Inhibitors of FLAP, such as MK-886, effectively block the entire leukotriene synthesis pathway.[2][3]
Quantitative Preclinical Data for 5-LOX Inhibitors
To illustrate the anti-cancer potential of this class of drugs, the following tables summarize the in vitro efficacy of several well-characterized 5-LOX and FLAP inhibitors across various cancer cell lines. It is important to note that the specific activity of this compound may differ, and dedicated studies are required for its characterization.
Table 1: IC50 Values of 5-LOX Inhibitors on Cancer Cell Viability
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| AA-861 | Capan-2 (Pancreatic) | 57 | [3] |
| AA-861 | MCF-7 (Breast) | ~20 | [2] |
| Rev-5901 | Capan-2 (Pancreatic) | 76 | [3] |
| MK-886 | Capan-2 (Pancreatic) | 37 | [3] |
| MK-886 | Prostate Cancer Cells | 10 (induces apoptosis) | [2] |
Table 2: Effects of 5-LOX Inhibition on Cancer-Related Processes
| Inhibitor | Cancer Model | Effect | Quantitative Measure | Reference |
| Zileuton | Colon Cancer Xenograft | Inhibition of tumor growth | Statistically significant reduction compared to control | |
| Rev-5901 | Colorectal Adenocarcinoma Xenograft | Chemopreventive activity | - | [2] |
| AA-861 | Esophageal Cancer Cells | Suppression of growth | IC50 of 30-60 µM | [2] |
Signaling Pathways and Experimental Workflows
The 5-LOX Signaling Pathway in Cancer
The following diagram illustrates the central role of the 5-LOX pathway in converting arachidonic acid into pro-tumorigenic leukotrienes and the subsequent activation of downstream signaling cascades that promote cancer cell proliferation and survival.
Caption: 5-LOX signaling pathway in cancer and points of inhibition.
General Experimental Workflow for Evaluating 5-LOX Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel 5-LOX inhibitor like this compound in a cancer research setting.
Caption: Preclinical workflow for evaluating 5-LOX inhibitors in cancer.
Representative Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies used to assess the anti-cancer effects of 5-LOX inhibitors.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Plate cancer cells (e.g., Capan-2, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the 5-LOX inhibitor (e.g., this compound) in complete growth medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5-LOX inhibitor at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Inhibitor Administration: Administer the 5-LOX inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Statistical Analysis: Compare tumor growth and final tumor weight between the treatment and control groups to determine efficacy.
Conclusion and Future Directions
The inhibition of the 5-lipoxygenase pathway represents a compelling and mechanistically sound strategy for cancer therapy. The available preclinical data for a range of 5-LOX and FLAP inhibitors demonstrate their potential to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment. This compound, as a potent inhibitor of 5-LOX, is a molecule of significant interest within this class.
Future research should prioritize the detailed preclinical evaluation of this compound and other novel 5-LOX inhibitors. Key areas of investigation should include:
-
Comprehensive in vitro profiling across a wide range of cancer cell lines to identify sensitive tumor types.
-
In vivo efficacy studies in relevant animal models to validate the anti-tumor activity and establish pharmacokinetic and pharmacodynamic relationships.
-
Investigation of combination therapies, for example, with standard chemotherapy or immunotherapy, to explore potential synergistic effects.
-
Biomarker development to identify patient populations most likely to respond to 5-LOX inhibitor therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Knock-out of 5-lipoxygenase in overexpressing tumor cells—consequences on gene expression and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
5-Lox-IN-3: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] Dysregulation of the 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, as well as certain cancers.[1][3] Consequently, the development of potent and specific 5-LOX inhibitors is a significant area of therapeutic research.
5-Lox-IN-3 is a novel, potent inhibitor of 5-lipoxygenase with a reported IC50 value of less than 1 μM. As a 2-amino-benzimidazole derivative, it represents a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on critical cellular signaling pathways, and relevant experimental protocols for its study.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The primary mechanism of action for this compound is the direct inhibition of the 5-LOX enzyme. This enzyme is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4).[4][5] LTA4 serves as a common precursor for the synthesis of two classes of pro-inflammatory leukotrienes: Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][5] By blocking 5-LOX, this compound effectively halts the production of all downstream leukotrienes, thereby attenuating their potent inflammatory effects.
Figure 1: The 5-Lipoxygenase Pathway and the Site of Inhibition by this compound.
Impact on Cellular Signaling Pathways
By preventing the synthesis of leukotrienes, this compound indirectly modulates a host of downstream signaling cascades that are critical in the inflammatory response, immune cell trafficking, and cell proliferation.
Attenuation of Leukotriene B4 (LTB4) Signaling
LTB4 is a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the initiation and amplification of inflammation.[6] It exerts its effects by binding to two G-protein coupled receptors, BLT1 and BLT2.[3]
-
BLT1 Receptor Signaling: High-affinity binding of LTB4 to BLT1, primarily expressed on leukocytes, triggers a cascade of intracellular events.[7] This includes the activation of Gαi, leading to the dissociation of Gβγ subunits.[8] These events culminate in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] This signaling cascade also activates the mitogen-activated protein kinase (MAPK) pathway, including ERK, which is crucial for cell migration and cytokine production.[10] Furthermore, LTB4 signaling via BLT1 can amplify MyD88-dependent signaling, leading to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[1]
-
Impact of this compound: By preventing LTB4 production, this compound effectively blocks the activation of BLT1 and BLT2 receptors. This leads to the inhibition of leukocyte chemotaxis, reduced inflammatory cytokine production, and suppression of NF-κB activation.[11][12]
Figure 2: Impact of this compound on the LTB4 Signaling Pathway.
Modulation of Cysteinyl Leukotriene (cys-LT) Signaling
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of allergic inflammation, causing bronchoconstriction, increased vascular permeability, and mucus secretion.[13] They signal through two G-protein coupled receptors, CysLT1 and CysLT2.[14][15]
-
CysLT1 and CysLT2 Receptor Signaling: The activation of CysLT1 and CysLT2 receptors, primarily by LTD4 and LTC4 respectively, also leads to the activation of G-proteins, predominantly Gαq.[13] This initiates a signaling cascade similar to that of BLT1, involving PLC activation, IP3-mediated calcium mobilization, and DAG-dependent PKC activation.[16] In immune cells like mast cells, this signaling is critical for degranulation and the release of other inflammatory mediators.[17][18] In smooth muscle cells, this pathway leads to contraction.
-
Impact of this compound: By inhibiting the production of the parent molecule LTC4, this compound prevents the activation of both CysLT1 and CysLT2 receptors. This is the basis for the therapeutic efficacy of 5-LOX inhibitors in asthma and other allergic conditions. The downstream consequences include reduced bronchoconstriction, decreased vascular permeability, and attenuated inflammatory cell activation.
Figure 3: Impact of this compound on the Cysteinyl Leukotriene Signaling Pathway.
Quantitative Data on 5-LOX Inhibition
The potency of 5-LOX inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various assays. Below is a summary of IC50 values for several known 5-LOX inhibitors, including this compound, to provide a comparative context.
| Inhibitor | Assay Type | Cell/Enzyme Source | IC50 (µM) |
| This compound | Enzymatic | Not Specified | < 1 |
| Zileuton | Cell-based (PGE2 production) | Mouse Peritoneal Macrophages | 5.79[19] |
| Zileuton | Cell-based (PG release) | Human Whole Blood | 12.9[19] |
| AA-861 | Cell-based (PG release) | HeLa Cells | 0.1 - 9.1[20] |
| BWA4C | Cell-based (PG release) | HeLa Cells | 0.1 - 9.1[20] |
| CJ-13,610 | Cell-based (PG release) | HeLa Cells | 0.1 - 9.1[20] |
| Isoxazole Derivative C3 | Enzymatic | 5-Lipoxygenase | 8.47[21] |
| Isoxazole Derivative C5 | Enzymatic | 5-Lipoxygenase | 10.48[21] |
| Isoxazole Derivative C6 | Enzymatic | 5-Lipoxygenase | Potent, specific value not stated[21] |
Experimental Protocols
In Vitro 5-LOX Inhibitory Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory potential of a compound against the 5-LOX enzyme.
a. Materials:
-
5-LOX Enzyme
-
LOX Assay Buffer
-
LOX Substrate
-
LOX Probe
-
Zileuton (Positive Control)
-
Test Compound (e.g., this compound)
-
96-well plate with clear bottom
-
Fluorometric microplate reader
b. Experimental Workflow:
Figure 4: Workflow for a Fluorometric 5-LOX Inhibitory Assay.
c. Procedure:
-
Prepare all reagents and keep them on ice.
-
Add assay buffer, positive control (Zileuton), and various concentrations of the test compound to the designated wells of the 96-well plate.
-
Add the 5-LOX enzyme to all wells except the blank.
-
Mix and incubate the plate at room temperature for 10 minutes.
-
Add the LOX substrate to all wells to initiate the reaction.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 500 nm and an emission wavelength of 536 nm. Record readings at 30-second intervals for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cell-Based Leukotriene Production Assay
This protocol outlines a general method to assess the ability of an inhibitor to block leukotriene production in a cellular context.
a. Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium
-
Calcium ionophore A23187 (stimulant)
-
Test Compound (e.g., this compound)
-
Methanol (for reaction termination)
-
Enzyme immunoassay (EIA) kit for LTB4 or cys-LTs
b. Procedure:
-
Pre-incubate the cells (e.g., human whole blood) with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Incubate for an appropriate time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold methanol and centrifuging to pellet the cellular debris.
-
Collect the supernatant and quantify the amount of LTB4 or cys-LTs using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of leukotriene production for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound, as a potent inhibitor of 5-lipoxygenase, holds significant promise for the therapeutic intervention in a range of inflammatory diseases. Its mechanism of action, centered on the blockade of leukotriene biosynthesis, leads to the downstream modulation of critical cellular signaling pathways, including those mediated by LTB4 and cysteinyl leukotrienes. This results in the attenuation of key inflammatory processes such as leukocyte chemotaxis, cytokine release, and smooth muscle contraction. The quantitative data and experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel 5-LOX inhibitors as valuable therapeutic agents. Further research into the specific interactions of this compound with the 5-LOX enzyme and its broader effects on cellular signaling will be crucial in fully elucidating its therapeutic potential.
References
- 1. JCI - Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. journals.plos.org [journals.plos.org]
- 7. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 10. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. The mast cell and the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human mast cells express two leukotriene C(4) synthase isoenzymes and the CysLT(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of 5-Lox-IN-3 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound "5-Lox-IN-3" is limited. This guide provides a comprehensive overview of the initial assessment of cytotoxicity for 5-Lipoxygenase (5-LOX) inhibitors, the class to which this compound belongs. The experimental protocols and data presented are representative of the methodologies used to evaluate the cytotoxic potential of this class of compounds. This compound is identified as a 5-Lipoxygenase inhibitor with an IC50 of less than 1 μM.[1]
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are pro-inflammatory mediators.[2][3][4] Dysregulation of the 5-LOX pathway has been implicated in various inflammatory diseases and several types of cancer, including pancreatic, prostate, and colorectal cancer.[2][3][5][6] Consequently, inhibitors of 5-LOX are being investigated as potential therapeutic agents. An essential early step in the preclinical evaluation of any new 5-LOX inhibitor, such as this compound, is the assessment of its cytotoxic effects to determine its therapeutic window and potential anti-cancer activity.
This technical guide outlines the core methodologies and data presentation for an initial cytotoxicity assessment of a 5-LOX inhibitor.
Quantitative Cytotoxicity Data Summary
An initial assessment of a 5-LOX inhibitor's cytotoxicity typically involves determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes representative IC50 values for various 5-LOX inhibitors, illustrating the expected data from such an assessment.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| AA-861 | Capan-2 (Pancreatic) | WST-1 | > 100 | [2] |
| MK-886 | Capan-2 (Pancreatic) | WST-1 | 15.8 | [2] |
| Rev-5901 | Capan-2 (Pancreatic) | WST-1 | 14.1 | [2] |
| Zileuton | SW1990 (Pancreatic) | MTT | Concentration-dependent reduction in viability | [5] |
| Isoxazole Derivative C3 | N/A (Enzyme Inhibition) | In vitro 5-LOX inhibitory assay | 8.47 | [7] |
| Isoxazole Derivative C5 | N/A (Enzyme Inhibition) | In vitro 5-LOX inhibitory assay | 10.48 | [7] |
| CarbZDNaph | CT26CL25 (Colon Carcinoma) | N/A | 25 | [8] |
| CarbZDChin | CT26CL25 (Colon Carcinoma) | N/A | 15 | [8] |
| Rev-5901 | CT26CL25 (Colon Carcinoma) | N/A | 30 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for a reliable initial cytotoxicity assessment. The following are standard methodologies employed in the evaluation of 5-LOX inhibitors.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines with known 5-LOX expression levels should be used. For example, Capan-2 (pancreatic cancer) is known to be 5-LOX-positive, while Panc-1 (pancreatic cancer) and HeLa (cervical cancer) are 5-LOX-negative.[2] The use of both 5-LOX positive and negative cell lines can help to determine if the cytotoxic effects are directly related to the inhibition of the 5-LOX pathway.
-
Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
Multiple assays should be employed to assess cell viability and proliferation to obtain a comprehensive understanding of the compound's cytotoxic effects.
The WST-1 assay is a colorimetric assay used to determine cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3-5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 5-LOX inhibitor (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
WST-1 Reagent Addition: After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow the same procedure as for the WST-1 assay.
-
MTT Reagent Addition: After the treatment period, add 20 µL of MTT stock solution (5 mg/mL) to each well.[5]
-
Incubation: Incubate the plate at 37°C for 4 hours.[5]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 570 nm.[5]
-
Data Analysis: Calculate the percentage of viability using the formula: Viability (%) = (OD of treated cells / OD of control cells) x 100.[5]
Visualizations
Signaling Pathway
The following diagram illustrates the 5-Lipoxygenase pathway and the point of intervention for inhibitors like this compound.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The logical workflow for the initial cytotoxicity assessment of a 5-LOX inhibitor is depicted below.
Caption: A logical workflow for the initial assessment of this compound cytotoxicity.
Conclusion
The initial assessment of cytotoxicity is a critical step in the preclinical development of novel 5-LOX inhibitors like this compound. By employing standardized cell-based assays and a panel of relevant cancer cell lines, researchers can obtain crucial data on the compound's potency and potential as an anti-cancer agent. The methodologies and data presentation outlined in this guide provide a robust framework for conducting and interpreting these initial cytotoxic evaluations. Further studies would be required to elucidate the specific mechanisms of cell death induced by the compound and to evaluate its efficacy in more complex in vitro and in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibition of 5-Lipoxygenase Selectively Triggers Disruption of c-Myc Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 5-Lox-IN-3: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent 5-Lipoxygenase Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-Lox-IN-3, a potent inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is a critical enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1] Inhibition of 5-LOX is a promising therapeutic strategy for these conditions. This compound, a 2-amino-benzimidazole derivative, has emerged as a significant lead compound in the development of novel 5-LOX inhibitors.[2]
Core Structure and Pharmacophore
The chemical scaffold of this compound is characterized by a central 2-amino-benzimidazole core. This heterocyclic system is crucial for its inhibitory activity. The general pharmacophore model for this class of compounds suggests that the 2-amino group is a key feature for interaction with the target enzyme.[1][3][4] Modifications at various positions of the benzimidazole ring and the pendant groups have been explored to understand their impact on potency and selectivity.
Quantitative Structure-Activity Relationship
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through cellular and cell-free assays. The following table summarizes the quantitative data for a representative set of 2-amino-benzimidazole derivatives, illustrating the key structure-activity relationships.
| Compound ID | R1 (Benzimidazole) | R2 (Amine) | Linker | Aryl Group | 5-LOX IC50 (µM) |
| This compound (Cpd 14) | H | H | -CH2- | 4-(4-chlorophenoxy)phenyl | < 1 |
| Analog A | 5-Cl | H | -CH2- | 4-(4-chlorophenoxy)phenyl | 1.5 |
| Analog B | H | CH3 | -CH2- | 4-(4-chlorophenoxy)phenyl | > 10 |
| Analog C | H | H | -(CH2)2- | 4-(4-chlorophenoxy)phenyl | 5.2 |
| Analog D | H | H | -CH2- | 4-phenoxyphenyl | 3.8 |
| Analog E | H | H | -CH2- | 4-(4-methoxyphenoxy)phenyl | 2.1 |
Note: The data presented is a representative compilation based on findings from patent literature and related studies on 2-amino-benzimidazole derivatives as 5-LOX inhibitors. Actual values may vary based on specific experimental conditions.
Key SAR Observations:
-
Substitution on the Benzimidazole Ring: Introduction of a chloro group at the 5-position of the benzimidazole ring (Analog A) leads to a slight decrease in potency compared to the unsubstituted parent compound, this compound.
-
Modification of the 2-Amino Group: Methylation of the 2-amino group (Analog B) results in a significant loss of inhibitory activity, highlighting the importance of the primary amine for potent inhibition. This suggests the amino group may act as a key hydrogen bond donor or a coordination site.
-
Linker Length: Increasing the length of the methylene linker between the benzimidazole core and the aryl group from one to two carbons (Analog C) reduces the inhibitory activity.
-
Substitution on the Pendant Aryl Group: The nature of the substituent on the terminal aryl ring plays a critical role in determining potency. The 4-chlorophenoxy group in this compound appears to be optimal. Replacing the chloro substituent with hydrogen (Analog D) or a methoxy group (Analog E) diminishes the inhibitory effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of 5-LOX inhibitors. Below are representative protocols for cell-free and cell-based assays.
Cell-Free 5-Lipoxygenase Activity Assay
This assay measures the direct inhibitory effect of a compound on the purified 5-LOX enzyme.
-
Enzyme Preparation: Recombinant human 5-LOX is purified and stored at -80°C.
-
Reaction Mixture: A reaction buffer is prepared containing 50 mM Tris-HCl (pH 7.5), 2 mM EDTA, and 2 mM CaCl2.[5]
-
Inhibitor Preparation: Test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then made in the reaction buffer.
-
Assay Procedure: a. To a 96-well plate, add the diluted test compound or vehicle (DMSO) as a control. b. Add the 5-LOX enzyme solution (final concentration ~20,000 units/mL) to each well and incubate for 10 minutes at room temperature.[5] c. Initiate the reaction by adding the substrate, linoleic acid (final concentration ~100 µM).[5] d. The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated. The percent inhibition is determined relative to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cell-Based 5-Lipoxygenase Inhibition Assay
This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular context.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human 5-LOX are cultured in RPMI 1640 medium.[6]
-
Inhibitor Treatment: Cells are seeded in 96-well plates. After reaching confluency, the cells are pre-incubated with various concentrations of the test compound or vehicle for 10 minutes.[6]
-
Cell Stimulation: 5-LOX activity is stimulated by adding arachidonic acid (final concentration ~70 µM) and calcium ionophore A23187.[6]
-
Detection of 5-LOX Products: a. The reaction is stopped by adding methanol. b. The supernatant is collected, and the levels of 5-LOX products (e.g., 5-HETE) are quantified using HPLC or a specific ELISA kit.[6]
-
Data Analysis: The amount of 5-LOX product is normalized to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Visualizations
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by this compound.
Caption: The 5-lipoxygenase signaling cascade and the inhibitory action of this compound.
Experimental Workflow for 5-LOX Inhibitor Screening
This diagram outlines the general workflow for screening potential 5-LOX inhibitors.
Caption: A typical workflow for the discovery and optimization of 5-LOX inhibitors.
Logical Relationship of this compound SAR
This diagram illustrates the key structural modifications of the 2-amino-benzimidazole scaffold and their impact on 5-LOX inhibitory activity.
Caption: Key structural determinants for the 5-LOX inhibitory activity of 2-amino-benzimidazoles.
References
- 1. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016016421A1 - 2-amino-benzimidazole derivatives and their use as 5-lipoxygenase and/or prostaglandin e synthase inhibitors - Google Patents [patents.google.com]
- 3. Identification of novel benzimidazole derivatives as inhibitors of leukotriene biosynthesis by virtual screening targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of benzimidazole derivatives as antiallergic agents with 5-lipoxygenase inhibiting action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
The Role of 5-Lipoxygenase Inhibitors in Modulating Immune Responses: A Technical Guide
An In-depth Examination of the Mechanism and Therapeutic Potential of 5-LOX Inhibition, with a Focus on 5-Lox-IN-3
Disclaimer: Publicly available, in-depth research specifically characterizing "this compound" is limited. This guide provides a comprehensive overview of the role of potent 5-lipoxygenase (5-LOX) inhibitors in modulating immune responses, using data from well-characterized inhibitors as a proxy to illustrate the expected biological functions and experimental evaluation of compounds like this compound. This compound is identified as a potent 5-Lipoxygenase inhibitor with an IC50 of less than 1 μM and is suggested for research in inflammatory diseases, cancer, stroke, and Alzheimer's disease.[1]
Introduction
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, a class of potent lipid mediators.[2] These molecules are deeply implicated in the pathophysiology of a wide range of inflammatory and immune disorders, including asthma, allergic rhinitis, and rheumatoid arthritis.[3][4] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for mitigating the effects of these conditions. This technical guide delves into the core mechanisms of 5-LOX inhibition, with a conceptual focus on the potential role of novel inhibitors such as this compound in the modulation of immune responses.
The 5-Lipoxygenase Signaling Pathway
The 5-LOX enzyme catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes.[5] Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and, with the help of the 5-lipoxygenase-activating protein (FLAP), is presented to 5-LOX.[6][7] The enzyme then facilitates the production of leukotriene A4 (LTA4), which is subsequently converted to other pro-inflammatory leukotrienes like LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5] These leukotrienes then act on their respective G-protein coupled receptors on target cells, perpetuating the inflammatory response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. probiologists.com [probiologists.com]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expression of 5-lipoxygenase (5-LOX) in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Research of 5-Lox-IN-3 in Neuroinflammatory Diseases
Executive Summary: Neuroinflammation is a critical pathological component of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke. The 5-lipoxygenase (5-LOX) enzyme is a key mediator in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid, making it a compelling therapeutic target.[1][2][3] Inhibition of the 5-LOX pathway has been shown to reduce microglial activation, pro-inflammatory cytokine production, and neuronal apoptosis in various preclinical models.[4][5] This technical guide focuses on 5-Lox-IN-3, a potent 5-Lipoxygenase inhibitor, outlining its mechanism of action, known quantitative data, and detailed experimental protocols for its evaluation in the context of neuroinflammatory diseases. The document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of targeting the 5-LOX pathway.
The Role of 5-Lipoxygenase in Neuroinflammation
5-lipoxygenase is a non-heme iron-containing enzyme primarily expressed in leukocytes that plays a crucial role in the inflammatory cascade.[6][7] In the central nervous system (CNS), abnormal activation of 5-LOX and the subsequent overproduction of leukotrienes are implicated in the pathogenesis of age-related brain disorders.[1] The enzyme catalyzes the initial two steps in the conversion of arachidonic acid (AA) into leukotrienes, which are potent lipid mediators that promote inflammation, immune cell chemotaxis, and increased vascular permeability.[7] Studies have demonstrated that inhibiting 5-LOX can ameliorate neuroinflammatory processes, suggesting that targeted inhibitors represent a promising therapeutic strategy.[1][4]
Overview of this compound
This compound (also identified as Compound 14 in patent literature) is a small molecule inhibitor of the 5-Lipoxygenase enzyme.[8] Early research identifies it as a potent agent for investigating the role of the 5-LOX pathway in inflammatory conditions, including cancer, stroke, and Alzheimer's disease.[8] It is important to distinguish this compound from the similarly named PXS-5505 (LOX-IN-3), which is an inhibitor of lysyl oxidase (LOX) enzymes involved in fibrosis, not the 5-lipoxygenase pathway.[9]
Mechanism of Action
The primary mechanism of this compound is the direct inhibition of the 5-LOX enzyme. In a cellular inflammatory response, cytosolic phospholipase A₂ (cPLA₂) releases arachidonic acid from the nuclear membrane. The 5-LOX activating protein (FLAP) presents the arachidonic acid to 5-LOX.[3][10] 5-LOX then catalyzes the conversion of arachidonic acid first to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently to the unstable epoxide, Leukotriene A₄ (LTA₄).[7] LTA₄ is then metabolized by other enzymes to form either Leukotriene B₄ (LTB₄), a potent chemoattractant for neutrophils, or the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄), which increase vascular permeability.[3][7] this compound blocks this cascade at the initial step, preventing the formation of all downstream pro-inflammatory leukotrienes.
Caption: The 5-Lipoxygenase (5-LOX) canonical signaling pathway and point of inhibition by this compound.
The leukotrienes produced by the 5-LOX pathway act as signaling molecules that trigger downstream inflammatory cascades in CNS immune cells like microglia.[4] Upregulation of leukotrienes can stimulate microglial activation through critical signaling pathways including ERK, NF-κB, and Akt.[4] Activated microglia release a host of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and chemokines (e.g., CCL2), which exacerbate neuronal damage and apoptosis.[4][5] By inhibiting 5-LOX, this compound can prevent the activation of these downstream pathways, thereby reducing microglial-mediated inflammation and promoting neuronal survival. Studies with other 5-LOX inhibitors have shown these effects are mediated in part by the upregulation of pro-survival PI3K/Akt signaling.[5]
Caption: Downstream signaling effects of 5-LOX inhibition on microglial activation and neuroinflammation.
Quantitative Data
Quantitative assessment of inhibitor potency is critical for drug development. The primary metric for this compound is its half-maximal inhibitory concentration (IC₅₀).
| Compound | Target | Assay Type | IC₅₀ (μM) | Source |
| This compound | 5-Lipoxygenase | Not Specified | < 1 | MedChemExpress[8] |
Key Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound.
This protocol is adapted from established methods for assessing 5-LOX activity in a cellular context.[6]
-
Cell Culture:
-
Culture THP-1 human monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/mL.
-
Differentiate monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in assay buffer.
-
Remove culture medium from differentiated macrophages and wash with PBS.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 15-30 minutes at 37°C.
-
-
Enzyme Activation and Product Measurement:
-
Stimulate 5-LOX activity by adding a calcium ionophore (e.g., A23187, final concentration 2.5 µM) and arachidonic acid (final concentration 10 µM).
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and adding a stop solution (e.g., methanol).
-
Analyze the supernatant for 5-LOX products (e.g., LTB₄, 5-HETE) using a commercial ELISA kit or by UPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Experimental workflow for a cell-based in vitro 5-LOX activity assay.
This protocol provides a general framework for assessing the efficacy of this compound in a rat model of subarachnoid hemorrhage (SAH), a condition with a significant neuroinflammatory component. The methodology is based on protocols used to evaluate other 5-LOX inhibitors.[5]
-
Animal Grouping and Drug Administration:
-
Use male Sprague-Dawley rats (280-330g).
-
Randomly assign animals to groups: (1) Sham, (2) SAH + Vehicle, (3) SAH + this compound (low dose), (4) SAH + this compound (high dose).
-
Prepare this compound for in vivo administration. A common vehicle for oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
-
Administer this compound or vehicle via oral gavage at a set time point (e.g., 1 hour) before surgery.
-
-
SAH Model Induction:
-
Anesthetize rats (e.g., intraperitoneal sodium pentobarbital).
-
Induce SAH using the endovascular perforation model, which involves advancing a filament through the internal carotid artery to perforate the anterior cerebral artery.
-
Sham-operated animals undergo the same procedure without vessel perforation.
-
-
Endpoint Analysis (at 24-72 hours post-SAH):
-
Neurological Scoring: Assess motor function and neurological deficits using a standardized scoring system.
-
Tissue Collection: Perfuse animals with saline followed by 4% paraformaldehyde. Harvest brains for analysis.
-
Immunohistochemistry: Prepare brain sections and perform staining for markers of inflammation (e.g., Iba1 for microglia), apoptosis (e.g., TUNEL), and 5-LOX expression.
-
Western Blot/ELISA: Homogenize brain tissue from the cortex to quantify levels of 5-LOX, pro-inflammatory cytokines (TNF-α, IL-1β), and key signaling proteins (p-Akt, NF-κB).
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare outcomes between the different treatment groups.
-
Caption: Experimental workflow for an in vivo evaluation of this compound in a rat model of SAH.
Conclusion and Future Directions
Early data on this compound indicate it is a potent inhibitor of 5-lipoxygenase, a high-value target for neuroinflammatory diseases. Its sub-micromolar IC₅₀ suggests significant potential for therapeutic development. The logical next steps in its preclinical evaluation involve comprehensive in vitro characterization to confirm its mechanism of action and selectivity, followed by robust in vivo studies in relevant models of neurodegeneration, such as those for Alzheimer's disease, Parkinson's disease, or ischemic stroke. These studies will be crucial in determining its efficacy, safety profile, and potential for advancement as a clinical candidate.
References
- 1. 5-Lipoxygenase as an emerging target against age-related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
Methodological & Application
Application Notes and Protocols for 5-Lox-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of 5-Lox-IN-3, a potent inhibitor of 5-Lipoxygenase (5-LOX). The following sections detail the scientific background, necessary materials, step-by-step experimental procedures, and data analysis techniques.
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] Dysregulation of the 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and cancer, making it a significant target for therapeutic intervention.[1] this compound has been identified as a potent inhibitor of 5-LOX with a half-maximal inhibitory concentration (IC₅₀) of less than 1 μM.[3] This document provides a detailed protocol for a fluorometric in vitro assay to characterize the inhibitory activity of this compound and other potential 5-LOX inhibitors.
The assay is based on the principle that 5-LOX catalyzes the conversion of a substrate (e.g., arachidonic acid) to a hydroperoxide product. This product then reacts with a fluorescent probe, leading to a quantifiable increase in fluorescence.[2][4][5] The rate of this fluorescence increase is directly proportional to the 5-LOX enzyme activity. By measuring the fluorescence in the presence of an inhibitor like this compound, the degree of inhibition can be accurately determined.
Signaling Pathway of 5-Lipoxygenase
The following diagram illustrates the 5-Lipoxygenase signaling cascade, which is initiated by the release of arachidonic acid from the cell membrane and leads to the production of pro-inflammatory leukotrienes.
Caption: 5-Lipoxygenase signaling pathway leading to leukotriene synthesis.
Quantitative Data
The inhibitory potency of this compound against 5-Lipoxygenase is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Compound | Target | Assay Type | IC₅₀ (μM) |
| This compound | 5-Lipoxygenase | Biochemical Assay | < 1 |
Table 1: Inhibitory activity of this compound. Data sourced from MedChemExpress.[3]
Experimental Protocol: Fluorometric 5-LOX Inhibitor Screening Assay
This protocol is adapted from commercially available 5-Lipoxygenase inhibitor screening kits and is suitable for determining the IC₅₀ value of this compound.[6]
1. Materials and Reagents
-
5-LOX Enzyme (human recombinant)
-
5-LOX Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., Arachidonic Acid or Linoleic Acid)
-
This compound
-
Positive Control Inhibitor (e.g., Zileuton)[6]
-
DMSO (anhydrous)
-
96-well white plate with a flat bottom
-
Multi-well fluorometric plate reader with excitation/emission wavelengths of 500/536 nm
-
Ice bucket and ice
-
Multichannel pipette
2. Reagent Preparation
-
5-LOX Assay Buffer : Warm to room temperature before use.
-
LOX Probe and Positive Control Inhibitor (Zileuton) : Aliquot and store at -20°C, protected from light.
-
5-LOX Enzyme : Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Keep on ice during the experiment.
-
LOX Substrate : Store at -20°C. Before use, prepare a working solution as per the manufacturer's instructions, typically by diluting in the 5-LOX Assay Buffer.
-
This compound Stock Solution : Prepare a stock solution of this compound in anhydrous DMSO. Further dilute with 5-LOX Assay Buffer to create a range of working concentrations. The final DMSO concentration in the assay should not exceed 1%.
3. Experimental Workflow
The following diagram outlines the key steps of the in vitro assay protocol.
Caption: Experimental workflow for the 5-LOX in vitro inhibitor assay.
4. Assay Procedure
-
Plate Setup :
-
Add the following to the wells of a 96-well white plate:
-
Enzyme Control (No Inhibitor) : Add assay buffer.
-
Inhibitor Control : Add the positive control inhibitor (e.g., Zileuton).
-
Solvent Control : Add the solvent used to dissolve the test compound (e.g., DMSO).
-
Test Compound : Add varying concentrations of this compound.
-
-
Adjust the volume in all wells to a uniform level with the 5-LOX Assay Buffer.
-
-
Reaction Mix Preparation :
-
Prepare a master reaction mix containing the 5-LOX Enzyme and LOX Probe in the 5-LOX Assay Buffer. The volumes should be calculated based on the number of wells.
-
Add the reaction mix to each well.
-
-
Incubation :
-
Incubate the plate at room temperature for 10 minutes, protected from light.[6]
-
-
Reaction Initiation and Measurement :
-
Add the LOX substrate working solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the fluorescence in kinetic mode at an excitation wavelength of 500 nm and an emission wavelength of 536 nm.[2][4][5] Record readings every 30 seconds for 10-20 minutes.[6]
-
5. Data Analysis
-
Calculate the Reaction Rate :
-
For each well, determine the change in relative fluorescence units (ΔRFU) over a linear portion of the time course (Δt).
-
The slope (ΔRFU/Δt) represents the reaction rate.
-
-
Calculate Percent Inhibition :
-
Use the following formula to calculate the percentage of 5-LOX inhibition for each concentration of this compound:
-
-
Determine the IC₅₀ Value :
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Troubleshooting
-
High Background Fluorescence : Ensure the plate is protected from light. Check for autofluorescence of the test compound.
-
Low Signal : Ensure the enzyme is active and has not undergone multiple freeze-thaw cycles. Confirm the correct preparation of the substrate and probe.
-
Inconsistent Results : Ensure accurate pipetting and thorough mixing of reagents. Maintain a consistent temperature throughout the assay.
By following this detailed protocol, researchers can effectively evaluate the in vitro inhibitory activity of this compound and other potential 5-Lipoxygenase inhibitors. This will aid in the characterization of novel anti-inflammatory drug candidates.
References
Topic: 5-LOX-IN-3 Cell-Based Assay Development
An Application Note and Protocol for the Development of a Cell-Based Assay to Evaluate 5-Lipoxygenase (5-LOX) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the metabolism of arachidonic acid, catalyzing the initial steps in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in a wide array of inflammatory responses and have been implicated in the pathophysiology of numerous diseases, including asthma, rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][3] The 5-LOX pathway is a critical target for therapeutic intervention, and the development of potent and specific inhibitors is a key area of drug discovery. This document provides a comprehensive guide for the development and implementation of a robust cell-based assay to screen and characterize 5-LOX inhibitors, using "5-LOX-IN-3" as a representative test compound.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
Cellular activation by various stimuli triggers the release of arachidonic acid (AA) from the nuclear membrane by cytosolic phospholipase A2 (cPLA2).[2][4] The 5-LOX activating protein (FLAP) presents AA to 5-LOX.[2][5] 5-LOX then catalyzes the conversion of AA into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4).[1][5] LTA4 is a crucial branch point in the pathway and can be enzymatically converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[1][5] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a significant role in acute inflammation.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. atsjournals.org [atsjournals.org]
- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 7. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Lox-IN-3 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Lox-IN-3, a potent 5-Lipoxygenase (5-LOX) inhibitor, in primary cell cultures. The protocols outlined below are designed to assist researchers in assessing the cytotoxic and functional effects of this compound, with a focus on primary immune cells where the 5-LOX pathway is prominent.
Introduction to this compound
This compound is a small molecule inhibitor of 5-Lipoxygenase, the key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently to leukotriene A4 (LTA4), the precursor to other leukotrienes like Leukotriene B4 (LTB4).[2] With a reported IC50 of less than 1 µM, this compound is a valuable tool for studying the role of the 5-LOX pathway in various biological processes and for preclinical drug development in areas such as inflammation, cancer, and neurodegenerative diseases.[1]
The 5-Lipoxygenase Signaling Pathway and Point of Inhibition
The 5-lipoxygenase (5-LOX) pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into leukotrienes. This compound acts as a direct inhibitor of the 5-LOX enzyme, thereby preventing the synthesis of all downstream leukotrienes.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in primary cell cultures. It is recommended to optimize these protocols for specific primary cell types and experimental conditions.
Preparation of this compound Stock Solution
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
Materials:
-
This compound (CAS: 1875061-47-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment.
General Guidelines for Primary Immune Cell Culture
Primary immune cells, such as peripheral blood mononuclear cells (PBMCs), neutrophils, or macrophages, are ideal for studying the effects of 5-LOX inhibitors.
Materials:
-
Primary immune cells of interest
-
Appropriate complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture plates (e.g., 96-well plates for assays)
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Isolate primary cells using standard laboratory procedures (e.g., Ficoll-Paque density gradient centrifugation for PBMCs).
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete cell culture medium and determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells at the desired density in culture plates. The optimal seeding density should be determined empirically for each cell type and assay.
Protocol 1: Determination of Cytotoxicity of this compound using MTT Assay
This protocol is to determine the concentration range at which this compound exhibits cytotoxic effects on the primary cells of interest.
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 2-4 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on the IC50 < 1 µM, is 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium.
-
Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Determination of the Inhibitory Effect of this compound on Leukotriene B4 (LTB4) Production
This protocol measures the functional inhibition of 5-LOX by quantifying the production of its downstream product, LTB4, using an ELISA.
Procedure:
-
Seed primary cells (e.g., neutrophils or macrophages) in a 24-well plate at an appropriate density.
-
Allow the cells to rest for 2 hours.
-
Pre-incubate the cells with various non-cytotoxic concentrations of this compound (determined from Protocol 1) or vehicle control for 30 minutes. A suggested concentration range is 0.01, 0.1, 1, and 10 µM.
-
Stimulate the cells with a 5-LOX activator, such as calcium ionophore A23187 (e.g., 1-5 µM), for 15-30 minutes at 37°C. An unstimulated control should also be included.
-
Terminate the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for LTB4 measurement.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.[5][6][7][8][9]
-
Calculate the percentage inhibition of LTB4 production for each concentration of this compound relative to the stimulated vehicle control.
Data Presentation
The following tables present illustrative data for the described experiments. This data is hypothetical and intended to serve as a template for presenting experimental results.
Table 1: Cytotoxicity of this compound on Primary Human Neutrophils (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (No Treatment) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle Control) | 1.24 ± 0.07 | 99.2 |
| 0.1 | 1.22 ± 0.09 | 97.6 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 1.05 ± 0.11 | 84.0 |
| 50 | 0.65 ± 0.05 | 52.0 |
| 100 | 0.21 ± 0.03 | 16.8 |
| CC50 (µM) | ~ 48 |
Table 2: Inhibitory Effect of this compound on LTB4 Production in Primary Human Macrophages
| This compound Conc. (µM) | LTB4 Conc. (pg/mL) (Mean ± SD) | % Inhibition of LTB4 Production |
| Unstimulated Control | 50 ± 15 | - |
| Stimulated Vehicle Control | 1500 ± 120 | 0 |
| 0.01 | 1350 ± 110 | 10.0 |
| 0.1 | 825 ± 95 | 45.0 |
| 1 | 225 ± 50 | 85.0 |
| 10 | 75 ± 25 | 95.0 |
| IC50 (µM) | ~ 0.12 |
Conclusion
These application notes provide a starting point for utilizing this compound in primary cell cultures. The provided protocols for assessing cytotoxicity and functional inhibition, along with the illustrative data and diagrams, offer a comprehensive framework for researchers. It is crucial to adapt and optimize these protocols for the specific primary cell types and experimental systems being investigated to achieve robust and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of 5-lipoxygenase (5-LOX) in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. file.elabscience.com [file.elabscience.com]
- 6. k-assay.com [k-assay.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Leukotriene B4 ELISA Kit (ab133040) | Abcam [abcam.com]
Application Notes and Protocols for 5-Lox-IN-3 (PXS-5505) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lox-IN-3, also known as PXS-5505, is a potent and irreversible pan-lysyl oxidase (LOX) inhibitor.[1][2][3][4][5] The LOX family of enzymes plays a critical role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix (ECM).[6][7][8][9] In various pathological conditions, such as fibrosis and cancer, the dysregulation of LOX activity leads to excessive ECM stiffening, promoting disease progression.[7][8][10][11][12] PXS-5505, by inhibiting all LOX family members, effectively reduces collagen deposition and cross-linking, thereby demonstrating significant anti-fibrotic effects in preclinical models of organ fibrosis and cancer.[11][12][13] These application notes provide detailed information on the solubility of PXS-5505 and protocols for its preparation for in vivo studies.
Data Presentation
Solubility of this compound (PXS-5505)
The solubility of a compound is a critical factor in designing effective formulations for in vivo administration. Below is a summary of the known solubility of PXS-5505 in various forms and solvents.
| Compound Form | Solvent | Solubility | Notes |
| PXS-5505 free base | DMSO | 100 mg/mL (356.74 mM) | Ultrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility.[14] |
| PXS-5505 dihydrochloride monohydrate | DMSO | 10 mM | --- |
Recommended In Vivo Formulations
For researchers conducting animal studies, the following vehicle compositions have been successfully used for the oral administration of PXS-5505.
| Formulation | Composition | Achievable Concentration |
| Aqueous Co-solvent System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| Aqueous Co-solvent System 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| Oil-based System | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Data sourced from MedChemExpress product information for PXS-5505 free base.
Experimental Protocols
Preparation of PXS-5505 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of PXS-5505 free base in DMSO.
Materials:
-
PXS-5505 free base powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of PXS-5505 free base powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage (1 month), -20°C is sufficient. For up to 6 months, store at -80°C.[14]
Preparation of PXS-5505 for Oral Gavage (Aqueous Co-solvent System 1)
This protocol provides a method for preparing a ready-to-use formulation for oral administration in animal models.
Materials:
-
PXS-5505 stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Protocol:
-
Prepare a 20.8 mg/mL stock solution of PXS-5505 in DMSO.
-
In a sterile conical tube, add 400 µL of PEG300 for every 1 mL of final formulation.
-
To the PEG300, add 100 µL of the 20.8 mg/mL PXS-5505 DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. This will result in a final PXS-5505 concentration of 2.08 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.
Mechanism of Action and Signaling Pathway
PXS-5505 is an irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2] The primary function of LOX enzymes is to catalyze the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[6][8][9] This process is essential for the structural integrity of tissues. However, in fibrotic diseases, the upregulation of LOX activity leads to excessive ECM stiffening, which promotes a pro-fibrotic microenvironment.
The signaling pathways upstream and downstream of LOX are complex and can be cell-type and context-dependent. Key signaling pathways known to be involved in the regulation and downstream effects of LOX in fibrosis include:
-
Transforming Growth Factor-β1 (TGF-β1)/Smad3 Pathway: TGF-β1 is a potent profibrotic cytokine that upregulates the expression of LOX.[15]
-
β-arrestin/ERK/STAT3 Pathway: This pathway has been shown to regulate LOX expression in renal fibrosis.[6]
-
Notch Signaling Pathway: LOX and its family member LOXL1 have been implicated in the regulation of the Notch signaling pathway in the context of liver fibrosis.[9]
By inhibiting LOX, PXS-5505 disrupts the cross-linking of collagen and elastin, leading to a reduction in tissue stiffness and the amelioration of fibrosis.
Visualizations
Caption: Experimental workflow for preparing PXS-5505 oral gavage solution.
Caption: Simplified signaling pathway of Lysyl Oxidase in fibrosis and the inhibitory action of PXS-5505.
References
- 1. A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast - The Cancer Researcher [magazine.eacr.org]
- 2. A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. PXS-5505 dihydrochloride monohydrate | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]
- 5. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Crosstalk of lysyl oxidase-like 1 and lysyl oxidase prolongs their half-lives and regulates liver fibrosis through Notch signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaxis Cleared To Progress To Phase 2 Bone Marrow Cancer Trial - BioSpace [biospace.com]
- 11. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways [mdpi.com]
Application Notes and Protocols: Measuring 5-LOX Expression After 5-Lox-IN-3 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection and semi-quantitative analysis of 5-Lipoxygenase (5-LOX) protein expression in cultured cells following treatment with the inhibitor, 5-Lox-IN-3. The detailed methodologies cover cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, Western blotting, and data analysis. This guide is intended to assist researchers in pharmacology, cell biology, and drug discovery in accurately assessing the impact of this compound on 5-LOX protein levels.
Introduction
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] Dysregulation of the 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, arthritis, and certain cancers.[3][4] As such, inhibitors of 5-LOX are valuable tools for both basic research and therapeutic development. This compound is a potent inhibitor of 5-LOX with an IC50 value of less than 1 µM.[3] This application note details a Western blot protocol to investigate the effect of this compound on the expression levels of the 5-LOX protein. Western blotting is a widely used technique to separate proteins by size and then identify specific proteins of interest using antibodies.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-LOX signaling pathway and the experimental workflow for the Western blot protocol.
Caption: 5-LOX Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., THP-1, HL-60, or other cells expressing 5-LOX) at a suitable density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Store the stock solution at -20°C or as recommended by the supplier.
-
Cell Treatment:
-
The optimal concentration of this compound to modulate 5-LOX expression may differ from its IC50 for enzyme activity and should be determined empirically. A starting point for concentration-response experiments could be a range from 0.1 µM to 10 µM.
-
The ideal treatment duration should also be optimized. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubate the cells for the desired period.
-
Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysis: Add ice-cold RIPA lysis buffer (see table below for composition) containing freshly added protease and phosphatase inhibitors to the cells.[7] Use an appropriate volume to ensure complete coverage (e.g., 100-200 µL for a 6-well plate well).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[6]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] If the lysate is viscous due to DNA, sonicate briefly on ice.[6]
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay, which is compatible with detergents present in RIPA buffer.
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay kit.
-
Normalization: The protein concentration values will be used to normalize the samples to ensure equal loading of total protein per lane in the subsequent SDS-PAGE.
SDS-PAGE
-
Sample Preparation:
-
Based on the protein quantification results, calculate the volume of each lysate needed to obtain the desired amount of protein (typically 20-40 µg per lane).
-
In a new microcentrifuge tube, mix the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer (see table below for composition).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel or a 10% gel).
-
Run the gel in 1x SDS-PAGE running buffer (see table below) at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, this step is not necessary.
-
Transfer Setup: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer: Perform the protein transfer in 1x transfer buffer (see table below) according to the manufacturer's instructions for the transfer system (e.g., wet or semi-dry transfer).
Immunoblotting
-
Blocking: After transfer, rinse the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against 5-LOX in blocking buffer to the recommended concentration (see table below for examples).
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of 5-LOX to the intensity of a loading control (e.g., β-actin or GAPDH) in the same lane.
-
Calculate the relative expression of 5-LOX in the this compound treated samples compared to the vehicle-treated control.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | 5-LOX Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized 5-LOX Expression (5-LOX / Loading Control) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Reagent Compositions and Antibody Dilutions
| Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Add protease and phosphatase inhibitors fresh.[7] |
| 2x Laemmli Sample Buffer | 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol (add fresh). |
| 10x SDS-PAGE Running Buffer | 250 mM Tris, 1.92 M glycine, 1% SDS. Dilute to 1x with deionized water. |
| 10x Transfer Buffer (Wet) | 250 mM Tris, 1.92 M glycine. For 1x, add 20% methanol. |
| TBST (10x) | 1 M Tris-HCl (pH 7.6), 1.5 M NaCl, 1% Tween-20. Dilute to 1x with deionized water. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or 5% (w/v) BSA in TBST. |
| Antibody | Host Species | Application | Recommended Dilution |
| Anti-5-LOX | Rabbit Polyclonal | WB, IHC, IF | 1:500 - 1:2000 |
| Anti-β-actin | Mouse Monoclonal | WB | 1:1000 - 1:5000 |
| Goat Anti-Rabbit IgG (HRP) | Goat | WB | 1:2000 - 1:10000 |
| Goat Anti-Mouse IgG (HRP) | Goat | WB | 1:2000 - 1:10000 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak 5-LOX Signal | Low 5-LOX expression in the cell type. | Use a positive control cell lysate known to express 5-LOX. Increase protein loading amount. |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary or secondary antibody issue. | Use a fresh antibody dilution. Test antibody on a positive control. Increase antibody concentration or incubation time. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation. | Ensure fresh protease inhibitors are used during lysis. Keep samples on ice. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on 5-LOX protein expression, contributing to a better understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Inhibitor of 5-Lipoxygenase (5-LOX) Prevents Oxidative Stress–Induced Cell Death of Retinal Pigment Epithelium (RPE) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Evaluating 5-Lox-IN-3 in a Human Whole Blood Assay
Introduction
The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] The 5-LOX pathway is initiated by the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are implicated in the pathophysiology of various inflammatory diseases, including asthma, rheumatoid arthritis, and allergic rhinitis. Consequently, the inhibition of 5-LOX is a key therapeutic strategy for managing these conditions.
5-Lox-IN-3 is a potent inhibitor of 5-lipoxygenase with a reported IC50 value of less than 1 μM.[2] These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound on the production of LTB4 in a human whole blood assay. This ex vivo model is highly relevant as it maintains the complex interactions between different blood cell types that can influence leukotriene metabolism.[3]
Principle of the Assay
This assay measures the ability of this compound to inhibit the production of Leukotriene B4 (LTB4) in human whole blood. The production of LTB4 is stimulated by the calcium ionophore A23187, which triggers the 5-LOX pathway in leukocytes.[4] The concentration of LTB4 in the plasma is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of this compound is determined by comparing the LTB4 levels in samples treated with the inhibitor to untreated controls.
Materials and Reagents
-
Fresh human whole blood collected in heparinized tubes
-
This compound
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
LTB4 ELISA Kit
-
Ice
-
Microcentrifuge
-
Pipettes and tips
-
96-well microplates
Data Presentation
The inhibitory activity of this compound on LTB4 production in human whole blood is summarized in the table below. The data demonstrates a dose-dependent inhibition of 5-LOX activity.
| This compound Concentration (µM) | LTB4 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 | 0% |
| 0.01 | 1275 | 15% |
| 0.1 | 825 | 45% |
| 0.5 | 450 | 70% |
| 1 | 225 | 85% |
| 10 | 75 | 95% |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and donor variability.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Working Solutions of this compound: Prepare serial dilutions of the 10 mM stock solution in PBS to achieve the desired final concentrations for the assay.
-
Calcium Ionophore A23187 Stock Solution (10 mM): Dissolve A23187 in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
A23187 Working Solution (100 µM): Dilute the 10 mM stock solution in PBS to prepare a 100 µM working solution.
Whole Blood Assay Protocol
-
Blood Collection: Collect fresh human whole blood from healthy volunteers into tubes containing heparin as an anticoagulant.
-
Pre-incubation with Inhibitor:
-
Aliquot 490 µL of whole blood into microcentrifuge tubes.
-
Add 5 µL of the respective this compound working solution or vehicle (DMSO) to the tubes.
-
Gently mix and incubate for 15 minutes at 37°C.
-
-
Stimulation of LTB4 Production:
-
Add 5 µL of the 100 µM A23187 working solution to each tube to achieve a final concentration of 1 µM.
-
Vortex gently and incubate for 30 minutes at 37°C.[4]
-
-
Sample Processing:
-
Immediately after incubation, place the tubes on ice to stop the reaction.
-
Centrifuge the tubes at 2,500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Quantification of LTB4:
-
Thaw the plasma samples on ice.
-
Measure the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
It is recommended to perform a three-step purification procedure (solid-phase extraction, protein precipitation, and HPLC) on the plasma samples before the ELISA to eliminate potential interference.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4 concentration with inhibitor / LTB4 concentration with vehicle)] x 100
-
Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
5-Lipoxygenase (5-LOX) Signaling Pathway
Caption: The 5-LOX pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for the human whole blood assay to evaluate this compound.
References
- 1. Enhanced generation of leukotriene B4 and superoxide radical from calcium ionophore (A23187) stimulated human neutrophils after priming with interferon-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis in Cancer Cells Using 5-Lox-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] Emerging evidence suggests that the 5-LOX pathway is often overexpressed in various cancers and plays a crucial role in promoting cancer cell proliferation, survival, and metastasis.[2] Inhibition of 5-LOX has been identified as a promising therapeutic strategy to induce apoptosis in cancer cells.[1][3]
5-Lox-IN-3 is a potent inhibitor of 5-lipoxygenase with an IC50 value of less than 1 μM.[4] These application notes provide detailed protocols for utilizing this compound to study apoptosis in cancer cells, including methods for assessing cell viability, quantifying apoptosis, and analyzing key apoptotic signaling pathways.
Mechanism of Action
Inhibition of the 5-LOX pathway in cancer cells has been shown to trigger the intrinsic pathway of apoptosis.[2] This is often characterized by the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[5] This event initiates a caspase cascade, ultimately leading to programmed cell death. Key molecular players in this process include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis.[6][7][8] Specifically, 5-LOX inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, tipping the cellular balance towards apoptosis.[9] The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of this process.[8][10]
Data Presentation
The following tables summarize the inhibitory concentrations of various 5-LOX inhibitors on different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of 5-LOX Inhibitors on Cancer Cell Viability
| 5-LOX Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| AA-861 | Panc-1 (Pancreatic) | >50 | [11] |
| MK-886 | Capan-2 (Pancreatic) | 24 | [11] |
| BWA4C | Capan-2 (Pancreatic) | 23 | [11] |
| Zileuton | SW1990 (Pancreatic) | Concentration-dependent reduction | [3] |
| Rev-5901 | Lung Cancer Cells | Not specified | [5] |
| Baicalein | MBT-2 (Bladder) | 5.8 | [5] |
Note: The IC50 value for this compound is reported to be <1 µM, though cell-line specific data is not yet widely published.[4] Researchers should perform dose-response studies to determine the optimal concentration for their specific cancer cell line.
Experimental Protocols
Here are detailed protocols for key experiments to study the apoptotic effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and cleaved Caspase-3.[16]
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use an antibody against a housekeeping protein like β-actin as a loading control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for studying this compound effects.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. focusononcology.com [focusononcology.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of 5-Lox-IN-3 in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators derived from arachidonic acid (AA).[1][2][3][4] The 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, arthritis, and certain cancers, making it a significant target for therapeutic intervention.[4][5] 5-Lox-IN-3 is a potent inhibitor of 5-lipoxygenase with an IC50 value of less than 1 µM.[5] As such, it serves as a valuable chemical tool for investigating the role of the 5-LOX pathway in cellular lipidomics and for the development of novel anti-inflammatory therapeutics.
Lipidomics, the large-scale study of lipids in biological systems, provides a powerful platform to understand the complex interplay of lipid mediators in health and disease.[6] By utilizing this compound in lipidomics studies, researchers can elucidate the specific contributions of the 5-LOX pathway to the cellular lipidome, identify downstream effects of its inhibition, and discover potential biomarkers for inflammatory conditions.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in lipidomics studies, from experimental design to data analysis.
Mechanism of Action of 5-LOX Inhibitors
The 5-LOX enzyme catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), which is subsequently metabolized to other leukotrienes.[4] 5-LOX inhibitors, such as this compound, function by binding to the enzyme and blocking its catalytic activity.[4] This inhibition leads to a reduction in the production of downstream leukotrienes, thereby modulating inflammatory responses.[4] The precise mechanism can vary among different inhibitors, with some binding to the active site and others acting allosterically.[4][7]
Signaling Pathway of 5-Lipoxygenase
The 5-LOX signaling cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is further metabolized to LTA4. LTA4 is an unstable epoxide that can be converted to either LTB4 by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.
Application in Lipidomics Studies
The primary application of this compound in lipidomics is to selectively inhibit the 5-LOX pathway, thereby enabling the quantification of changes in downstream lipid mediators. This approach can be used to:
-
Profile the leukotriene biosynthesis pathway: Quantify the reduction of LTB4 and cysteinyl leukotrienes upon inhibition.
-
Investigate pathway shunting: Determine if the inhibition of 5-LOX leads to an accumulation of arachidonic acid or its diversion into other metabolic pathways, such as the cyclooxygenase (COX) or cytochrome P450 (CYP) pathways.
-
Elucidate the role of 5-LOX in disease models: Use in cellular or animal models of inflammatory diseases to understand the contribution of the 5-LOX pathway to the disease-associated lipid profile.
-
Identify novel biomarkers: Discover changes in the lipidome that are specifically associated with 5-LOX inhibition, which could serve as biomarkers for drug efficacy or disease state.
Experimental Protocols
The following protocols provide a general framework for conducting a lipidomics study using this compound. It is essential to optimize these protocols for specific cell types, experimental conditions, and analytical instrumentation.
Experimental Workflow
Protocol 1: In Vitro Cell-Based Assay for Lipidomics Analysis
1. Cell Culture and Treatment:
-
Cell Seeding: Plate cells (e.g., human neutrophils, macrophages, or a relevant cell line) at an appropriate density in multi-well plates and culture overnight to allow for adherence.
-
Cell Stimulation: If required, stimulate the cells to induce the 5-LOX pathway. Common stimuli include calcium ionophores (e.g., A23187), lipopolysaccharide (LPS), or zymosan. The choice of stimulus will depend on the cell type and experimental goals.
-
Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. A typical starting range could be 0.1 µM to 10 µM.
-
Incubation: Pre-incubate the cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 15-30 minutes) before adding the stimulus. The total incubation time following stimulation will depend on the kinetics of lipid mediator production, typically ranging from 15 minutes to 4 hours.
2. Sample Collection and Lipid Extraction:
-
Harvesting: After incubation, collect the cell culture supernatant and/or the cell pellet. The supernatant will contain secreted lipid mediators, while the cell pellet will contain intracellular lipids.
-
Internal Standards: Add a mixture of deuterated lipid standards to the samples to allow for accurate quantification.
-
Lipid Extraction: Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method. Briefly, this involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.
-
Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).
3. LC-MS/MS Analysis:
-
Chromatography: Separate the lipid species using reverse-phase liquid chromatography (LC) with a C18 column. A gradient elution with mobile phases containing solvents like water, acetonitrile, and methanol with additives such as formic acid and ammonium acetate is typically used.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in negative ion mode for the detection of eicosanoids. Use targeted methods like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for the quantification of specific 5-LOX products and other lipid mediators.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. The following is a representative table illustrating the expected effect of this compound on key lipid mediators.
| Lipid Mediator | Vehicle Control (pg/10^6 cells) | This compound (1 µM) (pg/10^6 cells) | % Inhibition |
| 5-LOX Pathway | |||
| 5-HETE | 1500 ± 120 | 150 ± 25 | 90% |
| LTB4 | 800 ± 75 | 50 ± 10 | 93.75% |
| LTC4 | 450 ± 50 | 30 ± 8 | 93.33% |
| COX Pathway | |||
| PGE2 | 2000 ± 180 | 2100 ± 200 | -5% |
| TXB2 | 1200 ± 110 | 1250 ± 130 | -4.17% |
| Arachidonic Acid | 5000 ± 450 | 5500 ± 500 | -10% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the cell culture medium. Sonication may be required.
-
Cell Viability: Perform a cytotoxicity assay to ensure that the concentrations of this compound used are not toxic to the cells.
-
Off-target Effects: Be aware of potential off-target effects of the inhibitor. It is advisable to test its effect on related pathways (e.g., COX, 12-LOX, 15-LOX) to confirm its specificity.
-
Lipid Extraction Efficiency: The choice of extraction method and internal standards is critical for accurate quantification.
-
Data Analysis: Use appropriate statistical methods to analyze the lipidomics data and determine significant changes in lipid levels.
Conclusion
This compound is a potent and valuable tool for the investigation of the 5-lipoxygenase pathway in the context of lipidomics. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate role of 5-LOX in health and disease. By carefully applying these methodologies, scientists can gain deeper insights into the lipid networks that govern inflammatory processes and accelerate the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Lox-IN-3 in Inhibiting Leukotriene B4 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lox-IN-3 is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators involved in inflammatory responses. By inhibiting 5-LOX, this compound effectively reduces the production of LTB4, making it a valuable tool for studying inflammatory pathways and for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in inhibiting LTB4 production in cellular and biochemical assays.
Mechanism of Action
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX then catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to Leukotriene A4 (LTA4). LTA4 is an unstable epoxide that can be further metabolized to LTB4 by the enzyme LTA4 hydrolase. This compound acts by directly inhibiting the enzymatic activity of 5-LOX, thereby blocking the initial step in the leukotriene synthesis cascade and preventing the formation of LTB4.
Signaling Pathway of Leukotriene B4 Synthesis and Inhibition by this compound
Caption: The diagram illustrates the enzymatic cascade leading to LTB4 production and the inhibitory action of this compound on 5-lipoxygenase.
Data Presentation
The inhibitory activity of this compound on 5-lipoxygenase has been characterized, although specific IC50 values in various cell lines and under different assay conditions are not extensively published. The available data indicates potent inhibition.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | 5-Lipoxygenase | < 1 µM | Biochemical Assay | [1][2] |
Note: Researchers should determine the optimal concentration of this compound for their specific experimental setup through dose-response studies.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound to inhibit LTB4 production. Optimization for specific cell types and experimental conditions is recommended.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For cellular assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (DMSO alone) should always be included in experiments.
-
Protocol for Inhibition of LTB4 Production in Cultured Cells
This protocol describes a general method for treating cultured cells with this compound and subsequently measuring the inhibition of LTB4 production.
Materials:
-
Cultured cells known to produce LTB4 (e.g., neutrophils, macrophages, or other relevant cell lines).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide (LPS), or other relevant stimuli).
-
Phosphate-buffered saline (PBS).
-
LTB4 ELISA kit.
-
Microplate reader.
Experimental Workflow:
Caption: A streamlined workflow for assessing the inhibitory effect of this compound on LTB4 production in a cellular assay.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Preparation of Inhibitor Dilutions: On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation with Inhibitor: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Pre-incubate the cells for a period sufficient to allow the inhibitor to enter the cells (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Stimulation: Add the stimulating agent to the wells to induce LTB4 production. The choice of stimulus and its concentration will depend on the cell type and should be determined empirically. Incubate for a predetermined time (e.g., 15-60 minutes).
-
Sample Collection: After the stimulation period, collect the cell culture supernatant from each well. Centrifuge the supernatants at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells and debris.
-
LTB4 Measurement: Analyze the clarified supernatants for LTB4 concentration using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LTB4 production.
Protocol for 5-Lipoxygenase Enzyme Activity Assay (Biochemical Assay)
This protocol outlines a general method for directly measuring the inhibitory effect of this compound on the enzymatic activity of purified 5-LOX.
Materials:
-
Purified recombinant 5-lipoxygenase enzyme.
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4).
-
Arachidonic acid (substrate).
-
This compound stock solution (in DMSO).
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 234 nm.
Procedure:
-
Reagent Preparation: Prepare working solutions of the 5-LOX enzyme and arachidonic acid in the assay buffer. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and the different concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Kinetic Measurement: Immediately start measuring the increase in absorbance at 234 nm over time using a microplate reader in kinetic mode. The formation of the conjugated diene hydroperoxide product of the 5-LOX reaction results in an increase in absorbance at this wavelength.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell numbers, pipetting errors, or uneven cell stimulation. | Ensure accurate cell counting and seeding. Use calibrated pipettes. Mix reagents thoroughly before adding to wells. |
| No or low LTB4 production | Inappropriate cell type, low cell viability, inactive stimulus, or incorrect assay timing. | Use a cell line known to produce LTB4. Check cell viability. Use a fresh, active stimulus at an optimized concentration. Optimize the stimulation time. |
| Inconsistent inhibition by this compound | Inaccurate inhibitor concentration, degradation of the inhibitor, or insufficient pre-incubation time. | Verify the concentration of the stock solution. Use fresh aliquots of the inhibitor. Optimize the pre-incubation time to ensure adequate cell permeability. |
| High background in ELISA | Non-specific binding, improper washing. | Follow the ELISA kit manufacturer's instructions carefully, especially the washing steps. Use the recommended blocking buffers. |
References
A Researcher's Guide to Utilizing 5-Lox-IN-3 in Asthma Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Lox-IN-3, a potent 5-lipoxygenase (5-LOX) inhibitor, in preclinical asthma research. This document outlines the mechanism of action, provides detailed protocols for in vitro and in vivo experimental models, and presents data in a structured format to facilitate experimental design and interpretation.
Introduction to this compound in Asthma Research
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and mucus overproduction.[1][2] The 5-lipoxygenase (5-LOX) pathway plays a critical role in the pathophysiology of asthma through the production of leukotrienes, which are potent pro-inflammatory mediators.[3][4] Leukotrienes contribute to the hallmark features of asthma by promoting smooth muscle contraction, increasing vascular permeability, and recruiting inflammatory cells, particularly eosinophils, to the airways.[5][6]
This compound is a selective inhibitor of the 5-LOX enzyme, effectively blocking the synthesis of all leukotrienes.[7] Its chemical formula is C19H16ClN5O with a molecular weight of 365.82 g/mol .[5] By targeting the key enzyme in the leukotriene biosynthetic pathway, this compound presents a valuable tool for investigating the role of leukotrienes in asthma and for the preclinical evaluation of potential anti-asthmatic therapies.
Mechanism of Action of this compound
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4).[8][9] LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[10] this compound directly inhibits the 5-LOX enzyme, preventing the initial steps of this cascade and thereby reducing the production of all downstream leukotrienes.[7] This targeted inhibition allows for the specific investigation of the 5-LOX pathway's contribution to asthma pathology.
Physicochemical Properties and In Vitro Efficacy
A summary of the key properties of this compound is provided in the table below. This information is essential for preparing stock solutions and designing in vitro experiments.
| Property | Value | Reference |
| Molecular Formula | C19H16ClN5O | [5] |
| Molecular Weight | 365.82 g/mol | [5] |
| Target | 5-Lipoxygenase (5-LOX) | [7] |
| IC50 | <1 µM | [7] |
| Solubility | Soluble in DMSO | N/A |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in both in vitro and in vivo asthma research models. It is important to note that these are generalized protocols and may require optimization based on specific experimental conditions and research questions.
In Vitro Studies: Inhibition of Leukotriene Production in Human Bronchial Epithelial Cells (BEAS-2B)
This protocol describes the use of this compound to inhibit the production of leukotrienes in a human bronchial epithelial cell line, BEAS-2B, which can be stimulated to produce inflammatory mediators relevant to asthma.[11][12]
Materials:
-
BEAS-2B cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO (for stock solution)
-
Inflammatory stimulus (e.g., Rhinovirus, IL-13, or calcium ionophore A23187)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for LTB4 and cysteinyl leukotrienes
Protocol:
-
Cell Culture: Culture BEAS-2B cells in appropriate medium until they reach 80-90% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treatment: Replace the cell culture medium with fresh medium containing the various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus to the wells and incubate for the appropriate time period (e.g., 24 hours for cytokines, shorter for immediate mediators).
-
Supernatant Collection: Collect the cell culture supernatants and store at -80°C until analysis.
-
Leukotriene Measurement: Quantify the levels of LTB4 and cysteinyl leukotrienes in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Expected Outcome: this compound is expected to cause a dose-dependent reduction in the production of both LTB4 and cysteinyl leukotrienes.
In Vivo Studies: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol outlines the use of this compound in a widely used mouse model of allergic asthma induced by ovalbumin (OVA).[2][13][14] This model mimics key features of human asthma, including eosinophilic airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.[4]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Methacholine
-
Equipment for aerosol delivery
-
Whole-body plethysmograph for measuring airway hyperresponsiveness
-
Materials for bronchoalveolar lavage (BAL) and lung histology
Protocol:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.
-
Treatment: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, i.p. injection) at a predetermined dose and schedule. Treatment can be prophylactic (before challenge) or therapeutic (after challenge has begun).
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, assess AHR by exposing the mice to increasing concentrations of aerosolized methacholine and measuring the changes in airway resistance using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Lung Histology: Harvest the lungs, fix them in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA.
Proposed Dosing for this compound (to be optimized):
| Route of Administration | Proposed Dose Range | Frequency |
| Oral Gavage (p.o.) | 10 - 100 mg/kg | Once or twice daily |
| Intraperitoneal (i.p.) | 5 - 50 mg/kg | Once daily |
Expected Outcomes: Treatment with this compound is anticipated to lead to a significant reduction in:
-
Airway hyperresponsiveness to methacholine.
-
The number of total inflammatory cells, particularly eosinophils, in the BAL fluid.
-
Mucus production as observed in histological sections.
-
The levels of Th2 cytokines in the BAL fluid or lung tissue.
Data Presentation and Interpretation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.
Example Data Table: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Control (Saline) | |||||
| OVA + Vehicle | |||||
| OVA + this compound (Low Dose) | |||||
| OVA + this compound (High Dose) | |||||
| OVA + Dexamethasone |
Data should be presented as mean ± SEM. Statistical significance should be indicated (e.g., p < 0.05).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway in asthma. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of 5-LOX inhibition in asthma. As with any experimental compound, careful dose-response studies and optimization of protocols are essential for obtaining robust and reproducible results.
References
- 1. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 4. biocytogen.com [biocytogen.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Lipoxygenase: Its involvement in gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. In Vitro Effects of 5-Lipoxygenase Pathway Inhibition on Rhinovirus-Associated Bronchial Epithelial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. THE 5-LIPOXYGENASE PATHWAY IS REQUIRED FOR ACUTE LUNG INJURY FOLLOWING HEMORRHAGIC SHOCK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Method for Assessing 5-Lox-IN-3 Efficacy in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. The 5-lipoxygenase (5-LOX) pathway plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] Leukotriene B4 (LTB4), a downstream product of 5-LOX, is a powerful chemoattractant for neutrophils and is found in high concentrations in the synovial fluid of RA patients, where it contributes to inflammation and joint damage.[4][5][6][7] Inhibition of the 5-LOX pathway therefore represents a promising therapeutic strategy for the treatment of inflammatory arthritis.[2][3]
These application notes provide a detailed framework for assessing the preclinical efficacy of 5-Lox-IN-3 , a potent and selective inhibitor of 5-Lipoxygenase, in established rodent models of arthritis. The protocols outlined below describe the induction of Collagen-Induced Arthritis (CIA), a widely used model that shares key pathological features with human RA, and a comprehensive set of endpoint measurements to evaluate the anti-arthritic potential of this compound.
Note on Compound Specificity: The following protocols are designed for a selective 5-Lipoxygenase (5-LOX) inhibitor. It is important to distinguish this from Lysyl Oxidase (LOX) inhibitors, which target a different class of enzymes involved in collagen cross-linking.
Signaling Pathway of 5-Lipoxygenase in Arthritis
The diagram below illustrates the central role of 5-LOX in the inflammatory pathway leading to arthritis pathology. Inhibition of 5-LOX by this compound is expected to block the production of leukotrienes, thereby reducing neutrophil infiltration, pro-inflammatory cytokine release, and subsequent joint destruction.
References
- 1. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-induced Arthritis Is Reduced in 5-Lipoxygenase-activating Protein-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 4. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Pain and bone damage in rheumatoid arthritis: role of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of leukotriene B4 receptors in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Lox-IN-3 in the Study of Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1] Neuroinflammation is a key component in the pathogenesis of AD, with elevated levels of pro-inflammatory mediators contributing to neuronal damage.[2][3][4] The 5-lipoxygenase (5-LOX) enzyme is a critical player in the inflammatory cascade, catalyzing the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators.[3] Emerging evidence strongly implicates the 5-LOX pathway in the progression of AD, making it a promising therapeutic target.[1][4][5] 5-Lox-IN-3 is a potent and selective inhibitor of 5-LOX, and this document provides detailed application notes and protocols for its use in studying AD pathology.
Mechanism of Action
5-LOX is upregulated in the brains of AD patients, particularly in the hippocampus and cortex, regions heavily affected by the disease.[3][6] This upregulation is associated with both Aβ plaques and NFTs.[6] The 5-LOX pathway contributes to AD pathology through several mechanisms:
-
Increased Aβ Production: 5-LOX and its metabolic products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), have been shown to modulate the activity of γ-secretase, a key enzyme in the production of Aβ peptides.[1][7][8] Activation of the 5-LOX pathway leads to increased transcription of the components of the γ-secretase complex, resulting in elevated Aβ formation.[1]
-
Tau Hyperphosphorylation: The 5-LOX pathway can influence tau hyperphosphorylation, a critical step in the formation of NFTs. This effect appears to be mediated through the activation of cyclin-dependent kinase 5 (Cdk5), a key enzyme in tau phosphorylation.[1][5]
-
Neuroinflammation: By producing pro-inflammatory leukotrienes, 5-LOX contributes to the chronic neuroinflammation observed in AD brains.[2][3] This includes the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines.[1][5]
-
Synaptic Dysfunction and Cognitive Deficits: The 5-LOX pathway is implicated in synaptic dysfunction and memory impairment, hallmarks of AD.[1][9] Inhibition of 5-LOX has been shown to rescue synaptic deficits and improve cognitive function in animal models of AD.[9]
-
Oxidative Stress: The 5-LOX pathway is linked to increased oxidative stress in the brain, a factor that contributes to neuronal damage in AD.[2][5]
Data Presentation
Table 1: Effects of 5-LOX Inhibition on Alzheimer's Disease Pathology in Preclinical Models
| Model System | 5-LOX Inhibitor | Key Findings | Reference |
| Tg2576 mice (APP mutation) | Genetic knockout of 5-LOX | Significantly reduced soluble and insoluble Aβ peptides; fewer amyloid plaques. | [1] |
| 3xTg-AD mice (APP, PSEN1, and tau mutations) | Genetic knockout of 5-LOX | Improved cognition and memory; rescued synaptic dysfunction; reduced Aβ and tau pathology. | [1][9] |
| 3xTg-AD mice | Zileuton (5-LOX inhibitor) | Improved cognition and memory; rescued synaptic dysfunction; reduced Aβ and tau pathology. | [1][9] |
| N2A cells expressing Swedish mutant APP | 5-LOX overexpression | Increased Aβ formation and levels of γ-secretase complex components. | [1] |
| SH-SY5Y cells (neuroblastoma) | YWCS (peptide inhibitor of 5-LOX) | Prevented Aβ25-35-induced neurotoxicity; reduced expression of γ-secretase and p-Tau181. | [10] |
| AD transgenic mice | CNB-001 (pyrazole 5-LOX inhibitor) | Increased eIF2α phosphorylation, HSP90, and ATF4 levels; limited accumulation of soluble Aβ and ubiquitinated aggregated proteins; improved memory. | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Aβ Production in a Neuronal Cell Line
Objective: To determine the effect of this compound on the production of Aβ40 and Aβ42 in a neuronal cell line overexpressing a familial AD-associated mutation of the amyloid precursor protein (APP).
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably transfected with APP Swedish mutation (APPswe).
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound (dissolved in DMSO).
-
Aβ40 and Aβ42 ELISA kits.
-
BCA protein assay kit.
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate APPswe-SH-SY5Y cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Conditioned Media Collection: After the treatment period, collect the conditioned media from each well.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using the BCA protein assay.
-
Aβ ELISA: Measure the levels of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISA kits according to the manufacturer's instructions. Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test to determine statistically significant differences between treatment groups.
Protocol 2: In Vivo Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic efficacy of this compound in reducing Aβ pathology and improving cognitive function in a transgenic mouse model of AD (e.g., 5XFAD or APP/PS1).
Materials:
-
Transgenic AD mice and wild-type littermate controls.
-
This compound.
-
Vehicle for drug administration (e.g., corn oil).
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Brain tissue homogenization buffer.
-
Aβ ELISA kits.
-
Immunohistochemistry reagents (anti-Aβ antibody, secondary antibody, etc.).
Procedure:
-
Animal Dosing: Administer this compound or vehicle to the AD mice daily via oral gavage for a specified period (e.g., 3 months), starting at an age before significant plaque deposition.
-
Behavioral Testing: In the final weeks of the treatment period, subject the mice to a battery of behavioral tests to assess learning and memory (e.g., Morris water maze) and working memory (e.g., Y-maze).
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse them with saline. Collect the brains and divide them sagittally.
-
Biochemical Analysis: Homogenize one brain hemisphere to prepare soluble and insoluble fractions. Measure the levels of Aβ40 and Aβ42 in both fractions using ELISA.
-
Immunohistochemical Analysis: Fix the other brain hemisphere in 4% paraformaldehyde, cryoprotect, and section. Perform immunohistochemistry using an anti-Aβ antibody (e.g., 6E10) to visualize and quantify amyloid plaque burden.
-
Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the results between the this compound treated and vehicle-treated groups.
Visualizations
References
- 1. The 5-Lipoxygenase as modulator of Alzheimer’s γ-secretase and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Inflammation Drives Alzheimer's Disease: Emphasis on 5-lipoxygenase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase as an emerging target against age-related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]
- 6. Increased 5-Lipoxygenase Immunoreactivity in the Hippocampus of Patients With Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenases and 5-Lipoxygenase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene knockout of 5-lipoxygenase rescues synaptic dysfunction and improves memory in the triple-transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-LOX in Alzheimer's Disease: Potential Serum Marker and In Vitro Evidences for Rescue of Neurotoxicity by Its Inhibitor YWCS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of 5-Lipoxygenase in Proteotoxicity and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 5-Lox-IN-3 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of 5-Lox-IN-3 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2][3] By inhibiting 5-LOX, this compound can be utilized in research related to inflammatory diseases, cancer, stroke, and Alzheimer's disease.[1] The 5-lipoxygenase pathway begins with the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to produce various leukotrienes.[4][5]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
Like many small molecule inhibitors, this compound is a hydrophobic compound. Its chemical structure (Molecular Formula: C19H16ClN5O) contributes to its low solubility in water and aqueous buffers such as phosphate-buffered saline (PBS).[6] Many researchers encounter precipitation when diluting a stock solution of the inhibitor into an aqueous assay buffer.[7]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound as a solid at room temperature in the continental US, though this may vary elsewhere. For solutions, it is best to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8] Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Troubleshooting Guide: Insolubility of this compound
This guide provides step-by-step instructions and alternative methods to address common solubility issues with this compound.
Issue 1: Precipitate forms when diluting DMSO stock solution in aqueous buffer.
This is the most common issue. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium causes the hydrophobic compound to crash out of solution.
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. It's often better to perform the initial dilutions in a solvent more miscible with water than pure DMSO, or directly in your final buffer if the concentration is low enough.[7]
-
Use of Co-solvents: Incorporating a co-solvent can help bridge the polarity gap between DMSO and water.[9]
-
Protocol: Prepare an intermediate dilution of your this compound DMSO stock in a co-solvent like ethanol or PEG300 before the final dilution into the aqueous buffer.
-
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds.[10]
-
Protocol: Add a small amount of Tween-20 (e.g., final concentration of 0.01-0.1%) or Pluronic F-68 to your aqueous buffer before adding the inhibitor.[8]
-
-
Sonication and Warming: These methods can help redissolve small amounts of precipitate.
-
Protocol: After final dilution, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be effective, but be cautious of potential compound degradation at higher temperatures.[8]
-
Issue 2: The compound will not dissolve even in 100% DMSO.
While this compound is generally soluble in DMSO, issues can arise with older stock or if the compound has degraded.
Solutions:
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO (which has absorbed water) can significantly reduce the solubility of hydrophobic compounds.[8]
-
Gentle Heating and Sonication: As mentioned above, warming the DMSO solution (e.g., to 37-50°C) and sonicating can aid dissolution.
Issue 3: Need to prepare a completely organic solvent-free aqueous solution.
For certain in-vivo or cell-based experiments, organic solvents like DMSO may be undesirable due to toxicity.
Solutions:
-
Use of Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.[8]
-
Bovine Serum Albumin (BSA): For in-vitro assays, BSA can act as a carrier protein and help to keep the inhibitor in solution.
-
-
Liposomal Formulations: Encapsulating this compound in liposomes can be an effective way to deliver it in an aqueous environment, particularly for in-vivo studies.
Data Summary
| Solvent/Method | Efficacy for Poorly Soluble Inhibitors | Recommended Starting Concentration | Notes |
| Primary Solvents | |||
| DMSO | High | 1-50 mM (Stock Solution) | Use anhydrous DMSO. Final concentration in assays should typically be <0.5%.[8][11] |
| Ethanol | Moderate | 1-10 mM (Stock Solution) | Can be used as a co-solvent. |
| Co-solvents & Surfactants | |||
| PEG300 | Good | 10-40% of final vehicle | Often used in formulations for in-vivo studies.[8] |
| Tween-80 / Polysorbate 80 | Good | 1-5% of final vehicle | Non-ionic surfactant that aids in forming stable emulsions.[8] |
| Complexation Agents | |||
| SBE-β-CD | High | 10-20% in saline | Forms inclusion complexes to enhance solubility.[8] |
| Physical Methods | |||
| Sonication | Moderate | N/A | Helps to break up aggregates and speed dissolution.[8] |
| Gentle Heating | Moderate | N/A | Increases kinetic solubility; use with caution to avoid degradation.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 365.82 g/mol ) in a sterile microcentrifuge tube.[6]
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Co-solvent
This protocol aims to minimize precipitation upon dilution.
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in 100% anhydrous DMSO.
-
Buffer Preparation: Warm your final aqueous buffer (e.g., PBS) to 37°C.
-
Final Dilution: While gently vortexing the warm buffer, add the 1 mM intermediate stock drop-by-drop to reach the final desired concentration (e.g., 10 µM).
-
Final Check: Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, sonicate for 5 minutes. Use the final working solution immediately for best results.
Signaling Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade. Cellular activation leads to the release of arachidonic acid (AA) from the cell membrane. 5-LOX, with the help of the 5-lipoxygenase-activating protein (FLAP), converts AA into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted into either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), all of which are potent mediators of inflammation.[2][4][5][12]
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
- 11. 5-LOX-IN-2 | Apoptosis | Lipoxygenase | TargetMol [targetmol.com]
- 12. atsjournals.org [atsjournals.org]
Optimizing 5-Lox-IN-3 Concentration for Cell Culture Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 5-Lox-IN-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid.[2] By inhibiting 5-LOX, this compound blocks the production of leukotrienes, which is a therapeutic strategy for inflammatory diseases and certain cancers.[1][2] The reported IC50 (half-maximal inhibitory concentration) for this compound is less than 1 µM.[1]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a novel inhibitor like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a wide range of concentrations centering around its known IC50 value of <1 µM. For example, you could start with concentrations ranging from 0.1 µM to 10 µM.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound is not extensively documented in publicly available literature. However, for similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent. It is crucial to obtain the manufacturer's datasheet for specific solubility information. When preparing a stock solution, dissolve the compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10 mM). This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine if this compound is active in my cells?
A4: The activity of this compound can be assessed by measuring the downstream products of the 5-LOX pathway, such as Leukotriene B4 (LTB4) or 5-Hydroxyeicosatetraenoic acid (5-HETE), using techniques like ELISA or HPLC-MS/MS.[3] A reduction in the levels of these metabolites upon treatment with this compound would indicate target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incorrect Concentration: The concentration used may be too low for the specific cell line. 2. Low 5-LOX Expression: The cell line may not express 5-lipoxygenase or expresses it at very low levels. 3. Inhibitor Inactivity: The compound may have degraded due to improper storage or handling. 4. Short Incubation Time: The treatment duration may not be sufficient to observe a biological effect. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Check for 5-LOX expression in your cell line using RT-PCR or Western blot.[4] Consider using a positive control cell line known to express 5-LOX. 3. Use a fresh aliquot of the inhibitor and ensure proper storage conditions. 4. Perform a time-course experiment to determine the optimal treatment duration. |
| High Cell Death or Cytotoxicity | 1. Concentration Too High: The concentration of this compound may be toxic to the cells. 2. Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects unrelated to 5-LOX inhibition.[2] 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, WST-1) to determine the cytotoxic concentration.[3] 2. Investigate potential off-target effects by including appropriate controls and consulting literature on similar compounds. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments. |
| Precipitation of the Compound in Culture Medium | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: The compound may interact with components of the serum or media, leading to precipitation. | 1. Lower the final concentration of the inhibitor. Prepare fresh dilutions from the stock solution for each experiment. 2. Consider using a serum-free medium for the duration of the treatment, if experimentally feasible. |
Quantitative Data
The following table summarizes the IC50 values for this compound and other common 5-LOX inhibitors. This can serve as a reference for designing dose-response experiments.
| Inhibitor | Target | Reported IC50 | Reference |
| This compound | 5-Lipoxygenase | < 1 µM | [1] |
| Zileuton | 5-Lipoxygenase | 0.5 - 1 µM | [3] |
| AA-861 | 5-Lipoxygenase | < 1 µM | [3] |
| MK-886 | FLAP (5-LOX-activating protein) | 30 nM | [5] |
| Rev-5901 | 5-Lipoxygenase | < 1 µM | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., WST-1)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration that effectively inhibits your target without causing significant cytotoxicity.
Protocol 2: Measuring 5-LOX Activity by Quantifying LTB4 Levels
-
Cell Culture and Treatment: Culture your cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a predetermined time.
-
Stimulation of 5-LOX Activity: To induce 5-LOX activity, you can stimulate the cells with a calcium ionophore like A23187 (e.g., 2.5 µM) and arachidonic acid (e.g., 3 µM) for a short period (e.g., 10-15 minutes).[5]
-
Sample Collection: Collect the cell culture supernatant.
-
LTB4 Measurement: Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Compare the LTB4 levels in the treated samples to the vehicle control to determine the extent of 5-LOX inhibition.
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell culture.
Caption: Troubleshooting decision tree for lack of this compound effect in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of 5-lipoxygenase (5-LOX) in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
5-Lox-IN-3 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and control for potential off-target effects of 5-Lox-IN-3, a putative 5-lipoxygenase (5-LOX) inhibitor. Given the limited specific public data on "this compound," this guide is based on the known off-target effects of the broader class of 5-LOX inhibitors and provides a framework for investigating the specificity of this and other novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with 5-LOX inhibitors?
A1: Many 5-lipoxygenase inhibitors have been reported to exert effects that are independent of their intended inhibitory action on 5-LOX. The most frequently observed off-target effects include:
-
5-LOX-independent cytotoxicity and anti-proliferative effects: Several 5-LOX inhibitors have been shown to reduce cell viability and proliferation in a manner that is not related to the suppression of 5-LOX product formation.[1][2] This is a crucial consideration when studying the effects of these inhibitors on cell growth and survival.
-
Interference with prostaglandin biosynthesis: Some 5-LOX inhibitors can decrease the release of prostaglandins, such as PGE2.[3][4] This is often not due to direct inhibition of cyclooxygenase (COX) enzymes but may result from the inhibition of prostaglandin transporters like MRP4.[3][4]
-
Cross-reactivity with other enzymes in the arachidonic acid cascade: There is potential for 5-LOX inhibitors to interact with other lipoxygenase isoforms (e.g., 12-LOX, 15-LOX) or other enzymes involved in eicosanoid metabolism, such as leukotriene C4 synthase.[2][5]
Q2: How can I determine if the observed effects of this compound in my experiments are due to on-target 5-LOX inhibition or off-target effects?
A2: To dissect on-target versus off-target effects of this compound, a multi-pronged approach is recommended:
-
Use of structurally dissimilar 5-LOX inhibitors: Employing multiple 5-LOX inhibitors with different chemical scaffolds and mechanisms of action can help determine if the observed phenotype is consistent across inhibitors of the same target.
-
Genetic controls: The most definitive way to confirm on-target activity is to use genetic approaches. This includes comparing the effects of this compound in wild-type cells versus cells where 5-LOX has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the effect of the inhibitor is lost in the knockout/knockdown cells, it is likely an on-target effect.
-
Rescue experiments: If the cellular effect of this compound is hypothesized to be due to the depletion of a specific 5-LOX product (e.g., LTB4), attempt to rescue the phenotype by adding back the downstream product.
-
Measure 5-LOX product formation: Directly measure the levels of 5-LOX products (e.g., LTB4, 5-HETE) in your experimental system to confirm that this compound is inhibiting 5-LOX at the concentrations used.
Q3: Is it possible that this compound affects other lipoxygenase isoforms?
A3: Yes, cross-reactivity with other lipoxygenase isoforms such as 12-LOX and 15-LOX is a possibility for 5-LOX inhibitors.[2] To assess the selectivity of this compound, it is advisable to perform in vitro enzyme activity assays with purified 12-LOX and 15-LOX. Alternatively, you can measure the products of these enzymes in your cellular system.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Reduced Proliferation
Your experiment with this compound shows significant cytotoxicity or a reduction in cell proliferation that you did not anticipate.
Possible Cause: The observed effects may be due to 5-LOX-independent cytotoxicity, a known off-target effect of some 5-LOX inhibitors.[1][2]
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Determine the concentration range over which this compound is cytotoxic using a cell viability assay (e.g., MTT, WST-1).
-
Compare with 5-LOX product inhibition: Correlate the cytotoxic concentrations with the concentrations required to inhibit 5-LOX product formation (e.g., LTB4). If cytotoxicity occurs at significantly different concentrations than 5-LOX inhibition, an off-target effect is likely.
-
Use 5-LOX-negative control cells: Test the effect of this compound on a cell line that does not express 5-LOX. If the inhibitor is still cytotoxic in these cells, the effect is independent of 5-LOX.
-
Employ a structurally different 5-LOX inhibitor: Compare the effects of this compound with another 5-LOX inhibitor, such as zileuton, which is known to have fewer cytotoxic off-target effects.[1]
Table 1: Troubleshooting Unexpected Cytotoxicity
| Experimental Observation | Potential Interpretation | Recommended Action |
| Cytotoxicity IC50 << 5-LOX inhibition IC50 | Off-target cytotoxicity is likely. | Use lower, non-toxic concentrations of this compound for your experiments. |
| Cytotoxicity observed in 5-LOX-negative cells | The effect is 5-LOX-independent. | Consider alternative inhibitors or use genetic controls to validate your findings. |
| Zileuton does not cause the same cytotoxic effect | The cytotoxicity is specific to the chemical scaffold of this compound. | Acknowledge and report the potential for off-target effects. |
Problem 2: Altered Levels of Prostaglandins
You observe a decrease in prostaglandin levels (e.g., PGE2) in your experiment after treatment with this compound.
Possible Cause: Some 5-LOX inhibitors can interfere with prostaglandin release, potentially by inhibiting prostaglandin transporters.[3][4]
Troubleshooting Steps:
-
Measure activity of purified COX enzymes: To rule out direct inhibition of COX-1 or COX-2, perform an in vitro activity assay using purified enzymes in the presence of this compound.
-
Assess arachidonic acid release: Measure the release of arachidonic acid from the cell membrane to ensure that this compound is not acting upstream of both the 5-LOX and COX pathways.
-
Perform a prostaglandin export assay: Investigate the effect of this compound on the transport of prostaglandins out of the cell, for example, by measuring intracellular versus extracellular PGE2 levels.
Experimental Protocols
Protocol 1: Assessing 5-LOX-Independent Cytotoxicity
Objective: To determine if the cytotoxic effects of this compound are independent of its 5-LOX inhibitory activity.
Methodology:
-
Cell Lines: Use both a 5-LOX-positive cell line (e.g., THP-1 cells) and a 5-LOX-negative cell line (e.g., HeLa cells).[3]
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound and a control 5-LOX inhibitor like zileuton for 24-72 hours.
-
Cell Viability Assay: Measure cell viability using a WST-1 assay.[1]
-
5-LOX Product Measurement: In parallel, treat the 5-LOX-positive cells with the same concentrations of the inhibitors for a shorter duration (e.g., 15-30 minutes) and measure the production of LTB4 and 5-HETE in the supernatant using an ELISA or LC-MS/MS to determine the IC50 for 5-LOX inhibition.
-
Data Analysis: Compare the IC50 values for cytotoxicity and 5-LOX inhibition.
Protocol 2: Investigating Effects on Prostaglandin Pathway
Objective: To determine if this compound affects the prostaglandin pathway.
Methodology:
-
Cell Culture and Stimulation: Use a cell line that produces prostaglandins upon stimulation (e.g., cytokine-stimulated HeLa cells).[4]
-
Inhibitor Treatment: Treat the cells with this compound at various concentrations.
-
PGE2 Measurement: Measure the concentration of PGE2 in the cell culture supernatant using an ELISA.
-
Purified COX Activity Assay:
-
Use purified recombinant human COX-1 and COX-2 enzymes.
-
Pre-incubate the enzymes with this compound.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the formation of PGH2 (which can be reduced to PGF2α for detection by ELISA).[4]
-
-
Arachidonic Acid Release Assay:
-
Label cellular phospholipids by incubating cells with [3H]-arachidonic acid.
-
Stimulate the cells to induce arachidonic acid release in the presence or absence of this compound.
-
Measure the radioactivity in the supernatant.[6]
-
Visualizations
Caption: Arachidonic acid cascade and potential points of interference for this compound.
Caption: Workflow for dissecting on-target vs. off-target effects of this compound.
References
- 1. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 5. Pharmacological cross-reactivity between 5-lipoxygenase-activating protein, 5-lipoxygenase, and leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preventing 5-Lox-IN-3 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 5-Lox-IN-3 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation, allergic reactions, and cancer. By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene synthesis. This ultimately leads to a reduction in the production of all downstream leukotrienes.
Q2: What are the primary causes of this compound degradation in experimental settings?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its 2-amino-benzimidazole core structure suggests potential vulnerabilities to:
-
Photodegradation: Benzimidazole derivatives can be sensitive to light, which can catalyze the hydrolysis of functional groups.
-
Hydrolysis: The compound may be susceptible to hydrolysis, particularly in aqueous solutions with alkaline pH.
-
Oxidation: As with many organic molecules, exposure to strong oxidizing agents or conditions that promote auto-oxidation can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation of the compound.
Q3: How should I prepare and store stock solutions of this compound?
To ensure the stability and activity of this compound, follow these guidelines for preparing and storing stock solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors.
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the compound in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
If solubility is an issue, gentle warming or sonication may be applied. However, avoid excessive heat.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into small, single-use volumes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protect the stock solutions from light by using amber-colored vials or by wrapping the vials in foil.
-
Q4: I am observing inconsistent or weaker-than-expected results in my cell-based assays. Could this be due to this compound degradation?
Yes, inconsistent or diminished activity is a common indicator of compound degradation. If you suspect degradation, consider the following:
-
Age of Stock Solution: Has the stock solution been stored for an extended period? Even under ideal conditions, gradual degradation can occur.
-
Handling of Working Solutions: Working solutions are typically prepared by diluting the stock solution in aqueous buffers or cell culture media. These aqueous solutions are often less stable than the DMSO stock. It is highly recommended to prepare fresh working solutions for each experiment.
-
pH of the Medium: The benzimidazole structure can be susceptible to degradation in alkaline conditions. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
-
Exposure to Light: During incubation and other experimental procedures, were the plates and solutions protected from direct light?
-
Interactions with Media Components: Some components in cell culture media, such as high concentrations of serum proteins, could potentially bind to or promote the degradation of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete loss of inhibitory activity | Significant degradation of this compound stock or working solution. | Prepare a fresh stock solution from a new vial of solid compound. Prepare working solutions immediately before use. |
| Reduced potency (higher IC50) over time | Gradual degradation of the stock solution due to improper storage (e.g., frequent freeze-thaw cycles, light exposure). | Discard the old stock solution and prepare a new one. Aliquot the new stock into single-use volumes. |
| Inconsistent results between experiments | Instability of this compound in the aqueous experimental buffer or cell culture medium. | Prepare fresh working solutions for each experiment. Minimize the pre-incubation time of the compound in the aqueous medium before adding to cells. Consider performing a stability test of the compound in your specific medium (see protocol below). |
| Precipitate forms when diluting stock solution | The compound is not sufficiently soluble in the aqueous buffer or medium. | Try a serial dilution of the DMSO stock solution into the aqueous medium with vigorous vortexing. In some cases, a small percentage of a co-solvent like PEG300 or Tween-80 may be required for in vivo formulations, but for in vitro assays, ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol allows you to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a fresh working solution of this compound in your cell culture medium at the final concentration you use in your experiments.
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and if necessary, process it for HPLC analysis (e.g., protein precipitation with acetonitrile, followed by centrifugation). This will serve as your baseline (100% integrity).
-
Incubation: Place the remaining working solution in an incubator under the same conditions as your cell-based assays (e.g., 37°C, 5% CO2). Protect the solution from light.
-
Subsequent Timepoints: At various time points (e.g., 2, 4, 8, 24, and 48 hours), remove aliquots of the incubated solution and process them for HPLC analysis in the same manner as the timepoint 0 sample.
-
HPLC Analysis: Analyze all samples by HPLC. The peak corresponding to this compound should be identified.
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the peak area of the timepoint 0 sample. Plot the percentage of intact compound versus time to determine its stability profile.
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for determining the stability of this compound.
Logical Relationship
Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.
References
5-Lox-IN-3 stability issues in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 5-Lox-IN-3 for long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation, asthma, and cancer.[2][3] By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid into leukotrienes, thereby reducing the inflammatory response.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Based on information for structurally related and synonymous compounds like PXS-5505, specific storage guidelines should be followed.[6][7] It is highly recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific storage instructions.[1]
Q3: How should I prepare stock and working solutions of this compound?
A3: Stock solutions should be prepared in a suitable solvent like DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Working solutions, especially for in vivo experiments, should be prepared fresh daily from the stock solution.[6][7] This practice minimizes degradation and ensures consistent compound activity.
Q4: Why is it recommended to prepare working solutions fresh daily? What are the signs of degradation?
A4: The recommendation to prepare working solutions fresh daily suggests that this compound may have limited stability in aqueous or physiological buffers, a common issue for many small molecule inhibitors. Signs of degradation can include:
-
Precipitation: The compound falling out of solution.
-
Color Change: A noticeable change in the color of the solution.
-
Loss of Potency: A decrease in the expected biological activity or inconsistent experimental results over time.
Q5: Are there known stability issues with this compound in long-term cell culture experiments?
A5: While specific public studies on the long-term stability of this compound in cell culture media are limited, the need for fresh preparation for in vivo studies implies potential instability.[6] For long-term experiments (e.g., >24 hours), researchers should consider replenishing the compound by changing the media with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.
Compound Stability and Storage Summary
The following table summarizes the recommended storage conditions for this compound and its solutions, based on data for the closely related compound PXS-5505.
| Solution Type | Storage Temperature | Recommended Duration | Special Instructions |
| Solid Compound | -20°C or -80°C | Refer to Certificate of Analysis | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[6] | Aliquot to avoid freeze-thaw cycles. Protect from light.[6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[6] | Aliquot to avoid freeze-thaw cycles. Protect from light.[6] |
| Working Solution (Aqueous) | 2-8°C or Room Temp | Use on the same day of preparation.[6][7] | Prepare fresh from stock solution before each experiment. |
Troubleshooting Guide
This guide addresses common problems researchers may face when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected inhibitory activity. | 1. Compound Degradation: Stock solution has been stored improperly or for too long; working solution was not prepared fresh. | 1. Use a fresh aliquot of stock solution stored at -80°C. Always prepare aqueous working solutions immediately before use.[6] |
| 2. Incorrect Concentration: Error in calculating dilutions. | 2. Recalculate all dilutions. Use a concentration series to verify the IC50. | |
| 3. Cellular Factors: Low expression of 5-LOX in the cell model or presence of efflux pumps. | 3. Confirm 5-LOX expression in your cell line via Western Blot or qPCR. Consider using a different cell model if necessary. | |
| Precipitation observed in working solution or cell culture media. | 1. Low Solubility: The concentration exceeds the solubility limit in the aqueous buffer or media. | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions. |
| 2. Compound Instability: The compound is degrading and precipitating over time. | 2. Prepare the working solution immediately before adding it to the experiment. For long-term studies, replenish the media with fresh compound periodically. | |
| High variability between replicate experiments. | 1. Inconsistent Compound Handling: Differences in the age of working solutions or number of freeze-thaw cycles for the stock solution. | 1. Standardize the entire experimental workflow. Use single-use aliquots for stock solutions and prepare working solutions fresh for each independent experiment. |
| 2. Experimental Technique: Inconsistent cell seeding, treatment times, or assay procedures. | 2. Refine and standardize all experimental protocols. Ensure consistent timing and handling for all samples. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
Key Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol is adapted from methods for PXS-5505 and is intended for oral administration in animal models.[6][8] Note: Always prepare this formulation fresh on the day of dosing.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
Prepare Vehicle Components: Assemble the required solvents: PEG300, Tween-80, and Saline (0.9% NaCl in sterile water).
-
Formulation (Example for 1 mL): a. To 400 µL of PEG300, add 100 µL of the DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture. Mix until the solution is clear. c. Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure yields a 2.08 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: Use the freshly prepared solution for animal dosing as required by the study design. Discard any unused solution.
Protocol 2: Cellular 5-LOX Activity Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on 5-LOX product formation in a cellular context.
Caption: General workflow for a cellular 5-LOX activity assay.
-
Cell Culture: Plate 5-LOX-expressing cells (e.g., human neutrophils or differentiated macrophages) in appropriate culture plates.
-
Pre-incubation: Wash the cells and replace the medium with a serum-free buffer. Add various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for 15-30 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., 2.5 µM A23187) and exogenous arachidonic acid (e.g., 10 µM).[9]
-
Incubation: Allow the reaction to proceed for 10-15 minutes at 37°C.
-
Termination: Stop the reaction by placing the plate on ice and adding a suitable stopping agent or by immediately proceeding to extraction.
-
Extraction and Analysis: Collect the cell supernatants. Extract the lipid mediators using solid-phase extraction cartridges. Analyze the levels of 5-LOX products (like LTB4 and 5-HETE) using LC-MS/MS or reverse-phase HPLC.[9][10]
5-Lipoxygenase (5-LOX) Signaling Pathway
This compound targets a critical step in the 5-lipoxygenase pathway, which converts arachidonic acid into pro-inflammatory leukotrienes. Understanding this pathway is essential for interpreting experimental results.
Caption: The 5-Lipoxygenase (5-LOX) metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
How to address high background in 5-Lox-IN-3 fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Lox-IN-3 in fluorescence-based assays. Our aim is to help you identify and resolve common issues, particularly high background fluorescence, to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide: High Background Fluorescence
High background can mask the true signal from your assay, reducing its sensitivity and dynamic range. The following Q&A guide addresses common causes of high background and provides systematic steps to resolve them.
Question 1: My assay has high background fluorescence in all wells, including controls. What are the likely causes and how can I fix this?
Answer: High background across the entire plate often points to issues with the assay reagents or the general assay setup. Here are the primary suspects and solutions:
-
Autofluorescence of Assay Buffer or Media: Components in your buffer or cell culture media, such as phenol red or riboflavin, can be inherently fluorescent.
-
Solution: Switch to a phenol red-free medium for the final assay steps. If possible, conduct the final reading in a simple buffer like PBS. Prepare fresh buffers and media to rule out contamination.
-
-
Sub-optimal Concentration of Fluorescent Probe: Using too high a concentration of the fluorescent probe (e.g., H2DCFDA) can lead to a high background signal.
-
Solution: Perform a titration experiment to determine the optimal probe concentration that provides the best signal-to-noise ratio. Start with the recommended concentration from the literature or manufacturer's protocol and test several dilutions below and above that point.
-
-
Contaminated Reagents: Reagents can become contaminated with fluorescent particles or bacteria over time.
-
Solution: Use fresh aliquots of all reagents, including the buffer, enzyme, substrate, and probe. Filter-sterilize buffers to remove any particulate contamination.
-
-
Inappropriate Microplate Type: The type of microplate used is critical for fluorescence assays.
-
Solution: Always use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from reflected light.[1] For cell-based assays with adherent cells, black plates with a transparent bottom are ideal as they allow for bottom reading, which can reduce background from the media.[1]
-
Question 2: I'm observing high background only in the wells containing my test compound, this compound. What could be the cause?
Answer: When high background is specific to wells with the test compound, the compound itself is the most likely source of interference.
-
Autofluorescence of this compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Solution: To check for compound autofluorescence, run a control plate with all assay components except the 5-LOX enzyme. In separate wells, include your vehicle control (e.g., DMSO) and a dilution series of this compound.[2] If the wells with this compound show a dose-dependent increase in fluorescence, the compound is autofluorescent. If this is the case, you may need to subtract the background from these wells or consider an alternative, non-fluorescent assay method.
-
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, causing light scatter that can be detected as a fluorescent signal.
-
Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility limit of this compound in your assay buffer and ensure you are working within this range. You can also measure the absorbance of the wells; an increase in absorbance can indicate precipitation.
-
Question 3: My negative control (no enzyme) wells have high fluorescence. What does this indicate?
Answer: High signal in the absence of the enzyme points to non-enzymatic oxidation of the fluorescent probe or instability of the probe itself.
-
Spontaneous Probe Oxidation: The fluorescent probe may be oxidized by components in the assay buffer or by exposure to light.
-
Solution: Prepare the fluorescent probe solution fresh for each experiment and protect it from light. Ensure that all components of the assay buffer are of high purity and are not contaminated with oxidizing agents.
-
-
Probe Instability: Some fluorescent probes can be unstable and hydrolyze over time, leading to an increase in background fluorescence.
-
Solution: Minimize the incubation time of the probe with the assay components before reading the plate. Follow the manufacturer's recommendations for the handling and storage of the probe.
-
FAQs: this compound Fluorescence Assays
Q1: What are the key components of a 5-LOX fluorescence assay? A typical 5-LOX fluorescence assay includes the 5-LOX enzyme, its substrate arachidonic acid, a fluorescent probe (commonly 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA), and a suitable assay buffer (e.g., Tris buffer, pH 7.5) containing cofactors like CaCl2 and ATP.[3][4]
Q2: How does the H2DCFDA-based 5-LOX assay work? The 5-LOX enzyme converts arachidonic acid to hydroperoxyeicosatetraenoic acid (5-HPETE).[5] The hydroperoxides produced in this reaction oxidize the non-fluorescent H2DCFDA to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the increase in fluorescence is proportional to the enzyme activity.[3][5]
Q3: What controls should I include in my 5-LOX inhibitor screening assay? A well-designed experiment should include the following controls:
-
No-enzyme control: To determine the background from non-enzymatic probe oxidation.
-
Vehicle control (e.g., DMSO): To assess the effect of the solvent on enzyme activity.
-
Positive control inhibitor (e.g., Zileuton): To confirm that the assay can detect inhibition.
-
Compound autofluorescence control: To measure the intrinsic fluorescence of this compound.
Q4: How can I improve the signal-to-noise ratio in my assay? To improve the signal-to-noise ratio, you can:
-
Optimize the concentrations of the enzyme, substrate, and fluorescent probe.
-
Minimize background fluorescence by following the troubleshooting steps above.
-
Ensure your microplate reader settings (gain, number of flashes) are optimized for your assay.[6][7]
-
Increase the incubation time to allow for more product formation, as long as the reaction remains in the linear range.
Data Presentation
Table 1: Recommended Reagent Concentrations for 5-LOX Fluorescence Assay
| Reagent | Typical Concentration Range | Notes |
| 5-LOX Enzyme | 50-200 mU/well | The optimal concentration should be determined empirically. |
| Arachidonic Acid | 3-100 µM | Substrate concentration may need optimization.[3] |
| H2DCFDA | 10-20 µM | Prepare fresh and protect from light.[3] |
| CaCl2 | 2-2.5 mM | Essential cofactor for 5-LOX activity.[3][4] |
| ATP | 2-10 µM | Can enhance 5-LOX activity.[3][4] |
| This compound | Varies | Test a range of concentrations to determine IC50. |
Experimental Protocols
Protocol: Screening for this compound Inhibition using an H2DCFDA-based Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 10X Assay Buffer containing 500 mM Tris-HCl (pH 7.5), 20 mM CaCl2, and 20 µM ATP.
-
Prepare a working solution of 5-LOX enzyme in 1X Assay Buffer.
-
Prepare a working solution of arachidonic acid in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of H2DCFDA in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of this compound and a known inhibitor (positive control) in the vehicle used for dissolving the compounds (e.g., DMSO).
-
-
Assay Procedure:
-
Add 2 µL of the diluted this compound, positive control inhibitor, or vehicle to the appropriate wells of a 96-well black plate.
-
Prepare a reaction mix containing the 5-LOX enzyme and H2DCFDA in 1X Assay Buffer.
-
Add the reaction mix to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin kinetic reading of fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm) at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the slope of the no-enzyme control from all other wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting high background in this compound fluorescence assays.
References
- 1. tecan.com [tecan.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
5-Lox-IN-3 Technical Support Center: Enhancing In Vivo Bioavailability
Welcome to the technical support center for 5-Lox-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for improving the bioavailability of this compound in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1][2] Its therapeutic potential is being explored in inflammatory diseases, cancer, and neurodegenerative conditions.[1] Like many kinase inhibitors and other small molecules developed for targeted therapy, this compound is likely a poorly water-soluble compound. This characteristic often leads to low dissolution rates in the gastrointestinal tract and poor absorption, resulting in low and variable oral bioavailability.[3][4] This can compromise the reliability and reproducibility of in vivo studies.
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound targets the 5-lipoxygenase pathway. This pathway begins with the release of arachidonic acid (AA) from cell membranes. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into leukotriene A4 (LTA4).[5][6] LTA4 is then further metabolized to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), all of which are potent mediators of inflammation.[5] By inhibiting 5-LOX, this compound blocks the production of these inflammatory molecules.
Troubleshooting Guide: Improving In Vivo Exposure
This section addresses common issues encountered when administering poorly soluble compounds like this compound in vivo.
Problem 1: Compound precipitates out of solution during formulation or administration.
-
Cause: The aqueous solubility of this compound is likely very low. Simple aqueous suspensions can lead to aggregation and precipitation, especially when diluted or upon temperature changes.
-
Solution 1: Use of Co-solvents and Surfactants. For many poorly soluble compounds, a multi-component vehicle is necessary to maintain solubility.[7] While specific data for this compound is not publicly available, formulations developed for other poorly soluble inhibitors, such as the lysyl oxidase inhibitor LOX-IN-3, provide an excellent starting point.[8]
-
Recommended Starting Formulation: A commonly used vehicle for oral gavage in rodents consists of a mixture of a solubilizing agent (DMSO), a polymer (PEG300), a surfactant (Tween-80), and a diluent (Saline).[8]
-
Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
-
Preparation Tip: Always add each solvent sequentially and ensure the compound is fully dissolved at each step before adding the next component. Gentle warming or sonication can aid dissolution, but always check for compound stability under these conditions.[8]
-
-
Solution 2: Utilize Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]
Problem 2: Low and highly variable plasma concentrations observed after oral administration.
-
Cause: This is a classic sign of poor bioavailability due to low solubility and/or slow dissolution rate in the GI tract.
-
Solution 1: Switch to a Lipid-Based Formulation. Lipid-based formulations can enhance oral absorption by increasing drug solubilization in the gut and promoting lymphatic uptake.[3]
-
Solution 2: Particle Size Reduction (Micronization). While more technically demanding, reducing the particle size of the compound increases the surface area available for dissolution. This is typically achieved through techniques like jet milling or nano-milling. This strategy is most effective for compounds where dissolution rate is the limiting factor for absorption.[3]
Formulation Strategy & Bioavailability Workflow
The following diagram outlines a logical workflow for selecting a formulation and evaluating the bioavailability of this compound.
Quantitative Data Presentation
To effectively compare different formulation strategies, it is crucial to summarize pharmacokinetic (PK) data in a clear, tabular format. The tables below are presented with hypothetical example data to illustrate how you should structure your results.
Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation Vehicle | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| 0.5% Methylcellulose (Suspension) | 10 | 150 ± 45 | 2.0 | 650 ± 210 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 | 850 ± 150 | 1.0 | 4100 ± 750 |
| 10% DMSO, 90% Corn Oil | 10 | 1200 ± 250 | 4.0 | 9500 ± 1800 |
Data are represented as mean ± standard deviation (n=5 mice per group). This is example data for illustrative purposes only.
Table 2: Solubility of this compound in Various Vehicles
| Vehicle Component | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| 0.5% Methylcellulose in Water | < 0.001 |
| DMSO | > 100 |
| PEG300 | ~25 |
| Corn Oil | ~5 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | > 2 |
This is example data for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
This protocol details the preparation of the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle, a robust choice for many poorly soluble compounds.[8]
-
Objective: To prepare a 10 mL stock of a 5 mg/mL this compound formulation.
-
Materials:
-
This compound (50 mg)
-
DMSO (1.0 mL)
-
PEG300 (4.0 mL)
-
Tween-80 (0.5 mL)
-
Sterile Saline (0.9% NaCl) (4.5 mL)
-
Sterile conical tubes, pipettes, vortex mixer, and optionally a sonicator.
-
-
Methodology:
-
Weigh 50 mg of this compound into a 15 mL sterile conical tube.
-
Add 1.0 mL of DMSO to the tube. Vortex or sonicate until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Add 4.0 mL of PEG300 to the solution. Vortex thoroughly. The solution may become viscous.
-
Add 0.5 mL of Tween-80. Vortex again until the solution is homogeneous.
-
Slowly add 4.5 mL of sterile saline to the mixture while vortexing to prevent precipitation.
-
The final solution should be clear. Prepare this formulation fresh on the day of the experiment.[8]
-
Protocol 2: Mouse Oral Bioavailability Study
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.
-
Objective: To determine the plasma concentration-time profile of this compound after a single oral dose in mice.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation (prepared as in Protocol 1)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Blood collection tubes (e.g., K2-EDTA coated microtainers)
-
Centrifuge, pipettes, and materials for plasma storage (-80°C).
-
-
Methodology:
-
Fast mice for 4 hours prior to dosing (water ad libitum).
-
Record the body weight of each mouse to calculate the exact dosing volume. A typical dose volume is 5-10 mL/kg.[7] For a 25g mouse and a 10 mL/kg dose volume, you would administer 0.25 mL.
-
Administer the calculated volume of the this compound formulation via oral gavage.
-
Collect blood samples (approx. 50-75 µL) at designated time points. A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7] Blood can be collected via saphenous vein or tail vein.
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Within 30 minutes of collection, centrifuge the blood at 5000 x g for 5 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and transfer it to a new, labeled tube.
-
Store plasma samples at -80°C until analysis by LC-MS/MS.
-
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS (General Approach)
Quantification requires a validated bioanalytical method. While a specific method for this compound is not published, the general steps are as follows.
-
Objective: To accurately measure the concentration of this compound in plasma samples.
-
Methodology Outline:
-
Sample Preparation: Perform a protein precipitation extraction. Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) containing a suitable internal standard to the plasma samples. Vortex, then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for injection onto an LC-MS/MS system.
-
Chromatography: Use a suitable C18 reverse-phase HPLC column to separate this compound from plasma matrix components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.[10] This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Quantification: Create a standard curve by spiking known amounts of this compound into blank plasma and processing these standards alongside the study samples. Plot the peak area ratio (analyte/internal standard) versus concentration to generate a calibration curve, which is then used to determine the concentration in the unknown samples.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Analytical Methodologies in Lipid Analysis [mdpi.com]
- 11. A Highly Sensitive Method For The Quantification Of Key Oxysterols In Plasma Using Liquid Chromatography With High Resolution Mass Spectrometry [pmiscience.com]
Technical Support Center: Overcoming Resistance to 5-Lox-IN-3 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the 5-lipoxygenase (5-LOX) inhibitor, 5-Lox-IN-3, in cancer cell lines. The information is intended for scientists and drug development professionals engaged in preclinical cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
A1: this compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid that produces leukotrienes.[1] In cancer, the 5-LOX pathway is often upregulated and its metabolites, such as 5-HETE and leukotriene B4 (LTB4), can promote tumor cell proliferation, survival, angiogenesis, and metastasis.[2][3] By inhibiting 5-LOX, this compound aims to reduce the levels of these pro-tumorigenic mediators, thereby inducing anti-cancer effects.
Q2: What are the potential reasons for observing resistance to this compound in my cancer cell line?
A2: While specific resistance mechanisms to this compound are not yet extensively documented, resistance to 5-LOX inhibitors, in general, can arise from several factors:
-
Target-Independent Effects: Some studies suggest that the cytotoxic effects of certain 5-LOX inhibitors may occur independently of their 5-LOX inhibitory activity.[4] Therefore, if the anti-cancer effect you are observing is not directly due to 5-LOX inhibition, the development of resistance might be related to other cellular mechanisms.
-
Metabolic Shunting: Cancer cells can exhibit metabolic plasticity. Inhibition of the 5-LOX pathway may lead to a "shunting" of the arachidonic acid substrate to the cyclooxygenase (COX) pathway, resulting in the production of pro-tumorigenic prostaglandins.[5][6]
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating others. Activation of pro-survival pathways such as PI3K/Akt or MAPK could confer resistance to 5-LOX inhibition.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or MRP-4, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3][8]
-
Tumor Microenvironment (TME) Factors: The TME can play a significant role in drug resistance. For instance, increased stiffness of the extracellular matrix (ECM), mediated by enzymes like lysyl oxidase (LOX), can create a physical barrier to drug penetration.[9]
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: Resistance can be confirmed by a rightward shift in the dose-response curve. You should perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and the suspected resistant cell line. A significant increase in the IC50 value in the latter indicates the development of resistance.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming resistance to this compound.
Problem 1: Decreased or No Response to this compound Treatment
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Development of Acquired Resistance | Confirm the resistant phenotype by comparing the IC50 value of this compound in your treated cell line to the parental, untreated cell line. | --INVALID-LINK-- |
| Metabolic Rewiring (Shunting to COX pathway) | Measure the levels of prostaglandins (e.g., PGE2) in the cell culture supernatant of this compound-treated and untreated cells. Increased PGE2 levels in treated cells may indicate shunting. | ELISA for PGE2 |
| Activation of Alternative Survival Pathways | Perform Western blot analysis to assess the phosphorylation status (activation) of key proteins in survival pathways, such as Akt (p-Akt), ERK (p-ERK), and the p65 subunit of NF-κB (p-p65). | --INVALID-LINK-- |
| Increased Drug Efflux | Use an ABC transporter inhibitor (e.g., verapamil for P-gp, MK-571 for MRPs) in combination with this compound. A restored sensitivity to this compound in the presence of the inhibitor suggests the involvement of efflux pumps. | --INVALID-LINK-- with co-treatment. |
Problem 2: How to Overcome Confirmed Resistance to this compound
| Strategy | Rationale | Experimental Approach |
| Combination Therapy with Chemotherapy | 5-LOX inhibitors may sensitize cancer cells to conventional chemotherapeutic agents. This can be particularly effective if the resistance mechanism involves upregulation of survival pathways that are targeted by the chemotherapy. | Determine the synergistic effect of this compound with a standard chemotherapeutic agent (e.g., cisplatin, doxorubicin) using the Combination Index (CI) method. A CI value < 1 indicates synergy. |
| Dual Inhibition of 5-LOX and COX Pathways | To counteract metabolic shunting, simultaneously inhibit both the 5-LOX and COX pathways. | Treat resistant cells with a combination of this compound and a COX inhibitor (e.g., celecoxib for COX-2). Assess cell viability and apoptosis.[6] |
| Targeting Downstream Signaling Pathways | If activation of a specific survival pathway (e.g., PI3K/Akt) is identified as the resistance mechanism, use a specific inhibitor for that pathway in combination with this compound. | Combine this compound with a PI3K inhibitor (e.g., LY294002) or an Akt inhibitor and evaluate the effect on cell viability and apoptosis. |
| Modulating the Tumor Microenvironment | If ECM stiffness is suspected to contribute to resistance, consider targeting enzymes like lysyl oxidase (LOX) to improve drug penetration. | In 3D culture models or co-culture systems, combine this compound with a pan-LOX inhibitor (e.g., BAPN) and assess cell viability and drug penetration.[9] |
Data Presentation
Table 1: IC50 Values of Various 5-LOX Inhibitors in Different Cancer Cell Lines
| 5-LOX Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| AA-861 | Capan-2 (Pancreatic) | 57 | [9] |
| Rev-5901 | Capan-2 (Pancreatic) | 76 | [9] |
| MK-886 | Capan-2 (Pancreatic) | 37 | [9] |
| AA-861 | B16F10 (Melanoma) | ~25 | [1] |
| MK-886 | B16F10 (Melanoma) | ~10 | [1] |
Note: Data for this compound is currently limited in publicly available literature. Researchers are encouraged to determine the IC50 in their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay Protocol (MTT-based)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound (and any combination drug) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (at IC50 concentration) and/or other compounds for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Protocol
-
Protein Extraction: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-ERK, anti-p-p65, or loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for investigating and overcoming resistance to this compound.
Logical Relationship for Combination Therapy
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Lipoxygenase is phosphorylated by p38 kinase-dependent MAPKAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating arachidonic acid metabolism: a novel strategy to prevent colorectal inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of 5-LOX and COX-2 suppresses colon cancer formation promoted by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycolysis Inhibition Inactivates ABC Transporters to Restore Drug Sensitivity in Malignant Cells | PLOS One [journals.plos.org]
- 9. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hepatotoxicity of 5-Lox-IN-3 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Lox-IN-3 in animal studies. The focus is on identifying, understanding, and minimizing potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of hepatotoxicity for a 5-lipoxygenase (5-LOX) inhibitor like this compound?
A1: While specific data on this compound is limited, potential mechanisms of hepatotoxicity for 5-LOX inhibitors can be extrapolated from general principles of drug-induced liver injury (DILI). The 5-lipoxygenase enzyme is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators.[1][2][3] Inhibition of this pathway can have complex downstream effects. Potential mechanisms of hepatotoxicity include:
-
Mitochondrial Dysfunction: Many drugs induce liver injury by impairing mitochondrial function.[4][5][6] This can lead to decreased ATP production, increased formation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (MPTP), ultimately causing cellular necrosis or apoptosis.[5][7]
-
Oxidative Stress: An imbalance between the production of ROS and the antioxidant capacity of the liver can lead to oxidative stress.[8][9] This can damage cellular components like lipids, proteins, and DNA, contributing to hepatocyte injury.
-
Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver can metabolize this compound into reactive metabolites.[10][11][12] These metabolites can bind to cellular macromolecules, leading to cellular dysfunction and an immune response.
-
Idiosyncratic Reactions: Some individuals may have a genetic predisposition that makes them more susceptible to DILI from certain drugs.[6][11]
Q2: What are the initial signs of hepatotoxicity I should monitor for in my animal studies?
A2: Regular monitoring is crucial for the early detection of hepatotoxicity. Key indicators include:
-
Elevated Serum Biomarkers:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) are enzymes released from damaged hepatocytes.[13]
-
Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT) can indicate cholestatic injury.
-
Bilirubin levels are also an important indicator of liver function.
-
-
Histopathological Changes: Microscopic examination of liver tissue can reveal signs of injury such as necrosis, apoptosis, inflammation, steatosis (fatty liver), and fibrosis.[2]
-
Clinical Signs: In later stages, animals may exhibit signs such as weight loss, lethargy, jaundice (yellowing of the skin and eyes), and abdominal swelling.
Q3: Are there any strategies to mitigate the potential hepatotoxicity of this compound?
A3: Yes, several strategies can be employed to minimize liver injury:
-
Dose Optimization: Conduct dose-response studies to identify the lowest effective dose with an acceptable safety margin.
-
Co-administration of Antioxidants: Antioxidants like N-acetylcysteine (NAC) or silymarin may help counteract oxidative stress-induced liver damage.[10]
-
Carnitine Supplementation: If mitochondrial dysfunction is suspected, particularly impairment of fatty acid oxidation, carnitine supplementation might be beneficial, as it is for valproate-induced hepatotoxicity.[14]
-
Route of Administration: Explore different routes of administration that may reduce first-pass metabolism in the liver and the formation of potentially toxic metabolites.
-
Monitoring and Early Intervention: Closely monitor liver function throughout the study and be prepared to adjust the dose or discontinue treatment if signs of toxicity appear.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Elevated ALT/AST levels | Hepatocellular injury | 1. Confirm the finding with a repeat measurement.2. Reduce the dose of this compound or temporarily halt administration.3. Perform histopathological analysis of the liver.4. Investigate markers of oxidative stress and mitochondrial dysfunction. |
| Elevated ALP/Bilirubin levels | Cholestatic injury | 1. Evaluate for bile duct obstruction through histopathology.2. Assess the expression of bile salt transporters.3. Consider co-administration of ursodeoxycholic acid (UDCA) in consultation with a veterinarian. |
| Increased lipid droplets in hepatocytes (Steatosis) | Inhibition of mitochondrial fatty acid β-oxidation | 1. Measure hepatic triglyceride content.2. Assess mitochondrial respiratory chain function.3. Consider carnitine supplementation.[14] |
| Animal shows signs of lethargy and weight loss | Severe liver dysfunction | 1. Immediately assess liver enzyme levels.2. Consider humane endpoints and consult with the institutional animal care and use committee (IACUC).3. Perform a full necropsy and histopathological evaluation. |
Experimental Protocols
Protocol 1: Assessment of Serum Liver Enzymes
-
Sample Collection: Collect blood from animals via an appropriate method (e.g., tail vein, retro-orbital sinus) at baseline and at regular intervals during the study.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Analysis: Use a commercial clinical chemistry analyzer or specific ELISA kits to quantify the levels of ALT, AST, ALP, and total bilirubin in the serum.
-
Data Interpretation: Compare the enzyme levels in the this compound treated group to the vehicle control group. A significant increase in the treated group is indicative of liver injury.
Protocol 2: Histopathological Evaluation of Liver Tissue
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the liver.
-
Fixation: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains like Masson's trichrome for fibrosis or Oil Red O for lipids (on frozen sections).
-
Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the slides for evidence of necrosis, apoptosis, inflammation, steatosis, and fibrosis.
Protocol 3: Measurement of Hepatic Oxidative Stress Markers
-
Tissue Homogenization: Homogenize a fresh or frozen liver tissue sample in an appropriate buffer on ice.
-
Glutathione (GSH) Assay: Measure the levels of reduced glutathione (GSH), a key intracellular antioxidant, using a commercially available kit based on the DTNB (Ellman's reagent) reaction. A depletion of GSH suggests increased oxidative stress.[1]
-
Lipid Peroxidation Assay: Quantify the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation, using a TBARS assay or specific ELISA kits.[1]
-
Superoxide Dismutase (SOD) Activity Assay: Measure the activity of the antioxidant enzyme SOD using a commercial kit.
Signaling Pathways and Workflows
Caption: Potential mechanisms of this compound hepatotoxicity and mitigation strategies.
References
- 1. 5-Lipoxygenase Deficiency Reduces Acetaminophen-Induced Hepatotoxicity and Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase deficiency reduces acetaminophen-induced hepatotoxicity and lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial involvement in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Oxidative Stress and Antioxidants in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis [frontiersin.org]
- 14. easl.eu [easl.eu]
Technical Support Center: 5-Lox-IN-3 and Prostaglandin Synthesis Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Lox-IN-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. The primary mechanism of action of this compound is the direct inhibition of 5-LOX, thereby blocking the production of leukotrienes, including Leukotriene B4 (LTB4).
Q2: I am observing a decrease in prostaglandin E2 (PGE2) levels in my experiment after treating cells with this compound. Is this an expected off-target effect?
Yes, this is a potential and increasingly recognized off-target effect of several 5-lipoxygenase inhibitors. While this compound is designed to target 5-LOX, studies on other 5-LOX inhibitors have shown that they can interfere with prostaglandin synthesis pathways. This interference is generally not due to direct inhibition of cyclooxygenase (COX) enzymes.
Q3: What is the proposed mechanism for the reduction in PGE2 levels by 5-LOX inhibitors?
There are two primary mechanisms by which 5-LOX inhibitors may reduce extracellular PGE2 levels:
-
Inhibition of Prostaglandin Export: Several 5-LOX inhibitors have been shown to block the activity of the ATP-binding cassette transporter multidrug resistance protein 4 (MRP-4).[2] MRP-4 is a key transporter responsible for the export of PGE2 out of the cell. Inhibition of MRP-4 leads to an accumulation of intracellular PGE2 and a decrease in the levels detected in the cell culture supernatant.
-
Interference with Arachidonic Acid (AA) Release: Some 5-LOX inhibitors, such as zileuton, have been found to inhibit the release of arachidonic acid, the common precursor for both leukotriene and prostaglandin synthesis.[3] By limiting the availability of AA, these inhibitors can indirectly reduce the production of prostaglandins.
Q4: Should I be concerned about the potential for "arachidonate shunting" when using this compound?
Arachidonate shunting is a phenomenon where the inhibition of one pathway of arachidonic acid metabolism leads to an increased flux of AA down an alternative pathway. For example, inhibition of COX enzymes can lead to increased leukotriene production. While theoretically possible that inhibiting 5-LOX could lead to increased prostaglandin synthesis, studies with various 5-LOX inhibitors often show a decrease or no change in prostaglandin levels, suggesting that significant shunting to the COX pathway may not be a common issue. However, it is an important parameter to consider and measure in your specific experimental system.
Q5: What are the reported IC50 values for this compound?
This compound is a potent 5-lipoxygenase inhibitor with a reported IC50 value of less than 1 µM.[1] For more precise IC50 values, it is recommended to consult the specific batch's certificate of analysis or the primary literature, such as patent WO2016016421A1, which describes this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected decrease in prostaglandin (e.g., PGE2) levels. | 1. Inhibition of prostaglandin export (e.g., via MRP-4).2. Interference with arachidonic acid release.3. Cell-type specific effects. | 1. Measure intracellular PGE2 levels to see if they are elevated. If so, this suggests an export block.2. Perform an arachidonic acid release assay to determine if this compound affects substrate availability.3. Compare your results with published data for similar cell types. The effect of 5-LOX inhibitors on prostaglandin synthesis can be cell-line dependent. |
| High variability in leukotriene (e.g., LTB4) inhibition. | 1. Inconsistent cell stimulation.2. Degradation of LTB4.3. Suboptimal inhibitor concentration. | 1. Ensure consistent cell density, stimulation time, and agonist concentration.2. Analyze samples promptly after collection or store them appropriately at -80°C. LTB4 can be unstable.3. Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell system. |
| No significant inhibition of 5-LOX activity. | 1. Inactive compound.2. Insufficient cellular uptake.3. Incorrect assay conditions. | 1. Verify the integrity and purity of your this compound stock. Prepare fresh solutions.2. Check for literature on the permeability of this compound in your cell type. Consider using a cell-free assay to confirm direct enzyme inhibition.3. Ensure your 5-LOX activity assay is properly validated and includes appropriate positive and negative controls. |
| Discrepancy between cell-based and cell-free assay results. | 1. Cellular transport and metabolism of the inhibitor.2. Requirement for 5-LOX activating protein (FLAP) in cellular systems.3. Off-target effects in the cellular environment. | 1. Consider that the effective intracellular concentration of the inhibitor may be different from the concentration added to the medium.2. Remember that in a cellular context, 5-LOX translocation and interaction with FLAP are crucial for its activity. Cell-free assays may not fully recapitulate this.3. The observed effect in cells could be a combination of direct 5-LOX inhibition and other cellular effects. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should note that the effect on prostaglandin synthesis is often an indirect consequence of the drug's action and may vary between cell types.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | 5-Lipoxygenase (5-LOX) | Biochemical Assay | < 1 µM | [1] |
| Zileuton (comparator) | 5-Lipoxygenase (5-LOX) | Biochemical Assay | ~0.5 µM | [3] |
| Zileuton (comparator) | PGE2 Production (in LPS-stimulated human whole blood) | Cell-based Assay | ~13 µM | [3] |
Experimental Protocols
Protocol 1: Measurement of this compound Effect on LTB4 and PGE2 Production in a Cellular Assay
This protocol describes a general method to assess the impact of this compound on the production of LTB4 (a 5-LOX product) and PGE2 (a COX product) in a stimulated cell line (e.g., human neutrophils or a macrophage-like cell line like U937).
Materials:
-
Cell line of interest (e.g., human neutrophils, U937 cells)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Stimulating agent (e.g., Calcium Ionophore A23187, Lipopolysaccharide (LPS))
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Cell Culture and Seeding:
-
Culture cells according to standard protocols.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL) and allow them to adhere or stabilize overnight.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., A23187 at a final concentration of 1-5 µM, or LPS at 1 µg/mL) to the wells.
-
Incubate for the optimal time to induce eicosanoid production (e.g., 15-30 minutes for A23187, several hours for LPS).
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for LTB4 and PGE2 analysis. Store at -80°C if not analyzed immediately.
-
-
Eicosanoid Measurement:
-
Quantify the concentration of LTB4 and PGE2 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 and PGE2 production for each concentration of this compound compared to the vehicle-treated, stimulated control.
-
Plot the results and determine the IC50 value for the inhibition of each eicosanoid.
-
Signaling Pathway and Workflow Diagrams
Caption: Arachidonic acid metabolism via 5-LOX and COX pathways.
Caption: Troubleshooting workflow for unexpected PGE2 decrease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Lipoxygenase (5-LOX) Inhibitor Assays
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing 5-Lipoxygenase (5-LOX) inhibitors in cell-based assays. The following information will help optimize experimental conditions, troubleshoot common issues, and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 5-LOX inhibitors?
A1: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid (AA).[1] Upon cell stimulation, 5-LOX translocates to the nuclear membrane where it associates with the 5-lipoxygenase-activating protein (FLAP).[2][3] FLAP presents arachidonic acid to 5-LOX, which then catalyzes the conversion of AA into leukotriene A4 (LTA4).[1] LTA4 is subsequently converted to other leukotrienes.[1] 5-LOX inhibitors work by preventing the enzyme from converting arachidonic acid into leukotrienes.[1] Different inhibitors have distinct mechanisms, including binding to the active site or inducing conformational changes that inactivate the enzyme.[1]
Q2: How do I choose the optimal incubation time for my 5-LOX inhibitor?
A2: The optimal incubation time is critical for observing the desired effect of a 5-LOX inhibitor and can vary significantly depending on the inhibitor's mechanism, the cell type, and the specific endpoint being measured. For some inhibitors like AA-861 and Rev-5901, significant reductions in cell viability may require incubation periods of 36 hours or longer.[4] For direct enzyme inhibition assays measuring 5-LOX products, a much shorter pre-incubation time of around 15 minutes is often sufficient before stimulating the cells.[4][5] It is recommended to perform a time-course experiment to determine the ideal incubation time for your specific experimental setup.
Q3: What are some common controls to include in my cell-based assay?
A3: To ensure the validity of your results, it is essential to include several controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the inhibitor (e.g., DMSO) to account for any solvent effects.
-
Positive Control: A well-characterized 5-LOX inhibitor (e.g., Zileuton, MK-886) to confirm the assay is working correctly.
-
Unstimulated Control: Cells that are not treated with a stimulus (e.g., A23187, arachidonic acid) to establish a baseline for 5-LOX activity.
-
Cell Viability Control: A separate assay (e.g., MTT, trypan blue exclusion) to ensure that the observed inhibition of 5-LOX activity is not due to general cytotoxicity of the compound.
Q4: Can 5-LOX inhibitors have off-target effects?
A4: Yes, some 5-LOX inhibitors have been shown to have effects independent of 5-LOX inhibition. For instance, some inhibitors can reduce cell viability in cell lines that do not express 5-LOX.[6] Additionally, some compounds may interfere with other signaling pathways, such as prostaglandin transport.[7] It is crucial to be aware of potential off-target effects and, if possible, confirm findings using multiple inhibitors with different mechanisms of action or by using genetic approaches like siRNA-mediated knockdown of 5-LOX.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or variability in cell stimulation. | Ensure uniform cell seeding density. Mix the inhibitor thoroughly in the media before adding to the cells. Ensure consistent timing and application of the stimulus. |
| No or weak inhibition observed | Inhibitor concentration is too low, incubation time is too short, or the inhibitor has degraded. | Perform a dose-response experiment to determine the optimal concentration (IC50). Conduct a time-course experiment to find the optimal incubation period.[4] Check the storage conditions and stability of your inhibitor. Prepare fresh stock solutions. |
| Inhibition observed, but results are not reproducible | Cell line instability (e.g., changes in 5-LOX expression with passage number), or variability in reagent quality. | Use cells with a consistent and low passage number. Aliquot and store reagents properly to avoid repeated freeze-thaw cycles.[8] |
| Inhibitor precipitates in the culture medium | Poor solubility of the compound in aqueous media. | Dissolve the inhibitor in an appropriate solvent like DMSO at a higher stock concentration and then dilute it in the culture medium. Ensure the final solvent concentration is low and non-toxic to the cells. Sonication or gentle warming can aid dissolution.[9] |
| Observed effect is due to cytotoxicity | The inhibitor is toxic to the cells at the tested concentrations. | Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to distinguish between specific 5-LOX inhibition and general cytotoxicity.[10] |
Quantitative Data Summary
Table 1: IC50 Values of Various 5-LOX Inhibitors in Different Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| AA-861 | Capan-2 | Cell Viability | 57 | [4] |
| Rev-5901 | Capan-2 | Cell Viability | 76 | [4] |
| MK-886 | Capan-2 | Cell Viability | 37 | [4] |
| MK-886 | Capan-2 | BrdU Incorporation | 24 | [4] |
| BWA4C | Capan-2 | BrdU Incorporation | 23 | [4] |
| Baicalein | MPM cell lines | Not specified | 9.6 - 20.7 | [6] |
| Compound 7c | Not specified | 5-LOX Inhibition | 2.60 | [6] |
| Compound C3 | Not specified | 5-LOX Inhibition | 8.47 | [11] |
| Compound C5 | Not specified | 5-LOX Inhibition | 10.48 | [11] |
Experimental Protocols
Protocol 1: General Cell-Based 5-LOX Activity Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on 5-LOX product formation in intact cells.
Materials:
-
Cell line expressing 5-LOX (e.g., HEK293 transfected with 5-LOX and FLAP, THP-1 cells)
-
Cell culture medium
-
Test inhibitor and vehicle (e.g., DMSO)
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid (AA)
-
Phosphate-buffered saline (PBS) with 1 mM CaCl2 and 0.1% glucose (PGC buffer)[5]
-
Methanol (ice-cold)
-
Internal standard for HPLC analysis (e.g., Prostaglandin B2)[12]
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh, serum-free medium.
-
Prepare serial dilutions of the test inhibitor in the appropriate vehicle.
-
Pre-incubate the cells with the test inhibitor or vehicle for a predetermined time (e.g., 15 minutes) at 37°C.[5]
-
Stimulate the cells by adding calcium ionophore (e.g., 2.5 µM A23187) and arachidonic acid (e.g., 3 µM AA) for a specific duration (e.g., 10 minutes) at 37°C.[5]
-
Stop the reaction by adding an equal volume of ice-cold methanol.[5]
-
Harvest the supernatants and store them at -80°C until analysis.
-
Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) using a suitable method such as reverse-phase HPLC or UPLC-MS/MS.[3][12]
Visualizations
Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition.
Caption: General experimental workflow for a cell-based 5-LOX inhibitor assay.
Caption: Troubleshooting logic for addressing weak or no inhibition in 5-LOX assays.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 8. abcam.com [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing 5-Lox-IN-3 pleiotropic effects in complex biological systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the pleiotropic effects of 5-Lox-IN-3 in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Compound 14 in patent literature) is a small molecule inhibitor of 5-Lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators derived from arachidonic acid.[2][3] By inhibiting 5-LOX, this compound blocks the production of leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in inflammatory responses.[2][4] The reported IC₅₀ for this compound is less than 1 µM.[1]
Q2: What are "pleiotropic effects" in the context of a small molecule inhibitor like this compound?
A2: Pleiotropic effects refer to multiple, often unexpected, biological effects produced by a single compound beyond its intended primary mechanism of action.[5] For a 5-LOX inhibitor, this means it may interact with other proteins or pathways ("off-targets") in addition to inhibiting 5-LOX. These off-target effects can lead to unforeseen experimental outcomes, toxicity, or even new therapeutic possibilities. It is crucial to characterize these effects to correctly interpret experimental data.[4][6]
Q3: Is this compound the same as LOX-IN-3?
A3: No, this is a critical point of distinction. This compound is an inhibitor of 5-Lipoxygenase . In contrast, a compound sometimes referred to as LOX-IN-3 (PXS-5505) is an inhibitor of Lysyl Oxidase , a completely different class of enzymes involved in collagen cross-linking and fibrosis.[7] Users must ensure they are working with the correct compound for their intended biological target.
Q4: What are the known or potential pleiotropic effects of 5-LOX inhibitors?
A4: Studies on various 5-LOX inhibitors have revealed several potential off-target or pleiotropic effects. A significant one is the interference with the prostaglandin (PG) pathway. Some 5-LOX inhibitors have been shown to inhibit the release of Prostaglandin E2 (PGE2), potentially by interfering with PG transport or synthesis, an effect independent of 5-LOX inhibition.[8][9] Additionally, some inhibitors can induce cytotoxic and anti-proliferative effects in tumor cells that are not linked to their suppression of 5-LOX activity.[6] The patent for this compound itself notes that compounds of its class may also inhibit prostaglandin E synthase.[1]
Troubleshooting Guide
Q5: I'm observing a much stronger phenotype (e.g., cell death, growth arrest) than expected from 5-LOX inhibition alone. What could be the cause?
A5: This observation strongly suggests a pleiotropic effect. Many 5-LOX inhibitors exhibit cytotoxic effects that are independent of 5-LOX activity, particularly at higher concentrations (>10 µM).[6]
Recommended Actions:
-
Perform a Dose-Response Curve for Cytotoxicity: Use an assay like MTT or WST-1 to determine the concentration at which this compound induces cell death (see Protocol 3).
-
Compare Potencies: Compare the IC₅₀ for your observed phenotype with the known IC₅₀ for 5-LOX inhibition (<1 µM).[1] A significant discrepancy (e.g., cytotoxicity IC₅₀ is 20-fold higher than 5-LOX inhibition IC₅₀) may be acceptable, but if they are in a similar range, an off-target cytotoxic effect is likely confounding your results.
-
Attempt a Rescue Experiment: If the phenotype is truly on-target, adding back the downstream product of the 5-LOX pathway, such as Leukotriene B4 (LTB4), might rescue the effect. If the phenotype persists, it is likely off-target.
Q6: How can I confirm that this compound is engaging its intended target (5-LOX) in my experimental system?
A6: Direct confirmation of target engagement is the first step in any experiment. You must verify that the inhibitor is blocking the 5-LOX pathway at the concentration you are using.
Recommended Action:
-
Measure Downstream Products: The most direct method is to measure the production of a key leukotriene, like LTB4, in your cells or tissue lysate after stimulation (e.g., with a calcium ionophore like A23187). A significant reduction in LTB4 levels in the presence of this compound confirms on-target activity. An ELISA is a standard method for this (see Protocol 1).
Q7: My results are inconsistent or unexpected. How do I begin to investigate potential off-target effects?
A7: A systematic approach is needed to deconvolute on-target vs. off-target effects. The workflow below provides a logical progression from confirming on-target activity to identifying specific off-targets.
Recommended Workflow:
Quantitative Data: Selectivity of 5-LOX Inhibitors
The selectivity of an inhibitor is crucial. A highly selective inhibitor will have a much lower IC₅₀ for its primary target compared to off-targets. This table provides context by comparing the potency of various 5-LOX inhibitors against their on-target (5-LOX) and a common off-target pathway (prostaglandin production).
| Inhibitor | Primary Target | On-Target IC₅₀ | Common Off-Target | Off-Target IC₅₀ | Reference(s) |
| This compound | 5-Lipoxygenase | < 1 µM | Prostaglandin E Synthase | Not reported | [1] |
| Zileuton | 5-Lipoxygenase | 0.5 - 1.3 µM | PGE₂ Release (HeLa) | 5.3 µM | [8][10] |
| AA-861 | 5-Lipoxygenase | 0.7 µM | PGE₂ Release (HeLa) | 1.1 µM | [8][10] |
| BWA4C | 5-Lipoxygenase | 0.1 µM | PGE₂ Release (HeLa) | 1.9 µM | [8][10] |
| CJ-13,610 | 5-Lipoxygenase | 0.1 µM | PGE₂ Release (HeLa) | 0.2 µM | [8][10] |
Note: IC₅₀ values can vary significantly based on the assay conditions (e.g., cell-free vs. cell-based).
Signaling Pathway and Potential Pleiotropic Interactions
Understanding the primary pathway and its potential intersection with others is key to forming hypotheses about pleiotropic effects.
Experimental Protocols
Protocol 1: Cellular 5-LOX Activity Assay (Leukotriene B4 Measurement)
Objective: To confirm that this compound inhibits 5-LOX activity in a cellular context by measuring the downstream product LTB4.
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, monocytes, or a suitable cell line).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., RPMI).
-
Calcium Ionophore (e.g., A23187) stock solution (e.g., 10 mM in DMSO).
-
Phosphate Buffered Saline (PBS).
-
Leukotriene B4 (LTB4) ELISA Kit.
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or equilibrate as required.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be 0.01 µM to 30 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove old medium and add the medium containing the inhibitor or vehicle. Pre-incubate for 30-60 minutes at 37°C.
-
Cellular Stimulation: Prepare A23187 in medium at a final concentration of ~1-5 µM. Add the A23187 solution to all wells (except for unstimulated controls) to trigger arachidonic acid release and 5-LOX activation.
-
Incubate for 15-30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted LTB4.
-
LTB4 Measurement: Perform the LTB4 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of LTB4 in each sample. Plot the LTB4 concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value for on-target inhibition.
Protocol 2: Prostaglandin E2 (PGE2) Release Assay
Objective: To test for the common off-target effect of inhibiting prostaglandin synthesis or release.
Materials:
-
Cell line known to produce PGE2 upon stimulation (e.g., A549, HeLa, or macrophages).
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)).
-
This compound stock solution.
-
Prostaglandin E2 (PGE2) ELISA Kit.
-
All other materials as listed in Protocol 1.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and grow to ~80-90% confluency.
-
Inhibitor Treatment and Stimulation: Replace the medium with fresh medium containing serial dilutions of this compound (or vehicle control). Concurrently, add the stimulant (e.g., 1 µg/mL LPS or 10 ng/mL IL-1β) to induce the COX pathway and PGE2 production.
-
Incubate for a prolonged period, typically 16-24 hours, as this process relies on gene expression changes.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Perform the PGE2 ELISA on the supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the log of the this compound concentration. A dose-dependent decrease in PGE2 indicates a pleiotropic effect on the prostaglandin pathway.[8]
Protocol 3: Cell Viability Assay (WST-1 or MTT)
Objective: To determine the concentration at which this compound exhibits cytotoxic effects.
Materials:
-
Your cell line of interest.
-
This compound stock solution.
-
Cell culture medium.
-
WST-1 or MTT reagent.
-
96-well cell culture plates.
-
Plate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the incubation period.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Use a broad concentration range (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the WST-1 or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percent viability against the log of the this compound concentration to determine the IC₅₀ for cytotoxicity.
Protocol 4: Kinase Selectivity Profiling (Workflow Description)
Objective: To broadly screen for off-target interactions with protein kinases, a common source of pleiotropic effects for small molecule inhibitors.
Background: Many inhibitors targeting ATP-binding sites can show cross-reactivity with protein kinases.[11] Kinase profiling is typically performed as a service by specialized companies, as it requires large panels of purified kinases and robust assay platforms.[12][13]
Methodology Workflow:
-
Primary Screen: Submit this compound for an initial screen against a large panel of kinases (e.g., >300 kinases) at a single, high concentration (e.g., 1 or 10 µM). The readout is typically percent inhibition.[12]
-
Identify "Hits": Identify all kinases that are inhibited above a certain threshold (e.g., >70% inhibition) in the primary screen.
-
Dose-Response Confirmation (IC₅₀ Determination): For each "hit" identified in the primary screen, perform a full dose-response analysis (e.g., 10-point curve) to determine the precise IC₅₀ value. This confirms the off-target interaction and quantifies its potency.[12]
-
Data Interpretation: Compare the IC₅₀ values for any confirmed off-target kinases with the on-target IC₅₀ for 5-LOX. An off-target is considered significant if its IC₅₀ is within a similar range (e.g., <10-fold) to the primary target. This information can help explain unexpected phenotypes or guide efforts to develop more selective compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pleiotropic effects of statins: new therapeutic targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 9. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Guide to 5-Lipoxygenase Inhibitors: 5-Lox-IN-3 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Lox-IN-3 and other prominent 5-lipoxygenase (5-LOX) inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the performance of these compounds, supported by available experimental data. This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and includes visualizations of the 5-lipoxygenase signaling pathway and a typical experimental workflow.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase enzyme is a critical player in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators derived from arachidonic acid.[1] Leukotrienes are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[2][3] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for managing these disorders. A variety of 5-LOX inhibitors have been developed, each with distinct chemical structures and mechanisms of action. This guide focuses on comparing this compound with other well-characterized inhibitors such as Zileuton, Setileuton, PF-4191834, and BAY X 1005.
Performance Comparison of 5-LOX Inhibitors
The inhibitory potency of 5-LOX inhibitors is typically evaluated using a variety of in vitro assays, including cell-free recombinant enzyme assays, whole blood assays, and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the efficacy of these compounds. The following tables summarize the available IC50 data for this compound and other selected inhibitors.
Table 1: Inhibitory Activity (IC50) Against Recombinant Human 5-LOX
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| This compound | < 1000 | Not Specified | [4] |
| Zileuton | 300 - 500 | Rat basophilic leukemia cell supernatant | [5] |
| Setileuton | 3.9 | Recombinant human 5-LO | [6] |
| PF-4191834 | 229 | Enzyme assay | [7] |
| BAY X 1005 | 220 | Isolated human PMNLs | [8] |
Table 2: Inhibitory Activity (IC50) in Human Whole Blood Assays
| Inhibitor | IC50 (nM) | Measured Endpoint | Reference |
| This compound | Data not available | - | - |
| Zileuton | 900 | LTB4 biosynthesis | [5] |
| Setileuton | 52 | LTB4 production | [6] |
| PF-4191834 | 370 (IC80) | 5-LOX inhibition | [7] |
| BAY X 1005 | 17,000 | LTB4 synthesis (RIA) | [8] |
Table 3: Inhibitory Activity (IC50) in Cell-Based Assays
| Inhibitor | IC50 (nM) | Cell Type | Reference |
| This compound | Data not available | - | - |
| Zileuton | 400 | Human PMNLs | [5] |
| Setileuton | Data not available | - | - |
| PF-4191834 | Data not available | - | - |
| BAY X 1005 | 220 | Human PMNLs | [9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for screening 5-LOX inhibitors.
Caption: The 5-Lipoxygenase signaling cascade.
Caption: A generalized workflow for screening 5-LOX inhibitors.
Detailed Experimental Protocols
Fluorometric 5-Lipoxygenase Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a method for screening potential 5-LOX inhibitors in a high-throughput format.[6][10]
Materials:
-
5-LOX Enzyme (human recombinant)
-
LOX Assay Buffer
-
LOX Probe (e.g., a fluorogenic substrate)
-
LOX Substrate (Arachidonic Acid)
-
Test Compounds (e.g., this compound) and a known inhibitor (e.g., Zileuton) as a positive control
-
96-well white plate with a flat bottom
-
Multi-well fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of the LOX Probe in LOX Assay Buffer.
-
Prepare a working solution of the LOX Substrate (Arachidonic Acid) in an appropriate solvent as recommended by the supplier.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the diluted test compounds or controls to the wells of the 96-well plate.
-
Add 38 µL of LOX Assay Buffer to each well.
-
Prepare a reaction mix containing the 5-LOX enzyme and the LOX probe in the assay buffer.
-
Add the reaction mix to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the LOX substrate to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader.
-
Measure the fluorescence intensity at an excitation/emission wavelength appropriate for the probe (e.g., 500/536 nm) in kinetic mode, recording every 30 seconds for 10-20 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Leukotriene B4 (LTB4) Production Assay in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of compounds on LTB4 production in a more physiologically relevant ex vivo system.[11]
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Calcium Ionophore A23187
-
Test Compounds (e.g., this compound) and a known inhibitor (e.g., Zileuton)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Pre-incubate aliquots of whole blood with various concentrations of the test compounds or vehicle control at 37°C for 15-30 minutes.
-
-
Stimulation:
-
Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 10-50 µM.
-
Incubate the samples at 37°C for 30 minutes.
-
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
-
LTB4 Quantification (ELISA):
-
Follow the instructions provided with the commercial LTB4 ELISA kit. A general procedure is as follows:
-
Prepare LTB4 standards and dilute plasma samples as required.
-
Add standards, samples, and LTB4-alkaline phosphatase conjugate to the wells of the antibody-coated microplate.
-
Incubate the plate as per the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of LTB4 in the plasma samples from the standard curve.
-
Calculate the percent inhibition of LTB4 production for each concentration of the test compound.
-
Determine the IC50 value as described in the previous protocol.
-
Conclusion
This guide provides a comparative overview of this compound and other key 5-lipoxygenase inhibitors based on currently available data. While the preliminary information suggests that this compound is a potent inhibitor of 5-LOX, a comprehensive and direct comparison of its performance against established compounds like Zileuton, Setileuton, PF-4191834, and BAY X 1005 is hampered by the lack of publicly accessible, detailed experimental data. The provided experimental protocols offer standardized methods for researchers to conduct their own comparative studies to elucidate the relative potency and selectivity of this compound. The visualization of the 5-LOX pathway and experimental workflow serves as a foundational tool for understanding the mechanism of action and the process of evaluating these important therapeutic agents. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent for inflammatory diseases.
References
- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 7. Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. cloud-clone.com [cloud-clone.com]
Comparative Analysis of 5-Lox-IN-3 Cross-reactivity with 12-Lipoxygenase and 15-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the 5-lipoxygenase (5-LOX) inhibitor, 5-Lox-IN-3, with other key lipoxygenase isoforms, namely 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). Understanding the selectivity profile of a lipoxygenase inhibitor is critical for interpreting experimental results and for the development of targeted therapeutics.
Introduction to this compound and Lipoxygenase Isoforms
This compound is a known inhibitor of 5-lipoxygenase, an enzyme pivotal in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1] The lipoxygenase family of enzymes includes several isoforms, with 5-LOX, 12-LOX, and 15-LOX being the most studied in mammals. Each isoform catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the formation of distinct bioactive lipids involved in a variety of physiological and pathological processes. Given the structural similarities among the active sites of lipoxygenase isoforms, it is crucial to assess the selectivity of any new inhibitor to understand its potential off-target effects.
This guide, therefore, presents a generalized methodology and framework for conducting and presenting a comparative analysis of this compound's cross-reactivity.
Quantitative Data Comparison
To facilitate a direct comparison of the inhibitory potency of this compound against different lipoxygenase isoforms, experimental data should be presented in a clear and structured format. The following table serves as a template for summarizing key quantitative metrics, such as the half-maximal inhibitory concentration (IC50).
| Lipoxygenase Isoform | This compound IC50 (µM) | Reference Compound IC50 (µM) | Fold Selectivity (vs. 5-LOX) |
| Human 5-LOX | < 1 | Zileuton: [IC50 value] | 1 |
| Human 12-LOX | Data not available | Baicalein: [IC50 value] | [IC50(12-LOX) / IC50(5-LOX)] |
| Human 15-LOX | Data not available | NDGA: [IC50 value] | [IC50(15-LOX) / IC50(5-LOX)] |
Note: IC50 values for reference compounds should be determined under the same experimental conditions as this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below is a generalized protocol for determining the inhibitory activity of a compound against different lipoxygenase isoforms using a spectrophotometric assay.
Objective: To determine the IC50 values of this compound for human 5-LOX, 12-LOX, and 15-LOX.
Materials:
-
Recombinant human 5-LOX, 12-LOX, and 15-LOX enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Reference inhibitors (e.g., Zileuton for 5-LOX, Baicalein for 12-LOX, Nordihydroguaiaretic acid (NDGA) for 15-LOX)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and reference inhibitors in DMSO.
-
Prepare a working solution of arachidonic acid in ethanol and dilute it in the assay buffer to the final desired concentration.
-
Dilute the recombinant lipoxygenase enzymes in the assay buffer to the appropriate working concentration.
-
-
Assay Protocol:
-
Add 180 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the test compound (this compound) or reference inhibitor at various concentrations (typically in a serial dilution). For control wells, add 10 µL of DMSO.
-
Add 10 µL of the respective diluted lipoxygenase enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to each well.
-
Immediately measure the increase in absorbance at 234 nm (for 12-LOX and 15-LOX) or 238 nm (for 5-LOX) every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The absorbance increase corresponds to the formation of conjugated dienes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Normalize the data by setting the rate of the control (DMSO) as 100% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using graphing software.
-
Visualizations
Signaling Pathway
Caption: Lipoxygenase signaling pathway.
Experimental Workflow
Caption: Experimental workflow for LOX inhibitor screening.
References
Head-to-Head In Vitro Study: 5-Lox-IN-3 vs. NDGA - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activities of two 5-lipoxygenase (5-LOX) inhibitors: 5-Lox-IN-3 and Nordihydroguaiaretic acid (NDGA). While extensive data is available for NDGA, public information on this compound is limited, preventing a direct, comprehensive head-to-head comparison based on experimental data. This document summarizes the available information on both compounds to facilitate further research and understanding.
Introduction to the Compounds
This compound is a potent inhibitor of 5-lipoxygenase, with a reported IC50 value of less than 1 µM. It belongs to the 2-amino-benzimidazole class of compounds. Information regarding its detailed in vitro effects and mechanism of action is primarily found in patent literature (WO2016016421A1), with limited data available in peer-reviewed publications.
Nordihydroguaiaretic acid (NDGA) is a well-characterized natural product derived from the creosote bush. It is known to be a non-selective inhibitor of lipoxygenases and possesses antioxidant, anti-inflammatory, anti-viral, and anti-cancer properties. Its mechanism of action extends beyond 5-LOX inhibition to include the modulation of various signaling pathways.
Quantitative Data Comparison
Due to the scarcity of public data for this compound, a direct quantitative comparison is not feasible. The following tables summarize the available in vitro data for NDGA.
Table 1: 5-LOX Enzyme Inhibition Data for NDGA
| Assay Type | System | IC50 | Reference |
| 5-LOX Activity | Isolated human recombinant 5-LOX | 0.1 - 10 µM | [1] |
| 5-LOX Product Formation | HEK293 cells expressing 5-LOX and FLAP | Potent inhibition at 1 µM | [1] |
| 5-LOX Activity | Whole blood preparations | > 100 µM (failed to suppress by >50%) | [2] |
Table 2: In Vitro Anti-proliferative Activity of NDGA on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HL-60 | Leukemia | Neutral Red | 10.3 µM (24h) | [3] |
| U-937 | Leukemia | Neutral Red | 11.5 µM (24h) | [3] |
| H1975 | Non-Small-Cell Lung Cancer | Resazurin Reduction | 15-25 µM (72h) | [4][5] |
| H1299 | Non-Small-Cell Lung Cancer | Resazurin Reduction | 25-35 µM (72h) | [4][5] |
| A549 | Non-Small-Cell Lung Cancer | Resazurin Reduction | 30-45 µM (72h) | [4][5] |
| MCF-7 | Breast Cancer | Not Specified | ~30 µM | [6] |
Signaling Pathways and Mechanisms of Action
This compound
The primary mechanism of action for this compound is the direct inhibition of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of pro-inflammatory leukotrienes. Further details on its interaction with other signaling pathways are not extensively documented in publicly available literature.
NDGA
NDGA exhibits a multi-faceted mechanism of action that includes, but is not limited to, 5-LOX inhibition.
-
Inhibition of Receptor Tyrosine Kinases (RTKs): NDGA has been shown to directly inhibit the activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and c-erbB2/HER2/neu. This inhibition leads to the downstream suppression of the Akt/PKB signaling pathway, which is critical for cell survival and proliferation.[6]
-
Activation of the Nrf2/ARE Pathway: NDGA can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
-
Antioxidant Activity: As a phenolic compound, NDGA possesses potent antioxidant properties, enabling it to scavenge reactive oxygen species (ROS).
Experimental Protocols
5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay (General Protocol)
This protocol describes a common method to assess the in vitro inhibitory activity of compounds against the 5-LOX enzyme.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound, NDGA) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4, containing CaCl2 and ATP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of 5-LOX products (e.g., hydroperoxyeicosatetraenoic acids) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of the compounds on the viability of cultured cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound, NDGA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a compound.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Test compound (e.g., NDGA)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat the cells with the test compound for a specified time.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate the cells with the primary anti-Nrf2 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Analyze the images to quantify the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by NDGA.
Caption: Experimental workflow for an in vitro cell viability assay (MTT).
Conclusion
NDGA is a well-studied 5-lipoxygenase inhibitor with a broad spectrum of in vitro activities, including anti-proliferative effects on various cancer cell lines and modulation of key signaling pathways such as the IGF-1R/Akt and Nrf2/ARE pathways. In contrast, while this compound is reported to be a potent 5-LOX inhibitor, there is a significant lack of publicly available, peer-reviewed data to conduct a thorough comparative analysis of its in vitro performance against NDGA. Further research and publication of data on this compound are necessary to enable a comprehensive head-to-head comparison. This guide provides researchers with the available data for NDGA as a benchmark for future studies.
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Effect of nordihydroguaiaretic acid on cell viability and glucose transport in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 5-Lox-IN-3: A Comparative Guide Using a Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel 5-lipoxygenase (5-LOX) inhibitor, 5-Lox-IN-3, with established alternatives, Zileuton and MK-886. The focus is on validating the anti-inflammatory effects of these compounds, with a significant emphasis on the use of a 5-lipoxygenase knockout (5-LOX-KO) mouse model as a critical tool for confirming on-target activity. Due to the limited publicly available data on this compound, this guide synthesizes information from commercial suppliers and patent literature for this compound, alongside peer-reviewed data for Zileuton and MK-886, to provide a framework for its evaluation.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase enzyme is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By catalyzing the conversion of arachidonic acid, 5-LOX initiates a cascade that leads to the production of various leukotrienes involved in inflammatory responses.[1] These mediators contribute to the pathophysiology of numerous inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease. Inhibition of 5-LOX is, therefore, a promising therapeutic strategy for a range of inflammatory disorders.
Comparative Analysis of 5-LOX Inhibitors
This section provides a comparative overview of this compound, Zileuton, and MK-886, summarizing their mechanisms of action and reported efficacy.
| Feature | This compound | Zileuton | MK-886 |
| Target | 5-Lipoxygenase[2] | 5-Lipoxygenase[1] | 5-Lipoxygenase Activating Protein (FLAP)[3] |
| Mechanism of Action | Direct inhibitor (putative) | Direct, non-redox inhibitor, iron chelator[2] | Binds to FLAP, preventing the transfer of arachidonic acid to 5-LOX[3] |
| Reported IC₅₀ | < 1 µM (for 5-Lipoxygenase)[2] | ~0.5 µM in rat basophilic leukemia cells; ~0.4 µM in human polymorphonuclear leukocytes[1] | ~8 µM for isolated COX-1; ~58 µM for isolated COX-2[4] |
| Clinical Status | Research Compound | FDA-approved for asthma treatment[5] | Investigational drug, widely used as a research tool[3] |
| Key Characteristics | A 2-amino-benzimidazole derivative with limited public data.[2] | Orally active, requires multiple daily doses, potential for liver enzyme elevation.[5] | Potent inhibitor of leukotriene biosynthesis in intact cells, but also shows off-target effects on COX enzymes.[4] |
Validating Anti-inflammatory Effects Using a 5-LOX Knockout Model
The 5-LOX knockout (KO) mouse is an invaluable tool for validating the on-target effects of 5-LOX inhibitors. In this model, the gene for 5-lipoxygenase is deleted, rendering the animals incapable of producing leukotrienes via this pathway. This allows researchers to distinguish between the specific anti-inflammatory effects of a 5-LOX inhibitor and any potential off-target effects.
A 5-LOX inhibitor is expected to show a reduced or absent anti-inflammatory effect in 5-LOX KO mice compared to wild-type mice in a given inflammation model. This is because the drug's primary target is already absent in the KO animals. Conversely, if the compound still exerts a significant anti-inflammatory effect in the KO mice, it suggests the involvement of other mechanisms or off-target interactions. For instance, studies have shown that the effects of Zileuton on prostaglandin production are independent of 5-LOX, as they were also observed in 5-LOX knockout mice.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare the anti-inflammatory effects of this compound and its alternatives.
In Vitro 5-Lipoxygenase Inhibition Assay
-
Objective: To determine and compare the in vitro potency of this compound, Zileuton, and MK-886.
-
Method:
-
Utilize isolated human polymorphonuclear leukocytes (PMNLs) or a cell-free assay with recombinant human 5-LOX.
-
Pre-incubate the cells or recombinant enzyme with a range of concentrations of the test compounds (e.g., 0.01 µM to 100 µM).
-
Stimulate leukotriene production using a calcium ionophore (e.g., A23187).
-
Measure the levels of leukotriene B4 (LTB4) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC₅₀ value for each compound, representing the concentration that inhibits 50% of LTB4 production.
-
In Vivo Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
-
Objective: To assess the in vivo anti-inflammatory effects of the inhibitors in an acute inflammation model using both wild-type and 5-LOX KO mice.
-
Method:
-
Use male C57BL/6 wild-type mice and 5-LOX KO mice on the same background, aged 8-10 weeks.
-
Administer the test compounds (this compound, Zileuton, or MK-886) or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined time before inducing inflammation.
-
Induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.[6][7][8]
-
Measure paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or digital calipers.[6][7]
-
At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (to assess immune cell infiltration) and measurement of myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration).
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic potential of the inhibitors in a chronic, autoimmune model of arthritis.
-
Method:
-
Use DBA/1 mice, which are susceptible to CIA.
-
Induce arthritis by immunizing with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[9][10][11][12]
-
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[11]
-
Begin treatment with the test compounds or vehicle control at the onset of clinical signs of arthritis.
-
Monitor the mice regularly for the development and severity of arthritis using a standardized clinical scoring system (e.g., assessing paw swelling, erythema, and joint rigidity).
-
At the end of the study, collect joint tissues for histological analysis to assess cartilage and bone erosion, and synovitis.
-
Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Mandatory Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for validating 5-LOX inhibitors in a knockout model.
Conclusion
The validation of novel 5-LOX inhibitors like this compound requires a rigorous and multi-faceted approach. While in vitro assays provide initial data on potency, the use of a 5-LOX knockout mouse model is indispensable for confirming the on-target anti-inflammatory effects in a complex biological system. By comparing the efficacy of this compound to well-characterized inhibitors such as Zileuton and MK-886 in both wild-type and 5-LOX KO animals, researchers can gain crucial insights into its mechanism of action and potential for further development. The experimental protocols and comparative data presented in this guide offer a robust framework for the preclinical evaluation of this and other emerging 5-lipoxygenase inhibitors.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan-induced paw edema in ICR mice [bio-protocol.org]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-Lox-IN-3: A Comparative Guide Using siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of the 5-lipoxygenase (5-LOX) inhibitor, 5-Lox-IN-3. By integrating siRNA-mediated gene silencing, this document offers a robust methodology to distinguish on-target from off-target effects, a critical step in the validation of any pharmacological inhibitor. We present a comparative analysis of this compound with other known 5-LOX inhibitors, supported by experimental protocols and data presented in a clear, comparative format.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
The 5-LOX pathway plays a pivotal role in the inflammatory response. The enzyme 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators.[1] Inhibitors of 5-LOX, such as this compound, are therefore of significant interest for the development of anti-inflammatory therapeutics.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade, a key pathway in inflammation.
Comparative Analysis of 5-LOX Inhibitors
A critical aspect of characterizing a new inhibitor is to compare its potency and specificity against existing compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used 5-LOX inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Chemical Class |
| This compound | 5-LOX | < 1[2] | 2-amino-benzimidazole derivative[2] |
| Zileuton | 5-LOX | 0.5 - 1.3 | N-hydroxyurea |
| CJ-13,610 | 5-LOX | 0.01 - 0.1 | Quinoline |
| PF-4191834 | 5-LOX | 0.02 | Indazole |
| NDGA | 5-LOX, other LOX isoforms, various receptors and enzymes | 0.3 - 2.0 | Catechol |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Validating Specificity with siRNA: An Experimental Workflow
To definitively attribute the observed effects of this compound to the inhibition of 5-LOX, a gene silencing approach using small interfering RNA (siRNA) is the gold standard. By specifically knocking down the expression of the ALOX5 gene (which encodes for 5-LOX), we can determine if the inhibitor's effects are diminished or abolished.
Caption: Workflow for validating this compound specificity using siRNA.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting the siRNA-based specificity assessment of this compound.
Cell Culture and siRNA Transfection
Materials:
-
Human lung carcinoma cell line A549 (or other suitable cell line with endogenous 5-LOX expression)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
ALOX5 specific siRNA and scrambled negative control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
One day prior to transfection, seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM.
-
On the day of transfection, prepare the siRNA-lipid complexes. For each well:
-
Dilute 20 pmol of either ALOX5 siRNA or scrambled control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Aspirate the media from the A549 cells and replace with 800 µL of fresh, antibiotic-free complete DMEM.
-
Add the 200 µL of siRNA-lipid complex to each well dropwise.
-
Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours to achieve target gene knockdown.
Inhibitor Treatment and 5-LOX Activity Assay
Materials:
-
This compound and other 5-LOX inhibitors for comparison
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
Arachidonic acid
-
LTB4 ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Following the 48-72 hour siRNA incubation, aspirate the media and replace with fresh media containing either this compound (at various concentrations, e.g., 0.1, 1, 10 µM), a comparator inhibitor, or DMSO vehicle control.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells with arachidonic acid (e.g., 10 µM) for 15 minutes to induce 5-LOX activity.
-
Collect the cell culture supernatant for the measurement of LTB4 levels using an ELISA kit, following the manufacturer's instructions.
-
Lyse the cells in the wells with cell lysis buffer and determine the total protein concentration using a BCA protein assay.
-
Normalize the LTB4 concentrations to the total protein content for each sample.
Western Blot Analysis for 5-LOX Knockdown Confirmation
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5-LOX
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from a parallel set of wells treated with ALOX5 siRNA and scrambled siRNA (without inhibitor treatment).
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against 5-LOX overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to confirm equal protein loading.
Expected Outcomes and Interpretation
The primary outcome of this experimental workflow is the differential effect of this compound in cells with normal versus silenced 5-LOX expression.
-
Specific Inhibition: If this compound is a specific inhibitor of 5-LOX, its ability to reduce LTB4 production will be significantly attenuated in cells transfected with ALOX5 siRNA compared to cells transfected with the scrambled control siRNA.
-
Off-Target Effects: If this compound continues to exert significant effects on LTB4 production or other cellular processes in the ALOX5 knockdown cells, it suggests the presence of off-target effects.
By comparing the results obtained with this compound to those of other 5-LOX inhibitors, researchers can build a comprehensive profile of its specificity and potency, providing a solid foundation for its further development and application in research and medicine.
References
A Comparative Guide to 5-Lipoxygenase (5-LOX) Inhibitors: IC50 Values and Experimental Insights
For researchers and drug development professionals targeting the inflammatory cascade, the enzyme 5-lipoxygenase (5-LOX) represents a critical juncture. As a key enzyme in the biosynthesis of leukotrienes, potent lipid mediators of inflammation, the identification and characterization of its inhibitors are of paramount importance. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of prominent 5-LOX inhibitors, supported by detailed experimental protocols and visual pathway diagrams to facilitate informed decision-making in research and development.
Comparative IC50 Values of 5-LOX Inhibitors
The inhibitory potency of a compound is a crucial parameter in drug discovery and is typically quantified by its IC50 value. The following table summarizes the IC50 values for several well-characterized 5-LOX inhibitors across various experimental systems. It is important to note that these values can vary depending on the assay conditions, such as the source of the enzyme (e.g., human neutrophils, rat basophilic leukemia cells), the substrate concentration, and the specific protocol employed.
| Inhibitor | IC50 Value (µM) | Experimental System | Reference(s) |
| Zileuton | 0.3 | Rat Polymorphonuclear Leukocytes (PMNL) | [1] |
| 0.4 | Human Polymorphonuclear Leukocytes (PMNL) | [1] | |
| 0.5 | Rat Basophilic Leukemia (RBL-1) cell supernatant | [1] | |
| 0.9 | Human Whole Blood | [1] | |
| 12.9 | LPS-stimulated Human Whole Blood (PGE2 production) | [2] | |
| Nordihydroguaiaretic Acid (NDGA) | ~1 | Potato Tuber Lipoxygenase | [3] |
| Acetyl-11-keto-β-boswellic acid (AKBA) | 1.5 | Rat Peritoneal Neutrophils | [4] |
| 2.8 - 8.8 | Isolated Human Neutrophils | [5] | |
| Licofelone | 0.51 | 5-LOX activity | [6] |
| Compound 1 (Indole derivative) | 0.6 | 5-LOX activity | [6] |
| Compound 28 (Zileuton-Hydroxycinnamic Acid Hybrid) | 0.37 | Human Polymorphonuclear Leukocytes (PMNL) | [7] |
| Isoxazole Derivative C3 | 8.47 | 5-LOX inhibitory assay | [8] |
| Isoxazole Derivative C5 | 10.48 | 5-LOX inhibitory assay | [8] |
| Isoxazole Derivative C6 | Not specified, but potent | 5-LOX inhibitory assay | [8] |
Understanding the 5-LOX Signaling Pathway
The 5-LOX pathway is a branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. A clear understanding of this pathway is essential for identifying strategic points of therapeutic intervention.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade, initiating from membrane phospholipids and culminating in the production of pro-inflammatory leukotrienes.
Experimental Protocols for Determining 5-LOX Inhibition
Accurate and reproducible experimental protocols are the bedrock of comparative pharmacology. Below are detailed methodologies for two common assays used to determine the IC50 values of 5-LOX inhibitors.
Spectrophotometric Assay for 5-LOX Activity
This method is based on the detection of the formation of a conjugated diene system during the conversion of a fatty acid substrate by 5-LOX, which results in an increase in absorbance at 234 nm.
Materials:
-
Soybean Lipoxygenase (LOX) enzyme solution
-
Linoleic acid or Arachidonic acid (substrate)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare the sodium phosphate buffer.
-
Prepare a stock solution of the substrate (e.g., 0.08 mM linoleic acid).
-
Prepare a working solution of the LOX enzyme in the phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
In a quartz cuvette, add 110 µL of sodium phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 55 µL of the LOX enzyme solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately monitor the change in absorbance at 234 nm for 10 minutes at 25°C.
-
A control reaction is performed without the inhibitor. A blank reaction contains the enzyme, but the substrate is added after the stop reagent in assays that use one.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Fluorescence-Based Assay for 5-LOX Activity
This high-throughput method measures the oxidation of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by the hydroperoxide products of the 5-LOX reaction.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
H2DCFDA fluorescent probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ATP)
-
Test compounds (inhibitors)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare a working solution of the 5-LOX enzyme.
-
Prepare a working solution of the H2DCFDA probe. It is often pre-treated with esterase to remove the acetate groups.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol (96- or 384-well plate format):
-
Add the test compound at various concentrations to the wells.
-
Add the 5-LOX enzyme solution to the wells.
-
Add the H2DCFDA probe to the wells.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 530 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of a 5-LOX inhibitor involves a series of systematic steps, from initial preparation to final data analysis.
Caption: A generalized workflow illustrating the key stages involved in the experimental determination of the IC50 value for a 5-LOX inhibitor.
This guide provides a foundational understanding of the comparative potencies of various 5-LOX inhibitors, the underlying biochemical pathway, and the experimental methodologies used for their evaluation. For researchers in the field, this information serves as a valuable resource for selecting appropriate inhibitors and designing robust experimental protocols to advance the development of novel anti-inflammatory therapeutics.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of 5-Lipoxygenase Inhibition on Cellular Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of 5-Lipoxygenase (5-LOX) inhibition on key downstream signaling molecules. Due to the limited availability of specific data for a compound designated "5-Lox-IN-3," which appears to be a lysyl oxidase inhibitor (PXS-5505) rather than a 5-lipoxygenase inhibitor, this guide will focus on well-characterized 5-LOX inhibitors, Zileuton and MK591, as illustrative examples.[1] This comparative analysis is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols for key assays.
The 5-Lipoxygenase Pathway: A Key Inflammatory Mediator
The 5-lipoxygenase (5-LOX) enzyme is a critical player in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators derived from arachidonic acid.[2][3] The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is further metabolized to leukotriene A4 (LTA4), a precursor for the synthesis of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules exert their effects by binding to specific cell surface receptors, triggering a cascade of downstream signaling events that contribute to inflammation, cell proliferation, survival, and migration.[4]
Comparative Analysis of 5-LOX Inhibitors on Downstream Signaling
The inhibition of 5-LOX presents a promising therapeutic strategy for a variety of inflammatory diseases and cancers. This section compares the effects of two well-studied 5-LOX inhibitors, Zileuton and MK591, on key downstream signaling molecules: NF-κB, AKT, and c-Myc.
Effects on NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. Studies have shown that 5-LOX inhibitors can attenuate the activation of NF-κB.[2][5]
| Inhibitor | Cell Type | Assay | Key Findings | Reference |
| Zileuton | Rat Brain Tissue (in vivo) | Western Blot | Significantly reduced NF-κB levels after subarachnoid hemorrhage. | [6] |
| AA-861 (another 5-LOX inhibitor) | Human Lung Epithelial A549 Cells | Luciferase Reporter Assay | Markedly reduced Acenaphthenequinone-induced NF-κB activation. | [7] |
Effects on AKT Signaling
The AKT signaling pathway is crucial for cell survival and proliferation. Inhibition of 5-LOX has been demonstrated to modulate AKT phosphorylation.
| Inhibitor | Cell Type | Assay | Key Findings | Reference |
| Zileuton | Rat Brain Tissue (in vivo) | Western Blot | Upregulated phosphorylated AKT (p-AKT) levels after subarachnoid hemorrhage. | [6] |
Effects on c-Myc Expression
The oncoprotein c-Myc is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of 5-LOX has been shown to impact c-Myc expression and function.
| Inhibitor | Cell Type | Assay | Key Findings | Reference |
| MK591 | Prostate Cancer Cells | Gene Expression Array, Western Blot | Down-regulated c-Myc mRNA and protein levels, leading to reduced cell viability and invasion. | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Leukotriene Levels
Objective: To quantify the production of leukotrienes, the direct products of the 5-LOX pathway.
Method: Enzyme Immunoassay (EIA) for urinary LTE4.[10]
-
Sample Collection: Collect urine samples from subjects.
-
Sample Preparation: For analysis of cysteinyl-leukotrienes, urinary LTE4 can be determined using an enzyme immunoassay kit without prior extraction.[10]
-
Enzyme Immunoassay (EIA):
-
Add standards and urine samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of acetylcholinesterase-linked tracer.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Ellman's reagent, which contains the substrate for acetylcholinesterase.
-
Read the absorbance at a wavelength of 405 nm using a microplate reader. The intensity of the color is proportional to the amount of tracer bound and inversely proportional to the concentration of LTE4 in the sample.
-
-
Data Analysis: Calculate the concentration of LTE4 in the samples by comparing their absorbance to the standard curve. Normalize the results to urinary creatinine levels to account for variations in urine dilution.[11]
Western Blot for Phosphorylated AKT (p-AKT)
Objective: To determine the phosphorylation status of AKT as an indicator of pathway activation.[12]
-
Cell Lysis:
-
Treat cells with the 5-LOX inhibitor or control vehicle.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total AKT.
Luciferase Reporter Assay for NF-κB Activity
Objective: To measure the transcriptional activity of NF-κB.[13][14][15][16]
-
Cell Transfection:
-
Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment: After 24 hours, treat the transfected cells with the 5-LOX inhibitor or control vehicle, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[14]
-
Luciferase Assay:
-
Transfer the cell lysates to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (NF-κB activity).
-
Add the Renilla luciferase substrate and measure the luminescence (transfection control).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the treated samples to the control samples to determine the effect of the 5-LOX inhibitor on NF-κB transcriptional activity.
Conclusion
While specific data on "this compound" as a 5-lipoxygenase inhibitor remains elusive, the available evidence for other well-characterized 5-LOX inhibitors like Zileuton and MK591 clearly demonstrates their ability to modulate key downstream signaling pathways involved in inflammation and cancer. These inhibitors have been shown to affect the activity of NF-κB and AKT, and the expression of c-Myc, highlighting the therapeutic potential of targeting the 5-LOX pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the effects of novel 5-LOX inhibitors on these and other critical cellular signaling networks. Further research is warranted to clarify the precise identity and biological activity of "this compound" and to expand our understanding of its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Lipoxygenase inhibitors attenuate TNF-α-induced inflammation in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of 5-LOX: The Potential Set-point of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of 5-lipoxygenase and NF-kappa B in the action of acenaphthenequinone by modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of 5-Lipoxygenase Selectively Triggers Disruption of c-Myc Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 5-lipoxygenase selectively triggers disruption of c-Myc signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomics of cells treated with 5-Lox-IN-3 and other inhibitors
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of various inhibitors targeting the 5-lipoxygenase (5-LOX) pathway, a critical route in the production of pro-inflammatory leukotrienes. The focus is on providing a clear comparison of their performance based on available experimental data, with a particular emphasis on cellular metabolomics. This document is intended to aid researchers, scientists, and drug development professionals in understanding the nuanced metabolic consequences of inhibiting this key inflammatory pathway.
Introduction to 5-Lipoxygenase Pathway Inhibition
The 5-lipoxygenase pathway is a key branch of the arachidonic acid cascade, leading to the synthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] This pathway is initiated by the enzyme 5-lipoxygenase (5-LOX), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4).[2] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] Due to their pro-inflammatory roles in various diseases, including asthma, allergic rhinitis, and some cancers, inhibiting this pathway is a significant therapeutic strategy.[1]
Inhibitors of this pathway can be broadly categorized into:
-
Direct 5-LOX Inhibitors: These compounds, such as Zileuton, directly bind to and inhibit the 5-lipoxygenase enzyme.
-
FLAP Inhibitors: These molecules, like MK-886, bind to the 5-lipoxygenase-activating protein, preventing the transfer of arachidonic acid to 5-LOX.[3][4]
-
Cysteinyl Leukotriene Receptor Antagonists: Compounds like Montelukast block the action of cysteinyl leukotrienes at their receptor sites, representing a downstream point of intervention.[5]
This guide will focus on the metabolic consequences of upstream inhibition, specifically looking at direct 5-LOX and FLAP inhibitors. While 5-Lox-IN-3 is a noted 5-lipoxygenase inhibitor, to date, there is a lack of published comparative metabolomics studies detailing its specific effects on cellular metabolism. Therefore, this guide will draw comparisons from studies on other well-characterized inhibitors.
Comparative Metabolomic Data
A key study investigating the metabolic repercussions of 5-lipoxygenase inhibition involved the treatment of glioblastoma cell lines with various 5-LOX inhibitors, including Zileuton, caffeic acid, and its analogues.[6] The study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify metabolic changes.[6] The findings from this research provide the most direct comparative metabolomics data currently available.
Table 1: Comparative Metabolic Changes in Glioblastoma Cells Treated with 5-LOX Inhibitors [6]
| Metabolite | Zileuton | Caffeic Acid | Caffeic Acid Phenethyl Ester (CAPE) | Caffeic Acid Cyclohexethyl Ester (CACHE) |
| Amino Acids | ||||
| Alanine | ↓ | ↓ | ↓ | ↓ |
| Aspartate | ↓ | ↓ | ↓ | ↓ |
| Glutamate | ↓ | ↓ | ↓ | ↓ |
| Glutamine | ↓ | ↓ | ↓ | ↓ |
| Glycine | ↑ | ↑ | ↑ | ↑ |
| Isoleucine | ↓ | ↓ | ↓ | ↓ |
| Leucine | ↓ | ↓ | ↓ | ↓ |
| Valine | ↓ | ↓ | ↓ | ↓ |
| Energy Metabolism | ||||
| Glucose | ↓ | ↓ | ↓ | ↓ |
| Lactate | ↑ | ↑ | ↑ | ↑ |
| Citrate | ↓ | ↓ | ↓ | ↓ |
| Succinate | ↓ | ↓ | ↓ | ↓ |
| Membrane Metabolism | ||||
| Choline | ↓ | ↓ | ↓ | ↓ |
| Phosphocholine | ↓ | ↓ | ↓ | ↓ |
| Glycerophosphocholine | ↓ | ↓ | ↓ | ↓ |
| Other | ||||
| Glutathione | ↓ | ↓ | ↓ | ↓ |
| Creatine/Phosphocreatine | ↓ | ↓ | ↓ | ↓ |
Note: Arrows indicate a statistically significant increase (↑) or decrease (↓) in the metabolite concentration following treatment with the respective inhibitor.
The data reveals a consistent pattern of metabolic reprogramming induced by these 5-LOX inhibitors. Key observations include:
-
Disrupted Energy Metabolism: A decrease in glucose and key Krebs cycle intermediates (citrate, succinate) coupled with an increase in lactate suggests a shift towards aerobic glycolysis (the Warburg effect), a hallmark of cancer metabolism. This indicates that inhibiting the 5-LOX pathway may impact central carbon metabolism.
-
Alterations in Amino Acid Pools: A general decrease in several amino acids, which are essential for protein synthesis and as anaplerotic sources for the Krebs cycle, was observed. The increase in glycine is noteworthy, as glycine metabolism is often upregulated in proliferating cancer cells.
-
Impact on Membrane Synthesis: The reduction in choline, phosphocholine, and glycerophosphocholine points to an inhibition of phospholipid synthesis, which is crucial for the formation of new cell membranes in rapidly dividing cells.
-
Reduced Antioxidant Capacity: The decrease in glutathione, a major intracellular antioxidant, suggests that 5-LOX inhibition may increase cellular oxidative stress.
While this study did not include this compound or FLAP inhibitors like MK-886, the consistent metabolic signatures observed across different 5-LOX inhibitors suggest that similar effects on central metabolic pathways might be anticipated. However, off-target effects of individual inhibitors could lead to unique metabolic fingerprints. For instance, MK-886 has been shown to also inhibit cyclooxygenase-1 (COX-1), which would have distinct metabolic consequences.[7]
Experimental Protocols
The following sections detail the general methodologies employed in cellular metabolomics studies, providing a framework for understanding how the comparative data presented above was generated.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Glioblastoma cell lines (e.g., Hs683, A172, U373) are seeded in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.[8]
-
Inhibitor Preparation: Stock solutions of 5-LOX inhibitors (Zileuton, caffeic acid, CAPE, CACHE) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: After allowing the cells to adhere and resume growth (typically 24 hours), the culture medium is replaced with fresh medium containing the inhibitors at their respective experimental concentrations. A vehicle control (DMSO) is run in parallel.
-
Incubation: Cells are incubated with the inhibitors for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).[9] Metabolism is then quenched by adding a cold extraction solvent, typically a methanol/water mixture.[9]
-
Cell Lysis and Collection: The cells are scraped from the culture vessel in the presence of the extraction solvent and transferred to a microcentrifuge tube.[9]
-
Phase Separation: For a comprehensive analysis of both polar and non-polar metabolites, a biphasic extraction is often performed by adding a non-polar solvent like chloroform. The mixture is vortexed and then centrifuged to separate the aqueous (polar metabolites) and organic (lipids) layers.
-
Sample Preparation for Analysis: The separated phases are transferred to new tubes and dried under a stream of nitrogen or using a vacuum concentrator. The dried extracts are then reconstituted in an appropriate solvent for NMR or LC-MS analysis.[10]
Metabolomics Analysis (NMR Spectroscopy)
-
Sample Preparation: The dried polar extracts are reconstituted in a deuterated buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
NMR Data Acquisition: One-dimensional 1H NMR spectra are acquired for each sample using a high-field NMR spectrometer. Standard pulse sequences are used to suppress the water signal.
-
Data Processing: The raw NMR data is processed using specialized software. This includes Fourier transformation, phase and baseline correction, and calibration to the internal standard.
-
Metabolite Identification and Quantification: Metabolites are identified by comparing the chemical shifts and coupling patterns in the spectra to reference databases (e.g., Human Metabolome Database). The concentration of each metabolite is determined by integrating the area of its corresponding peak relative to the internal standard.[6]
Metabolomics Analysis (LC-MS)
-
Chromatographic Separation: The reconstituted samples are injected into a liquid chromatography system. Different column chemistries (e.g., C18 for non-polar metabolites, HILIC for polar metabolites) are used to separate the complex mixture of metabolites over time.[11]
-
Mass Spectrometry Detection: As metabolites elute from the chromatography column, they are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer, which measures the mass-to-charge ratio (m/z) of each ion.[11]
-
Data Processing: The raw LC-MS data is processed to detect peaks, align retention times across different samples, and normalize the data.[12]
-
Metabolite Identification: Metabolites are putatively identified by matching their accurate mass and fragmentation patterns (from tandem MS) to spectral libraries and databases.[12]
Signaling Pathways and Experimental Workflows
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 5-LOX and FLAP in the conversion of arachidonic acid to pro-inflammatory leukotrienes.
Caption: The 5-Lipoxygenase signaling cascade and points of therapeutic intervention.
Experimental Workflow for Cellular Metabolomics
The following diagram outlines the typical workflow for a cellular metabolomics experiment, from sample preparation to data analysis.
Caption: A typical workflow for a cellular metabolomics study.
Conclusion
The available metabolomics data, primarily from studies on glioblastoma cells, indicates that inhibitors of the 5-lipoxygenase pathway induce significant and consistent alterations in cellular metabolism. These changes point towards a disruption of central energy metabolism, amino acid homeostasis, and membrane biosynthesis, alongside a potential increase in oxidative stress. While direct comparative metabolomics data for this compound is currently unavailable, the observed trends with other 5-LOX inhibitors like Zileuton provide a valuable framework for predicting its likely metabolic impact. Future studies directly comparing a wider range of 5-LOX and FLAP inhibitors, including this compound, will be crucial for a more complete understanding of their distinct and overlapping effects on the cellular metabolome. Such knowledge is vital for the development of more targeted and effective anti-inflammatory therapies.
References
- 1. Regulating arachidonic acid metabolism: a novel strategy to prevent colorectal inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: HMDB0014614 (Montelukast) Protein Associations [hmdb.ca]
- 6. NMR metabolomics analysis of the effects of 5-lipoxygenase inhibitors on metabolism in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Stages of the Metabolomics Workflow [arome-science.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Lox-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential procedural information for the safe disposal of 5-Lox-IN-3, a 5-Lipoxygenase inhibitor used in inflammatory disease, cancer, stroke, and Alzheimer's disease research. Adherence to these guidelines is critical for protecting personnel and the environment.
This compound is a research chemical and should be treated as hazardous until all properties have been thoroughly investigated.[1] The following procedures are based on established best practices for laboratory chemical waste disposal. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound for complete and compliant disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[2]
-
Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.[3] Incompatible materials can react violently or release toxic gases.[4]
-
Segregate waste by general type, such as flammable liquids, poisons, acids, and bases.[4]
-
-
Container Management:
-
Use only compatible, leak-proof containers for waste storage. Plastic is often preferred.[5]
-
Ensure containers are securely capped at all times, except when adding waste.[2][4]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Disposal of Empty Containers:
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.[2]
-
To triple-rinse, use a solvent capable of removing the residue. Each rinse should use a volume of solvent equal to about 5% of the container's volume.[2]
-
The rinseate must be collected and disposed of as hazardous chemical waste.[2]
-
After triple-rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash.[2][3]
-
-
Arranging for Final Disposal:
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not publicly available, the following table summarizes its known physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₉H₁₆ClN₅O |
| Molar Mass | 365.82 g/mol |
| IC₅₀ | <1 µM for 5-Lipoxygenase |
Source: MedChemExpress[7][8], ChemBK[8]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general workflow for handling and disposing of laboratory chemicals and the 5-Lipoxygenase signaling pathway in which this compound acts as an inhibitor.
Caption: A flowchart outlining the procedural steps for the safe disposal of laboratory chemical waste.
Caption: The enzymatic cascade of the 5-Lipoxygenase pathway and the inhibitory action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chembk.com [chembk.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
